Phenylbutazone trimethylgallate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-5-6-17-23-27(32)30(21-13-9-7-10-14-21)31(22-15-11-8-12-16-22)28(23)37-29(33)20-18-24(34-2)26(36-4)25(19-20)35-3/h7-16,18-19H,5-6,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVQJQXAUQINRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166795 | |
| Record name | Phenylbutazone trimethylgallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16006-74-9 | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-, 4-butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16006-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylbutazone trimethylgallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylbutazone trimethylgallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenylbutazone Trimethylgallate: An In-depth Technical Guide on the Core Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the mechanism of action of Phenylbutazone (B1037). However, specific research on Phenylbutazone Trimethylgallate is limited. This guide provides a comprehensive overview of the well-established mechanisms of Phenylbutazone and postulates the potential contributions of the trimethylgallate moiety based on the known anti-inflammatory properties of gallic acid and its derivatives. The information presented herein, particularly concerning the conjugate, should be interpreted as a scientifically informed hypothesis in the absence of direct experimental data on this compound.
Executive Summary
Phenylbutazone is a potent non-steroidal anti-inflammatory drug (NSAID) with a long history of use in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever. The conjugation of phenylbutazone with trimethylgallate, a derivative of the naturally occurring polyphenol gallic acid, is hypothesized to modulate its therapeutic profile, potentially enhancing its anti-inflammatory effects and possibly mitigating some of its known side effects. This guide will provide a detailed exploration of the core mechanism of action of phenylbutazone and the anticipated synergistic or additive effects of the trimethylgallate component, supported by experimental methodologies and pathway visualizations.
Core Mechanism of Action: Phenylbutazone
The anti-inflammatory, analgesic, and antipyretic effects of phenylbutazone are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes.[1]
Inhibition of Cyclooxygenase (COX)
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[1]
-
COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[1]
-
COX-2 is an inducible enzyme that is upregulated during inflammatory responses and is a primary target for anti-inflammatory therapies.[1]
Phenylbutazone inhibits both isoforms, which accounts for its therapeutic efficacy as well as some of its adverse effects, such as gastrointestinal disturbances.[1] The inhibition of COX-2 leads to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation, pain, and fever.[1]
Signaling Pathway: The Arachidonic Acid Cascade
The inhibition of COX enzymes by phenylbutazone directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory process.
The Role of the Trimethylgallate Moiety
While direct studies on this compound are scarce, the anti-inflammatory properties of gallic acid and its derivatives, such as trimethylgallic acid, are documented. It is plausible that the trimethylgallate moiety contributes to the overall mechanism of action through independent or synergistic pathways.
Inhibition of the NF-κB Signaling Pathway
Gallic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The canonical NF-κB pathway is activated by inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that the trimethylgallate moiety of this compound could inhibit this pathway, potentially by preventing the degradation of IκBα.
Quantitative Data
Quantitative data for phenylbutazone's pharmacokinetic parameters and COX inhibition are available from various studies. It is important to note that these values can vary depending on the species and the experimental conditions.
Pharmacokinetic Parameters of Phenylbutazone
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Human | ~70 hours | Oral | [4] |
| Horse | 3-10 hours | Intravenous | [5] | |
| Cattle | ~36 hours | Intravenous | [6] | |
| Bioavailability | Cattle | 66% | Oral | [6] |
| Protein Binding | Human | >98% | - | [4] |
| Horse | >98% | - | [5] |
In Vitro COX Inhibition by Phenylbutazone
Direct IC50 values for this compound are not available in the reviewed literature. The following data pertains to phenylbutazone.
| Enzyme | Species | IC50 | Assay Type | Reference |
| COX-1 | Horse | Data indicates non-selective inhibition, but specific IC50 values vary across studies. | In vitro enzyme-linked assays | [7] |
| COX-2 | Horse | Phenylbutazone shows greater selectivity for COX-2 at higher concentrations (IC80). | In vitro enzyme-linked assays | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like phenylbutazone and its derivatives.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.
Objective: To evaluate the ability of a test substance to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6): Control (vehicle), Reference drug, and Test compound groups (various doses).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of a compound on the two COX isoforms.
Objective: To quantify the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin (B15479496) E2 (PGE2) enzyme immunoassay (EIA) kit
-
96-well plates and plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference inhibitors.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), cofactors, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation: Start the reaction by adding arachidonic acid.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Termination: Stop the reaction by adding a suitable stopping reagent (e.g., 1 M HCl).
-
Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
The core mechanism of action of phenylbutazone is well-established as the non-selective inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis. The addition of a trimethylgallate moiety is hypothesized to confer additional anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This dual mechanism could potentially lead to enhanced efficacy and an improved safety profile compared to phenylbutazone alone.
To fully elucidate the mechanism of action of this compound, further research is imperative. This should include:
-
In vitro studies to determine the IC50 values for COX-1 and COX-2 inhibition and to investigate its effects on the NF-κB pathway in relevant cell lines.
-
In vivo studies in animal models of inflammation to compare the efficacy and safety profile of this compound with that of phenylbutazone.
-
Pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion of this compound.
Such studies will be crucial for a comprehensive understanding of this compound and for guiding its potential development as a novel anti-inflammatory agent.
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. rmtcnet.com [rmtcnet.com]
- 3. Phenylbutazone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. What treatments activate or inhibit the NFkB pathway? | Cell Signaling Technology [cellsignal.com]
- 7. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Phenylbutazone Trimethylgallate: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has long been a subject of medicinal chemistry research. Its derivatization offers a potential avenue for enhancing its therapeutic index. This technical guide outlines a prospective synthesis and characterization pathway for a novel derivative, Phenylbutazone trimethylgallate. Due to a lack of specific literature on this compound, this document presents a hypothetical, yet chemically sound, approach to its synthesis, purification, and comprehensive characterization. Furthermore, it describes the anticipated biological mechanism of action based on the known pharmacology of the parent compound, Phenylbutazone.
Introduction
Phenylbutazone is a potent NSAID used in veterinary and, historically, in human medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain.[2] The modification of Phenylbutazone's structure through the formation of an ester linkage with trimethylgallic acid (a derivative of gallic acid) presents an intriguing possibility for altering its pharmacokinetic and pharmacodynamic profile. Esterification is a common strategy in drug design to improve lipid solubility and prolong the duration of action.[3] A pharmacological study from 1972 on a "Phenylbutazone trimethylgallic ester" (LH-150) indicated its anti-inflammatory activity, confirming the potential of this compound.[4] However, detailed synthetic and characterization data are not publicly available. This guide, therefore, provides a theoretical framework for its preparation and analysis.
Proposed Synthesis of this compound
The synthesis of this compound can be hypothetically achieved through the esterification of Phenylbutazone with 3,4,5-trimethoxybenzoyl chloride, the acid chloride of trimethylgallic acid. This reaction would likely proceed via nucleophilic acyl substitution.
Experimental Protocol: Hypothetical Synthesis
Materials:
-
Phenylbutazone
-
3,4,5-Trimethoxybenzoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Triethylamine (B128534) (TEA) or pyridine (B92270) as a base
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Phenylbutazone (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Acyl Chloride: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of saturated sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure this compound.
Synthesis Workflow Diagram
Caption: Hypothetical workflow for the synthesis of this compound.
Characterization
The synthesized this compound would require extensive characterization to confirm its structure and purity. The following techniques are proposed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure, confirming the presence of both the Phenylbutazone and trimethylgallate moieties and the formation of the ester linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, particularly the appearance of the ester carbonyl stretch and the disappearance of the enol hydroxyl group of Phenylbutazone.
-
Melting Point Analysis: A sharp melting point would indicate the purity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.
Anticipated Quantitative Data
While no experimental data exists, the following table outlines the expected data to be collected.
| Parameter | Expected Data |
| Yield | To be determined experimentally (%) |
| Melting Point | To be determined experimentally (°C) |
| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed structure |
| ¹³C NMR | Chemical shifts corresponding to all carbon atoms in the proposed structure |
| HRMS | Calculated m/z value for the molecular ion [M+H]⁺ |
| IR Spectrum | Characteristic absorption bands for C=O (ester), C-O, aromatic C-H, and aliphatic C-H stretching |
| Purity (HPLC) | >95% |
Biological Activity and Signaling Pathway
The primary biological activity of Phenylbutazone is the inhibition of COX enzymes.[2][5] It is highly probable that this compound would act as a prodrug, being hydrolyzed in vivo to release Phenylbutazone and trimethylgallic acid, or it may possess its own intrinsic activity. The anti-inflammatory effects would likely stem from the inhibition of the cyclooxygenase pathway.
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes. By inhibiting COX-1 and COX-2, Phenylbutazone and its derivatives can reduce the production of these inflammatory mediators.
Caption: The inhibitory effect of Phenylbutazone derivatives on the COX pathway.
Conclusion
This technical guide provides a foundational, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established principles of organic chemistry. Comprehensive characterization using modern analytical techniques will be essential to confirm the identity and purity of the compound. The biological activity is anticipated to be mediated through the inhibition of the cyclooxygenase pathway, similar to its parent compound. Further in vitro and in vivo studies would be necessary to fully elucidate the pharmacological profile of this novel derivative.
References
- 1. rmtcnet.com [rmtcnet.com]
- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 3. pioneerpublisher.com [pioneerpublisher.com]
- 4. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Phenylbutazone Trimethylgallate: A Technical Guide
Disclaimer: Scientific literature containing specific pharmacokinetic and metabolic data for Phenylbutazone (B1037) Trimethylgallate is exceptionally scarce. The following guide has been constructed based on available information on the parent compound, Phenylbutazone, and inferences from the chemical structure of Phenylbutazone Trimethylgallate. A single study from 1972, published in French, indicates that blood levels of Phenylbutazone, Gallic Acid, and Methyl Ethers were measured in rats following administration of this compound, alongside assessments of its anti-inflammatory activity[1]. This guide, therefore, presents a hypothesized metabolic pathway and pharmacokinetic profile, supplemented with established data for Phenylbutazone.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID). It is an ester conjugate of the well-known NSAID, Phenylbutazone, and Trimethylgallic acid. This structural modification is anticipated to act as a prodrug, potentially influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and possibly mitigating some of the gastrointestinal side effects associated with Phenylbutazone. This document provides a detailed overview of the predicted pharmacokinetics and metabolism of this compound for researchers, scientists, and drug development professionals.
Proposed Metabolic Pathway
It is hypothesized that this compound undergoes hydrolysis in vivo, likely mediated by esterase enzymes present in the plasma and various tissues, to yield its parent compounds: Phenylbutazone and Trimethylgallic Acid. Phenylbutazone then follows its known metabolic pathways.
Following this initial hydrolysis, the metabolism is dictated by the individual fates of Phenylbutazone and Trimethylgallic Acid. The primary focus of this guide is the subsequent metabolism of Phenylbutazone.
Pharmacokinetics of Phenylbutazone (Post-Hydrolysis)
Absorption
Phenylbutazone is readily absorbed from the gastrointestinal tract following oral administration.
Distribution
Phenylbutazone is highly protein-bound in plasma and has a small volume of distribution.
Metabolism
The metabolism of Phenylbutazone is extensive and occurs primarily in the liver. The two major metabolic pathways are hydroxylation and C-glucuronidation.
-
Hydroxylation: Phenylbutazone is hydroxylated to form two major active metabolites, Oxyphenbutazone and γ-hydroxyphenylbutazone.
-
C-glucuronidation: A unique metabolic pathway for Phenylbutazone involves the direct attachment of glucuronic acid to the pyrazolidine (B1218672) ring, forming a C-glucuronide.
Excretion
Metabolites of Phenylbutazone are primarily excreted in the urine. A smaller portion is excreted in the feces.
Hypothetical Experimental Protocols
Based on the MeSH terms from the 1972 study by Cubeiro et al., a plausible experimental design to assess the pharmacokinetics and anti-inflammatory activity of this compound in rats is outlined below.
Animal Model
-
Species: Male Wistar rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Pharmacokinetic Study
-
Drug Administration: this compound administered orally via gavage.
-
Dose: A single dose of 50 mg/kg.
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) collected from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into heparinized tubes.
-
Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of Phenylbutazone, Trimethylgallic Acid, and its metabolites determined by a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution injected into the sub-plantar region of the right hind paw one hour after drug administration.
-
Measurement of Edema: Paw volume measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Groups:
-
Vehicle control
-
Phenylbutazone (25 mg/kg, oral)
-
This compound (50 mg/kg, oral)
-
Quantitative Data (Hypothetical)
The following table presents a hypothetical summary of pharmacokinetic parameters for Phenylbutazone following the oral administration of this compound to rats. Note: These are illustrative values and are not derived from experimental data.
| Parameter | Phenylbutazone | Trimethylgallic Acid |
| Cmax (µg/mL) | 15.2 | 8.5 |
| Tmax (h) | 4.0 | 2.0 |
| AUC (0-t) (µg*h/mL) | 120.8 | 45.3 |
| t1/2 (h) | 6.5 | 3.1 |
Conclusion
The pharmacokinetic and metabolic profile of this compound is largely uncharacterized in publicly available scientific literature. Based on its chemical structure, it is likely to function as a prodrug, undergoing hydrolysis to release Phenylbutazone and Trimethylgallic Acid. The subsequent ADME properties would then be governed by the well-documented pathways of Phenylbutazone. Further preclinical and clinical studies are imperative to fully elucidate the pharmacokinetic and metabolic fate of this compound and to ascertain its potential therapeutic advantages over conventional Phenylbutazone.
References
In Vitro Anti-inflammatory Activity of Phenylbutazone Trimethylgallate: A Technical Guide
Disclaimer: Information regarding the specific in vitro anti-inflammatory activity of Phenylbutazone (B1037) trimethylgallate is limited in publicly available scientific literature. This guide will therefore focus on the well-documented in vitro anti-inflammatory properties of the parent compound, Phenylbutazone. It is important to note that the addition of the trimethylgallate moiety may influence the pharmacokinetic and pharmacodynamic properties of the compound.
This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of Phenylbutazone, designed for researchers, scientists, and drug development professionals. The document details the core mechanisms of action, experimental protocols for key assays, quantitative data on its inhibitory effects, and the signaling pathways involved.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), exerts its primary anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Phenylbutazone reduces the production of pro-inflammatory prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2).
Quantitative Data on In Vitro Anti-inflammatory Activity
The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of Phenylbutazone.
Table 1: In Vitro COX Inhibition by Phenylbutazone
| Enzyme | Cell Type/System | IC50 (µM) | Reference |
| COX-1 | Equine Whole Blood | 0.302 | [1] |
| COX-2 | Equine Whole Blood | Data Not Available | [1] |
| COX-1 | Canine Whole Blood | >30 (equal inhibition with COX-2) | [2] |
| COX-2 | Canine Whole Blood | >30 (equal inhibition with COX-1) | [2] |
Table 2: Effects of Phenylbutazone on Inflammatory Mediators
| Mediator | Cell Type | Stimulant | Phenylbutazone Concentration | % Inhibition / Effect | Reference |
| PGE2 | Equine Articular Cartilage Explants | IL-1β | 4.4 mg/kg (in vivo dosing) | Significant decrease in proteoglycan synthesis | [3] |
| Nitric Oxide (NO) | Bovine Mammary Epithelial Cells | LPS | 1.0 µg/mL | Not directly tested with Phenylbutazone, but LPS induced NO | [4] |
| TNF-α, IL-1β, IL-6 | Equine Blood | - | 1 g, orally, q 12 h (in vivo) | No significant difference in cytokine concentrations after prolonged administration | [5][6] |
Experimental Protocols
General Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates a general workflow for assessing the in vitro anti-inflammatory activity of a test compound like Phenylbutazone.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is adapted for the measurement of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Phenylbutazone for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[7] Include untreated and LPS-only controls.
-
-
Sample Collection:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.[7]
-
-
Griess Reaction:
-
In a new 96-well plate, add 100 µL of the collected supernatant.[7]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.
-
Cell Culture and Treatment:
-
Follow the same cell seeding, pre-treatment with Phenylbutazone, and LPS stimulation protocol as described for the NO assay.
-
-
Sample Collection:
-
After the 24-hour incubation, collect the cell culture supernatant. It may be necessary to centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure involves:
-
Adding standards and samples to a 96-well plate pre-coated with a PGE2 antibody.
-
Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA kit.
-
Cell Culture and Treatment:
-
Follow the same cell seeding, pre-treatment with Phenylbutazone, and LPS stimulation protocol as described for the NO assay. For IL-1β, a two-step stimulation with LPS (priming) followed by an activator like ATP or nigericin (B1684572) may be required to induce secretion.[7]
-
-
Sample Collection:
-
Collect the cell culture supernatant after the incubation period.
-
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the specific cytokine ELISA kit. A typical sandwich ELISA protocol includes:
-
Adding standards and samples to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.
-
Washing the plate.
-
Adding a detection antibody that binds to a different epitope on the cytokine.
-
Washing the plate.
-
Adding an enzyme-conjugated secondary antibody that binds to the detection antibody.
-
Washing the plate.
-
Adding a substrate to produce a colorimetric signal that is directly proportional to the amount of cytokine present.
-
Stopping the reaction and measuring the absorbance.
-
-
Signaling Pathways Modulated by Phenylbutazone
The anti-inflammatory effects of Phenylbutazone are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Phenylbutazone is thought to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway in the inflammatory response. It consists of several cascades, including ERK, JNK, and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. While the direct effects of Phenylbutazone on the MAPK pathway are less characterized than its impact on COX and NF-κB, it is plausible that it also modulates this pathway to exert its anti-inflammatory effects.
Conclusion
Phenylbutazone demonstrates significant in vitro anti-inflammatory activity, primarily through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. Its modulatory effects on the NF-κB and potentially the MAPK signaling pathways further contribute to its anti-inflammatory profile by downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the continued investigation of Phenylbutazone and its derivatives, such as Phenylbutazone trimethylgallate, in the context of inflammation research and drug development. Further studies are warranted to elucidate the specific in vitro effects of this compound and to provide a direct comparison with its parent compound.
References
- 1. researchgate.net [researchgate.net]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Phenylbutazone Trimethylgallate and its Cyclooxygenase (COX) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Phenylbutazone (B1037) trimethylgallate and its primary mechanism of action as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. Phenylbutazone trimethylgallate, an ester of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone and trimethylgallic acid, is understood to function as a prodrug, releasing the active Phenylbutazone molecule in vivo. This guide will detail the mechanism of COX inhibition, provide a summary of the quantitative inhibitory data for Phenylbutazone, and present detailed experimental protocols for conducting in vitro COX inhibition assays. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a comprehensive understanding.
Introduction: Phenylbutazone and its Prodrug this compound
Phenylbutazone is a potent non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic, anti-inflammatory, and antipyretic properties, particularly in veterinary medicine.[1] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes.[2] this compound, also referred to as Phenylbutazone Trimethylgallic Ester (LH-150), is an ester derivative of Phenylbutazone.[3] As an ester, it is designed to act as a prodrug, which is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. The ester linkage is expected to be hydrolyzed in vivo, releasing the parent drug, Phenylbutazone, which then exerts its therapeutic effects. This prodrug approach can be employed to modify the pharmacokinetic properties of the parent drug, such as its absorption, distribution, and duration of action.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory effects of Phenylbutazone are a direct result of its inhibition of the COX enzymes, specifically COX-1 and COX-2.[2] These enzymes are critical in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and other inflammatory mediators.[2]
By inhibiting both COX-1 and COX-2, Phenylbutazone reduces the production of prostaglandins, thereby alleviating the signs of inflammation.[2] The non-selective nature of Phenylbutazone's COX inhibition is a key characteristic of its pharmacological profile.[4]
Signaling Pathway of COX Inhibition
The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the point of inhibition by Phenylbutazone.
Quantitative Data: Phenylbutazone COX Inhibition
The inhibitory potency of Phenylbutazone against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Phenylbutazone from in vitro studies, primarily in equine models. It is important to note that these values can vary depending on the specific assay conditions and the species being studied.
| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) | Reference |
| Horse | In vitro | 0.302 | 0.708 | 2.34 | [5] |
| Horse | Whole Blood Assay | 1.9 (1900 ng/mL) | 1.2 (1200 ng/mL) | 0.63 | [6] |
Experimental Protocols for COX Inhibition Assay
Several in vitro methods are available to determine the inhibitory activity of compounds against COX-1 and COX-2. Below are detailed methodologies for common assay types.
Colorimetric COX Inhibitor Screening Assay
This method measures the peroxidase activity of COX by monitoring the appearance of an oxidized colorimetric substrate.
Materials:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (B1673052) (cofactor)
-
COX-1 (ovine) and COX-2 (human or ovine) enzymes
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm)
Procedure:
-
Prepare the necessary reagents and solutions. Dilute enzymes and hemin in the assay buffer.
-
In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound at various concentrations to the inhibitor wells. For control wells (100% activity), add the solvent vehicle.
-
Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Add the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at the specified wavelength over a set time period (e.g., 2-5 minutes).
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Experimental Workflow for Colorimetric Assay
Fluorometric COX Inhibition Assay
This assay is similar to the colorimetric assay but utilizes a fluorescent probe to measure the peroxidase activity of COX.
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor
-
COX-1 and COX-2 enzymes
-
Test compound
-
Arachidonic acid
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction master mix containing the assay buffer, COX probe, and COX cofactor.
-
Add the master mix and the respective COX enzyme to the wells of a black microplate.
-
Add the test compound at various concentrations or the solvent vehicle.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity (at the appropriate excitation and emission wavelengths, e.g., Ex/Em = 535/587 nm) kinetically over a period of 5-10 minutes.
-
Calculate the slope of the linear portion of the fluorescence curve to determine the reaction rate.
-
Calculate the percent inhibition and determine the IC50 value as described for the colorimetric assay.
Conclusion
This compound is an ester prodrug of Phenylbutazone, and its anti-inflammatory activity is attributable to the in vivo release of Phenylbutazone, a non-selective inhibitor of COX-1 and COX-2 enzymes. Understanding the principles of the COX inhibition assay is crucial for evaluating the potency and selectivity of this and other NSAIDs. The experimental protocols provided in this guide offer a framework for researchers to conduct these assays and generate reliable quantitative data. The provided diagrams of the signaling pathway and experimental workflow serve to visually reinforce the key concepts. This technical guide provides a comprehensive resource for professionals in the fields of pharmacology and drug development who are interested in the study of this compound and its mechanism of action.
References
- 1. rmtcnet.com [rmtcnet.com]
- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 3. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
Cellular Uptake and Distribution of Phenylbutazone Trimethylgallate: A Technical Guide
Disclaimer: As of the current date, specific experimental data on the cellular uptake and distribution of Phenylbutazone (B1037) trimethylgallate is not available in the public domain. This technical guide is therefore based on established principles of cellular biology, the known properties of its constituent molecules—Phenylbutazone and trimethylgallate—and standard experimental protocols for studying the cellular pharmacokinetics of novel compounds. The information presented herein is intended to provide a foundational framework for researchers and drug development professionals.
Introduction
Phenylbutazone trimethylgallate is a compound that combines the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone with trimethylgallate, a derivative of gallic acid. Understanding the cellular uptake and subsequent intracellular distribution of this compound is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing its potential for off-target effects. This guide outlines the theoretical transport mechanisms, proposes detailed experimental protocols for their investigation, and provides a framework for data presentation and the visualization of related cellular pathways.
Theoretical Cellular Uptake Mechanisms
The cellular entry of this compound is likely a multi-faceted process, influenced by the physicochemical properties of the entire molecule as well as its potential for enzymatic cleavage into its constituent parts.
-
Passive Diffusion: Phenylbutazone is a lipophilic molecule, a characteristic that generally favors passage across the lipid bilayer of the cell membrane via passive diffusion.[1][2] It is plausible that the ester linkage to trimethylgallate maintains or enhances this lipophilicity, allowing the intact molecule to move down its concentration gradient into the cell. The rate of this diffusion would be dependent on the molecule's size, charge, and the specific lipid composition of the cell membrane.[3][4]
-
Facilitated Diffusion and Active Transport: Gallic acid and some of its derivatives have been shown to be substrates for various membrane transporters.[5] It is therefore possible that this compound, or trimethylgallate following extracellular hydrolysis, could be recognized and transported into the cell by specific carrier proteins. This could be a form of facilitated diffusion, which does not require energy, or active transport, which is an energy-dependent process.[6][7]
-
Endocytosis: For larger agglomerates or in specific cell types, endocytotic pathways such as macropinocytosis or receptor-mediated endocytosis could play a role in the internalization of this compound.[8]
Once inside the cell, the ester bond of this compound may be hydrolyzed by intracellular esterases, releasing Phenylbutazone and trimethylgallic acid. The subcellular distribution of these components would then be governed by their individual properties. Phenylbutazone, being lipophilic, may associate with intracellular membranes, including the endoplasmic reticulum and mitochondria.[9][10] Gallic acid and its metabolites have been found to accumulate in various cellular compartments, including the peroxisome.[11][12]
Proposed Experimental Protocols for a Cellular Uptake Study
The following protocols describe a comprehensive approach to characterizing the cellular uptake and distribution of this compound.
Cell Culture
-
Cell Line Selection: A panel of relevant cell lines should be chosen. For anti-inflammatory studies, this could include macrophage-like cell lines (e.g., RAW 264.7) or synovial fibroblasts. For general permeability studies, Caco-2 cells are a common model for intestinal absorption.[13]
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded in multi-well plates (e.g., 24-well or 96-well) and grown to a confluence of 80-90%.[14][15]
Cellular Uptake Assay
This assay aims to quantify the amount of this compound that enters the cells over time and at different concentrations.
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to final working concentrations in serum-free cell culture medium.
-
Incubation: The culture medium is removed from the cells and replaced with the medium containing the test compound. The cells are then incubated at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) and at a range of concentrations.
-
Termination of Uptake: To stop the uptake process, the incubation medium is rapidly aspirated, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.[14]
-
Cell Lysis: The cells are lysed to release the intracellular contents. This can be achieved by adding a lysis buffer (e.g., RIPA buffer or a solution of 0.1 M NaOH with 1% SDS).[6][14]
-
Quantification: The concentration of this compound in the cell lysate is determined using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14] The total protein content of the lysate is also measured (e.g., using a BCA assay) to normalize the amount of uptaken compound to the cell number.[6]
Subcellular Fractionation
To determine the intracellular distribution, cells are treated with this compound and then fractionated into their major organelles.
-
Cell Treatment and Harvesting: Cells are incubated with the compound as described above. After washing, the cells are harvested by scraping.
-
Homogenization: The cell pellet is resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer or a similar device to disrupt the cell membrane while keeping the organelles intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different organelles (e.g., nuclei, mitochondria, microsomes).
-
Analysis: The concentration of this compound and its potential metabolites in each fraction is quantified by LC-MS/MS.
Data Presentation
Quantitative data from cellular uptake studies should be summarized in clear and concise tables to allow for easy comparison between different experimental conditions.
Table 1: Time-Dependent Cellular Uptake of this compound in RAW 264.7 Macrophages
| Incubation Time (minutes) | Intracellular Concentration (ng/mg protein) |
| 0 | 0 |
| 15 | [Hypothetical Value] |
| 30 | [Hypothetical Value] |
| 60 | [Hypothetical Value] |
| 120 | [Hypothetical Value] |
Table 2: Concentration-Dependent Cellular Uptake of this compound in RAW 264.7 Macrophages
| Extracellular Concentration (µM) | Intracellular Concentration (ng/mg protein) after 60 min |
| 1 | [Hypothetical Value] |
| 5 | [Hypothetical Value] |
| 10 | [Hypothetical Value] |
| 25 | [Hypothetical Value] |
| 50 | [Hypothetical Value] |
Table 3: Subcellular Distribution of this compound in RAW 264.7 Macrophages
| Cellular Fraction | Percentage of Total Intracellular Compound (%) |
| Cytosol | [Hypothetical Value] |
| Nuclei | [Hypothetical Value] |
| Mitochondria | [Hypothetical Value] |
| Microsomes | [Hypothetical Value] |
Visualizations
Diagrams are essential for illustrating experimental workflows and conceptualizing the cellular pathways involved.
Caption: Experimental workflow for a cellular uptake assay.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Phenylbutazone in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biotransformation of phenylbutazone (Butazolidin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of the permeability of neutral drugs inferred from their solvation properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Transepithelial transport of p-coumaric acid and gallic acid in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Mechanism study of cellular uptake and tight junction opening mediated by goblet cell-specific trimethyl chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Phenylbutazone Trimethylgallate and its Effects on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of prostaglandin (B15479496) synthesis through its non-selective blockade of cyclooxygenase (COX) enzymes. This technical guide delves into the mechanism of action of phenylbutazone and, by extension, its trimethylgallate ester, on the prostaglandin synthesis pathway. While direct quantitative data for phenylbutazone trimethylgallate is scarce in publicly available literature, this document provides a comprehensive overview of the well-established effects of phenylbutazone on COX-1 and COX-2, including quantitative inhibitory data and detailed experimental protocols. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Phenylbutazone is a pyrazolidine (B1218672) derivative that has been widely used in both human and veterinary medicine for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923).[1][2] Prostaglandins are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintenance of gastrointestinal and renal homeostasis.[1]
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for phenylbutazone is the non-selective inhibition of both COX-1 and COX-2 isoforms.[1]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that play a role in protecting the gastric mucosa and maintaining renal blood flow.[1]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1]
By inhibiting both COX isoforms, phenylbutazone effectively reduces the synthesis of prostaglandins, thereby mitigating inflammation and pain.[1] However, the inhibition of COX-1 is also associated with the common side effects of NSAIDs, such as gastrointestinal irritation.[1]
Signaling Pathway of Prostaglandin Synthesis
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the cyclooxygenase activity of COX enzymes. PGH2 is subsequently metabolized by specific synthases into various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).
Quantitative Data on Phenylbutazone Inhibition of COX Enzymes
A study by Beretta et al. (2005) provides valuable in vitro quantitative data on the inhibitory effects of phenylbutazone on COX-1 and COX-2 in horse whole blood.[4] The concentrations of the drug required to inhibit 50% of the enzyme activity (IC50) were determined.
| Drug | IC50 COX-1 (M) | IC50 COX-2 (M) | IC50 COX-1/IC50 COX-2 Ratio |
| Phenylbutazone | 1.95 x 10-5 | 6.46 x 10-5 | 0.302 |
Data sourced from Beretta et al. (2005).[4]
The IC50 ratio of less than 1 indicates that, in this in vitro horse blood model, phenylbutazone is a more potent inhibitor of COX-1 than COX-2.[4]
Experimental Protocols
The following are detailed methodologies for key experiments related to the assessment of phenylbutazone's effect on prostaglandin synthesis, adapted from the literature.
In Vitro Inhibition of PGE2 Production in Macrophages
This protocol outlines the methodology to assess the potency of a test compound like phenylbutazone in reducing PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.[5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (Phenylbutazone)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 2.5 x 105 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (phenylbutazone) for 1 hour.
-
Stimulation: Induce COX-2 expression and PGE2 production by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control (no inhibitor) and an unstimulated control (no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes and carefully collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.
In Vitro COX-1 and COX-2 Inhibition Assay in Whole Blood
This protocol, adapted from Beretta et al. (2005), determines the in vitro efficacy and selectivity of NSAIDs on COX-1 and COX-2 activities in whole blood.[4]
Materials:
-
Freshly collected heparinized whole blood (e.g., from horses)
-
Test compound (Phenylbutazone) at various concentrations
-
Lipopolysaccharide (LPS) from E. coli
-
Acetylsalicylic acid (Aspirin)
-
Immunoenzymatic assay kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)
-
Water bath
-
Centrifuge
Protocol for COX-1 Activity (TxB2 production):
-
Aliquots of whole blood are incubated with either the vehicle or different concentrations of phenylbutazone for 15 minutes at 37°C.
-
Blood is allowed to clot by incubating for 60 minutes at 37°C.
-
Serum is separated by centrifugation.
-
TxB2 levels in the serum are measured using an immunoassay kit as an index of COX-1 activity.
Protocol for COX-2 Activity (PGE2 production):
-
Whole blood is pre-incubated with aspirin (B1665792) to inactivate COX-1.
-
Aliquots of the aspirin-treated blood are incubated with either the vehicle or different concentrations of phenylbutazone for 15 minutes at 37°C.
-
LPS is added to induce COX-2 expression, and the blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are measured using an immunoassay kit as an index of COX-2 activity.
Data Analysis:
-
The percentage of inhibition of TxB2 and PGE2 production is calculated for each drug concentration.
-
IC50 values are determined from the concentration-inhibition curves.
Conclusion
Phenylbutazone exerts its anti-inflammatory effects through the potent, non-selective inhibition of COX-1 and COX-2 enzymes, leading to a significant reduction in prostaglandin synthesis. While specific data on this compound is limited, the well-established mechanism of the parent compound provides a strong foundation for understanding its potential pharmacological activity. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of drug development and inflammatory research. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 3. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. benchchem.com [benchchem.com]
Acute Toxicity Profile of Phenylbutazone Trimethylgallate: A Technical Overview for Researchers
Disclaimer: This document provides a technical overview of the anticipated acute toxicity profile of Phenylbutazone trimethylgallate. Due to a lack of publicly available acute toxicity studies on this specific ester, the quantitative data and toxicological mechanisms presented are based on studies of the parent compound, Phenylbutazone. The addition of the trimethylgallate moiety may alter the toxicological profile, and therefore, the information herein should be interpreted with caution and serve as a guide for future research.
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes. This compound is an ester derivative of Phenylbutazone. This technical guide summarizes the available acute toxicity data for Phenylbutazone in animal models, provides detailed experimental protocols for conducting acute toxicity studies, and illustrates the key signaling pathways involved in Phenylbutazone-induced toxicity. This information is intended to guide researchers, scientists, and drug development professionals in the preclinical safety assessment of this compound and related compounds.
Quantitative Toxicity Data
The following table summarizes the median lethal dose (LD50) values of Phenylbutazone in various animal models and routes of administration. No specific LD50 data for this compound was identified in the public domain.
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 245[1][2] |
| Mouse | Oral | 238[2] |
| Dog | Oral | 332[2] |
| Rat | Intraperitoneal | 142[1] |
| Rat | Subcutaneous | 230[1] |
Experimental Protocols
The following are detailed methodologies for conducting acute oral and intravenous toxicity studies, adapted from established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Adapted from OECD Guidelines 420, 423, and 425)
Objective: To determine the acute oral toxicity of a test substance.
Animal Model:
-
Species: Rat (preferred) or mouse.
-
Strain: Commonly used laboratory strains.
-
Sex: Typically, young adult females are used as they are often more sensitive.
-
Number of Animals: The number of animals depends on the specific guideline being followed (e.g., Fixed Dose Procedure, Acute Toxic Class Method, or Up-and-Down Procedure), but generally aims to minimize animal use.
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and water, except for the brief fasting period before dosing.
Test Substance Preparation:
-
The test substance should be dissolved or suspended in a suitable vehicle. An aqueous vehicle is preferred, followed by an oil (e.g., corn oil). The toxic characteristics of the vehicle should be known.
Procedure:
-
Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before administration of the test substance. Water is available ad libitum.
-
Dosing: The test substance is administered as a single dose by gavage. The volume administered should generally not exceed 1 mL/100g body weight for rodents, although up to 2 mL/100g may be acceptable for aqueous solutions.
-
Dose Levels: Dose levels are selected based on the chosen OECD guideline. A limit test at 2000 mg/kg or 5000 mg/kg may be performed if the substance is expected to have low toxicity.
-
Observation Period: Animals are observed for 14 days.
-
Clinical Observations: Observations are made immediately after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Thereafter, observations are made daily. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) should undergo a gross necropsy.
Acute Intravenous Toxicity Study (General Protocol)
Objective: To determine the acute toxicity of a test substance following a single intravenous administration.
Animal Model:
-
Species: Rat or mouse.
-
Strain: Standard laboratory strains.
-
Sex: Both males and females are typically used.
-
Number of Animals: Small groups of animals (e.g., 3-5 per sex per dose group) are used.
-
Housing: As described for the oral toxicity study.
Test Substance Preparation:
-
The test substance must be formulated for sterile intravenous administration, typically as a solution in a physiologically compatible vehicle (e.g., saline, phosphate-buffered saline). The formulation should be assessed for clarity and the absence of particulate matter.
Procedure:
-
Dosing: A single bolus dose is administered intravenously, typically via a tail vein. The volume of injection should be kept low and administered at a controlled rate.
-
Dose Levels: At least three dose levels should be used to identify a dose causing no adverse effects, a dose causing significant toxicity, and intermediate doses. A vehicle control group is also required.
-
Observation Period: Animals are observed for a minimum of 14 days.
-
Clinical Observations: Continuous and detailed observations are critical in the first few hours post-administration to detect any immediate toxic signs. Observations are then made daily. Parameters to be observed are the same as in the oral toxicity study.
-
Body Weight: Body weights are recorded prior to dosing and at regular intervals throughout the study.
-
Necropsy: A gross necropsy is performed on all animals. Histopathological examination of major organs and any tissues with gross lesions is recommended.
Visualizations
Experimental Workflows
Signaling Pathways of Phenylbutazone-Induced Toxicity
The primary mechanism of action of Phenylbutazone, and consequently its toxicity, is the non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition disrupts the synthesis of prostaglandins, which are crucial for maintaining gastrointestinal mucosal integrity and renal blood flow. Additionally, oxidative stress has been implicated in Phenylbutazone-induced cellular damage.
References
Phenylbutazone: An In-depth Technical Guide on Solubility and Stability Analysis
Disclaimer: This technical guide focuses on the solubility and stability of phenylbutazone (B1037). Despite a comprehensive search, specific data for phenylbutazone trimethylgallate is scarce in publicly available literature. The information presented herein pertains to the parent compound, phenylbutazone, and serves as a foundational reference for researchers, scientists, and drug development professionals.
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for the treatment of pain and inflammation.[1] Its efficacy is linked to its ability to inhibit cyclooxygenase (COX) enzymes.[2] Understanding the solubility and stability of phenylbutazone is critical for formulation development, ensuring therapeutic efficacy, and maintaining safety. This guide provides a comprehensive overview of the available data on the solubility and stability of phenylbutazone, along with detailed experimental protocols for their analysis.
Solubility Data
Phenylbutazone is a crystalline solid.[2] Its solubility is dependent on the solvent and the pH of the medium. The following tables summarize the available quantitative data on the solubility of phenylbutazone.
Table 1: Solubility of Phenylbutazone in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Ethanol | ~50 mg/mL | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | Not Specified | [2] |
| Water | < 1 mg/mL | 23.5 °C | [3] |
| Water | 47.5 mg/L | 30 °C | [3] |
Stability Profile
The stability of phenylbutazone is influenced by factors such as light, pH, and the presence of other substances.
Table 2: Stability of Phenylbutazone under Various Conditions
| Condition | Observation | Reference |
| Storage (Solid) | Stable for ≥ 4 years at room temperature. | [2] |
| Storage (Solutions) | Stock solutions in methanol, ethanol, DMSO, or DMF are stable for at least 6 months when stored at -20°C. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day. | [4][5] |
| Light Exposure | Degrades in the presence of light and certain pharmaceutical coloring agents like erythrosine sodium, likely via singlet oxygen generation. | [6] |
| pH | The dissolution rate of phenylbutazone is pH-dependent, consistent with its nature as a carbon acid. | [7] |
| Degradation Products | In a tablet formulation stored at 60°C for 203 days, two degradation products were identified: α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene and α-hydroxy-α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene. | [8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline typical experimental protocols.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Experimental Workflow for Solubility Determination (Shake-Flask Method)
Caption: Workflow for determining the solubility of Phenylbutazone.
Detailed Protocol:
-
Preparation: Add an excess amount of phenylbutazone to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Sampling: After agitation, allow the suspension to stand undisturbed to permit the sedimentation of undissolved solid.
-
Separation: Carefully withdraw a sample from the clear supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of phenylbutazone using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Stability Analysis
Forced degradation studies are essential to understand the stability of a drug substance.
Experimental Workflow for Stability Analysis (Forced Degradation Study)
Caption: Workflow for a forced degradation study of Phenylbutazone.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of phenylbutazone in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acidic/Basic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room and elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to light sources (e.g., UV and fluorescent lamps) as per ICH guidelines.
-
-
Sampling and Analysis: At specified time intervals, withdraw samples. If necessary, neutralize the acidic or basic samples.
-
Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify any major degradation products, potentially using techniques like mass spectrometry (MS).
Signaling Pathways and Logical Relationships
No specific signaling pathways for this compound were identified in the literature. The primary mechanism of action for phenylbutazone is the inhibition of COX enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.
Logical Relationship for Phenylbutazone Stability Assessment
Caption: Factors influencing Phenylbutazone stability and its assessment.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of phenylbutazone. The data highlights its solubility in common organic solvents and limited aqueous solubility, which is pH-dependent. Phenylbutazone is stable as a solid at room temperature but can degrade in solution, particularly when exposed to light and certain chemicals. The provided experimental workflows offer a foundation for conducting solubility and stability studies. It is important to reiterate that this information pertains to phenylbutazone, and further research is required to determine the specific physicochemical properties of this compound.
References
- 1. madbarn.com [madbarn.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissolution kinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of degradation products in a phenylbutazone tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rediscovery and Evaluation of Phenylbutazone Trimethylgallate: A Novel NSAID Candidate
A Technical Whitepaper for Drug Development Professionals
Abstract
This document outlines a comprehensive preclinical development plan for Phenylbutazone (B1037) Trimethylgallate (PBZ-TMG), a novel non-steroidal anti-inflammatory drug (NSAID) candidate. Phenylbutazone, a potent anti-inflammatory agent, has seen its clinical utility in humans significantly curtailed due to a high incidence of severe adverse effects, particularly gastrointestinal ulceration and hematological disorders.[1][2] The esterification of phenylbutazone with trimethylgallic acid presents a promising strategy to mitigate these toxicities while retaining or enhancing therapeutic efficacy. This whitepaper details the proposed mechanism of action, experimental protocols for synthesis and evaluation, and presents a framework for the quantitative assessment of its anti-inflammatory and safety profiles. The objective is to provide a thorough technical guide for researchers and scientists engaged in the development of next-generation NSAIDs with improved safety profiles.
Introduction: The Rationale for Phenylbutazone Trimethylgallate
Phenylbutazone is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[3][4] Its potent anti-inflammatory, analgesic, and antipyretic effects are primarily mediated through the inhibition of prostaglandin (B15479496) synthesis.[3][4][5] However, the simultaneous inhibition of the constitutively expressed COX-1 isoform, which is crucial for gastrointestinal mucosal protection and renal blood flow, is responsible for its significant side effects.[3][4] The development of COX-2 selective inhibitors was a major step towards safer NSAIDs, but concerns regarding cardiovascular complications have emerged with this class of drugs.[6]
The strategic derivatization of established drugs is a proven approach to enhance their therapeutic index. This compound is conceptualized as a prodrug or a new chemical entity that may offer an improved safety profile through several potential mechanisms:
-
Modified Pharmacokinetics: The ester linkage may alter the absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing peak plasma concentrations of free phenylbutazone and minimizing direct irritation to the gastric mucosa.
-
Targeted Delivery: The trimethylgallate moiety could influence tissue distribution, potentially leading to higher concentrations at the site of inflammation.
-
Intrinsic Antioxidant Properties: Gallic acid and its esters are known for their antioxidant properties, which could counteract some of the oxidative stress-related cell damage associated with NSAID-induced gastrointestinal toxicity.
A 1972 study on "Phenylbutazone Trimethylgallic Ester (LH-150)" demonstrated its anti-inflammatory activity in animal models, supporting the foundational premise of this development program.[7] This whitepaper expands on that initial discovery, proposing a modern and comprehensive evaluation framework.
Proposed Mechanism of Action
The primary mechanism of action for this compound is expected to be the inhibition of cyclooxygenase enzymes. Upon oral administration, it is hypothesized that the ester bond will be hydrolyzed by esterases in the gastrointestinal tract, plasma, or liver, releasing phenylbutazone and trimethylgalloic acid. The liberated phenylbutazone will then exert its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 5. thomastobin.com [thomastobin.com]
- 6. Evolving therapeutic strategies to improve nonsteroidal anti-inflammatory drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylbutazone Trimethylgallate: A Technical Guide for the Treatment of Inflammatory Disorders in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in managing inflammatory conditions in veterinary medicine, particularly in equine practice. Its esterification with trimethylgallic acid to form phenylbutazone trimethylgallate presents a compound with potentially enhanced therapeutic properties. This technical guide provides a comprehensive overview of this compound, delving into its constituent components' mechanisms of action, available pharmacological data, and the experimental protocols utilized in its evaluation. This document synthesizes the known anti-inflammatory pathways of both phenylbutazone and the trimethylgallate moiety, offering insights for further research and development in veterinary therapeutics.
Introduction
Inflammatory disorders, such as musculoskeletal injuries and arthritis, are significant causes of pain and reduced quality of life in animals. Phenylbutazone is a potent NSAID widely used for its analgesic, anti-inflammatory, and antipyretic effects.[1] However, its use is associated with potential adverse effects, including gastrointestinal ulceration and renal toxicity.[1][2] The esterification of phenylbutazone with trimethylgallic acid, a derivative of gallic acid found in many plants, to create this compound (also referred to in literature as phenylbutazone trimethylgallic ester or LH-150), represents a therapeutic strategy to potentially modulate its efficacy and safety profile. Gallic acid and its esters are known to possess anti-inflammatory and antioxidant properties, which may complement the actions of phenylbutazone.[3][4]
Mechanism of Action
The therapeutic effect of this compound is believed to be a composite of the actions of its two core components: phenylbutazone and trimethylgallic acid.
Phenylbutazone: Inhibition of Cyclooxygenase (COX) Enzymes
Phenylbutazone exerts its primary anti-inflammatory effect by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
-
COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is primarily induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
By inhibiting both isoforms, phenylbutazone effectively reduces the synthesis of prostaglandins, thereby alleviating the signs of inflammation.
Figure 1: Phenylbutazone's Mechanism of Action via COX Inhibition.
Trimethylgallic Acid: Potential Anti-inflammatory and Antioxidant Effects
Gallic acid and its derivatives, including trimethylgallic acid, have demonstrated independent anti-inflammatory and antioxidant activities.[3][6] The proposed mechanisms are distinct from COX inhibition and may involve the modulation of other inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[3][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the NF-κB pathway, trimethylgallic acid may contribute to the overall anti-inflammatory effect of this compound and potentially mitigate some of the oxidative stress associated with inflammation.
Figure 2: Proposed Anti-inflammatory Mechanism of Trimethylgallic Acid via NF-κB Inhibition.
Pharmacological Data
Detailed pharmacological data for this compound is limited. However, a 1972 study on "Phenylbutazone Trimethylgallic Ester (LH-150)" provides some insights into its anti-inflammatory activity in rat models.[7] The following tables summarize key pharmacokinetic parameters of phenylbutazone in various animal species for comparative reference.
Table 1: Pharmacokinetic Parameters of Phenylbutazone in Veterinary Species
| Species | Dosage | Half-life (t½) | Volume of Distribution (Vd) | Clearance (Cl) | Bioavailability (Oral) | Reference |
| Horse | 4.4 mg/kg IV | 3-10 hours | 0.141 L/kg | 17.9 mL/kg/h | ~70% | [2] |
| Cattle | 4.4 mg/kg IV | 53.4 hours | 0.09 L/kg | 1.29 mL/kg/h | 66% | [8] |
| Dog | - | - | - | - | - | [1] |
Experimental Protocols
The evaluation of anti-inflammatory drugs in veterinary medicine often involves standardized preclinical models. The 1972 study on phenylbutazone trimethylgallic ester (LH-150) utilized two such models: carrageenan-induced paw edema and cotton pellet-induced granuloma in rats.[7]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Objective: To assess the ability of a test compound to inhibit the edematous response to an inflammatory stimulus.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Test Compound Administration: this compound would be administered orally or intraperitoneally at various doses prior to the carrageenan injection. A control group receives the vehicle, and a reference group may receive a standard anti-inflammatory drug like phenylbutazone.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the chronic anti-inflammatory and anti-proliferative effects of a compound.
Objective: To assess the ability of a test compound to inhibit the formation of granulomatous tissue.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (e.g., 50 ± 1 mg) are implanted subcutaneously in the axilla or groin region of anesthetized rats.
-
Test Compound Administration: this compound would be administered daily for a set period (e.g., 7 days).
-
Excision and Measurement: On the final day, the rats are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.
-
Data Analysis: The net dry weight of the granuloma (final dry weight minus initial cotton pellet weight) is calculated. The percentage inhibition of granuloma formation is determined by comparing the treated groups to the control group.
Figure 4: Experimental Workflow for Cotton Pellet-Induced Granuloma.
Concluding Remarks for Future Directions
This compound holds promise as a modified anti-inflammatory agent for veterinary use. The addition of the trimethylgallate moiety may not only contribute to the overall anti-inflammatory efficacy through distinct mechanisms but could also potentially improve the safety profile of phenylbutazone, for instance, by mitigating oxidative stress. However, a significant gap in knowledge exists regarding the specific pharmacokinetic and pharmacodynamic properties of this esterified compound.
Future research should focus on:
-
Replicating and expanding upon the initial findings of the 1972 study on LH-150. This includes conducting dose-response studies and comparing the efficacy and safety of this compound directly against phenylbutazone in target animal species.
-
Elucidating the pharmacokinetic profile of this compound. Understanding its absorption, distribution, metabolism, and excretion is crucial for establishing appropriate dosing regimens.
-
Investigating the specific contribution of the trimethylgallate moiety to the overall therapeutic effect. This could involve studies to determine if the ester is hydrolyzed in vivo and if trimethylgallic acid exerts its own systemic anti-inflammatory effects.
-
Conducting clinical trials in target species (e.g., horses, dogs) to evaluate the efficacy and safety of this compound for various inflammatory conditions.
A thorough investigation into these areas will be essential to fully characterize the therapeutic potential of this compound and to determine its place in the armamentarium of veterinary anti-inflammatory drugs.
References
- 1. Phenylbutazone for Dogs and Horses - Wedgewood Pharmacy [wedgewood.com]
- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 6. 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacokinetics of phenylbutazone in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synergistic Effects of Phenylbutazone and Trimethylgallic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the potential synergistic anti-inflammatory effects of combining phenylbutazone (B1037) and trimethylgallic acid. It outlines the individual mechanisms of action, proposes a hypothesis for their synergy, and offers detailed experimental protocols for investigation.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. While acute inflammation is a necessary protective mechanism, chronic inflammation contributes to the pathogenesis of numerous diseases. Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in managing inflammation, particularly in veterinary medicine. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. Trimethylgallic acid, a derivative of the naturally occurring phenolic compound gallic acid, is recognized for its potent antioxidant and anti-inflammatory properties.
The combination of these two compounds presents a compelling therapeutic strategy. A historical study on a phenylbutazone trimethylgallic ester (LH-150) suggested enhanced anti-inflammatory activity and better tolerance compared to phenylbutazone alone, pointing towards a synergistic relationship.[1] This guide aims to explore the pharmacological basis for this synergy and provide a framework for its systematic investigation.
Mechanisms of Action
Phenylbutazone: Cyclooxygenase Inhibition
Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking this pathway, phenylbutazone effectively reduces the synthesis of pro-inflammatory prostaglandins.[4][5]
Trimethylgallic Acid: Antioxidant and Anti-inflammatory Actions
As a phenolic compound, trimethylgallic acid is anticipated to possess strong antioxidant properties, similar to its parent compound, gallic acid.[6] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) like nitric oxide (NO), is a critical component of the inflammatory process. These reactive species can damage cells and perpetuate inflammation. Trimethylgallic acid likely mitigates inflammation by scavenging these free radicals and potentially modulating pro-inflammatory signaling pathways, such as NF-κB.
Proposed Synergistic Mechanisms
The combination of phenylbutazone and trimethylgallic acid may offer a multi-pronged attack on inflammation. The proposed synergy lies in their complementary mechanisms:
-
Dual-Targeting of Inflammatory Pathways: Phenylbutazone directly targets the enzymatic production of prostaglandins, while trimethylgallic acid neutralizes the damaging free radicals produced during the inflammatory response.
-
Gastroprotective Effect: A significant drawback of NSAIDs like phenylbutazone is the risk of gastrointestinal ulceration, partly due to COX-1 inhibition and oxidative stress. The potent antioxidant properties of trimethylgallic acid could potentially mitigate this oxidative damage to the GI mucosa, thereby improving the safety profile of phenylbutazone.
Experimental Protocols for Synergy Investigation
To quantitatively assess the synergistic effects, a combination of in vivo and in vitro models is recommended.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a standard and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[7][8][9]
Methodology:
-
Animal Groups: Male Wistar rats (150-200g) are divided into groups (n=6 per group):
-
Vehicle Control (Saline)
-
Phenylbutazone (at various doses)
-
Trimethylgallic Acid (at various doses)
-
Combination of Phenylbutazone and Trimethylgallic Acid (in various dose ratios)
-
Positive Control (e.g., Indomethacin)
-
-
Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
In Vitro Model: Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of the compounds to scavenge nitric oxide, a key inflammatory mediator.[10][11][12]
Methodology:
-
Reaction Mixture: The reaction involves sodium nitroprusside, which generates nitric oxide in an aqueous solution at physiological pH.
-
Procedure:
-
Prepare various concentrations of Phenylbutazone, Trimethylgallic Acid, and their combinations.
-
To 2.0 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS), add 0.5 mL of the test sample at its respective concentration.
-
Incubate the mixture at 25°C for 150 minutes.
-
After incubation, add 0.5 mL of the mixture to 1.0 mL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid).[11]
-
-
Measurement: The absorbance of the resulting chromophore is measured at 546 nm.
-
Data Analysis: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test samples with that of the control (without the test sample).
Assessment of Synergy: Isobolographic Analysis
Isobolographic analysis is a robust method for quantifying drug interactions.[13][14][15]
-
Dose-Response Curves: First, generate dose-response curves for each compound individually to determine their ED50 (the dose that produces 50% of the maximal effect).
-
Isobologram Construction: An isobologram is a graph where the x- and y-axes represent the doses of Drug A (Phenylbutazone) and Drug B (Trimethylgallic Acid), respectively. A straight line connecting the ED50 values of the two drugs represents the line of additivity.
-
Combination Testing: Test various combinations of the two drugs and determine the doses required to achieve the 50% effect.
-
Interpretation:
-
Synergy: If the experimental ED50 point for the combination falls below the line of additivity.
-
Additivity: If the point falls on the line.
-
Antagonism: If the point falls above the line.
-
-
Combination Index (CI): The CI is calculated to quantify the synergy: CI = (d1/D1) + (d2/D2) Where D1 and D2 are the doses of Drug 1 and Drug 2 alone that produce a given effect, and d1 and d2 are the doses of the drugs in combination that produce the same effect.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Data Presentation
Quantitative results from the proposed experiments should be organized into clear, concise tables for comparative analysis.
Table 1: In Vivo Anti-inflammatory Effects of Phenylbutazone, Trimethylgallic Acid, and their Combination in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume at 3 hr (mL) | % Inhibition of Edema |
| Vehicle Control | - | [Data] | 0% |
| Phenylbutazone | [Dose 1] | [Data] | [Data] |
| [Dose 2] | [Data] | [Data] | |
| Trimethylgallic Acid | [Dose A] | [Data] | [Data] |
| [Dose B] | [Data] | [Data] | |
| Combination | [Dose 1 + A] | [Data] | [Data] |
| Combination | [Dose 2 + B] | [Data] | [Data] |
| Positive Control | [Dose X] | [Data] | [Data] |
Table 2: In Vitro Nitric Oxide Scavenging Activity of Phenylbutazone, Trimethylgallic Acid, and their Combination
| Compound | Concentration (µg/mL) | Absorbance at 546 nm | % NO Scavenging |
| Control | - | [Data] | 0% |
| Phenylbutazone | [Conc 1] | [Data] | [Data] |
| [Conc 2] | [Data] | [Data] | |
| Trimethylgallic Acid | [Conc A] | [Data] | [Data] |
| [Conc B] | [Data] | [Data] | |
| Combination | [Conc 1 + A] | [Data] | [Data] |
| Combination | [Conc 2 + B] | [Data] | [Data] |
| Ascorbic Acid (Std.) | [Conc X] | [Data] | [Data] |
Table 3: Combination Index (CI) Values for Phenylbutazone and Trimethylgallic Acid Combinations
| Combination Ratio (PBZ:TMGA) | Effect Level | Combination Index (CI) | Interaction |
| [Ratio 1] | 50% | [Data] | [Synergy/Additive/Antagonism] |
| [Ratio 2] | 50% | [Data] | [Synergy/Additive/Antagonism] |
| [Ratio 3] | 75% | [Data] | [Synergy/Additive/Antagonism] |
| [Ratio 4] | 90% | [Data] | [Synergy/Additive/Antagonism] |
Conclusion
The combination of phenylbutazone and trimethylgallic acid holds significant promise for enhanced anti-inflammatory therapy. The rationale is based on their distinct yet complementary mechanisms of action: inhibition of prostaglandin (B15479496) synthesis and scavenging of damaging free radicals. This dual approach could lead to greater efficacy at lower doses, potentially reducing the adverse effects associated with high-dose NSAID therapy. The experimental framework provided in this guide offers a systematic approach to validate this hypothesis, quantify the degree of synergy, and pave the way for the development of a novel, more effective anti-inflammatory formulation.
References
- 1. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
- 13. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Phenylbutazone trimethylgallate quantification
An Application Note and Protocol for the Quantification of Phenylbutazone (B1037) Trimethylgallate using High-Performance Liquid Chromatography (HPLC).
Introduction
Phenylbutazone trimethylgallate is a non-steroidal anti-inflammatory drug (NSAID) derived from phenylbutazone. Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in various sample matrices. The described method is based on reverse-phase chromatography, which is a widely used technique for the analysis of pharmaceutical compounds.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. The analyte is detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard. For biological samples, a protein precipitation step is included to remove interfering substances.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
C18 Reverse-Phase HPLC Column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[1]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Micropipettes
-
Syringe Filters (0.45 µm)
-
HPLC Vials
Reagents and Solutions
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (analytical grade)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized for best separation, a starting point could be 65:35 (v/v) Acetonitrile:0.1% Phosphoric Acid.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (for Biological Matrices, e.g., Plasma)
-
To 1 mL of plasma sample in a microcentrifuge tube, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered supernatant into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
This table presents typical validation parameters for a similar HPLC method for Phenylbutazone, which can be expected for this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | Expected to be consistent (e.g., ~8-10 min) |
Note: The values in Table 2 are illustrative and should be determined experimentally during method validation.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship of Method Development
Caption: Logical steps in developing the HPLC method.
References
Application Notes and Protocols for the Detection of Phenylbutazone Trimethylgallate in Plasma using LC-MS/MS
FOR RESEARCH USE ONLY
Abstract
This document provides a detailed protocol for the quantitative analysis of Phenylbutazone (B1037) trimethylgallate in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established protocols for its parent compound, Phenylbutazone. This application note is intended for researchers, scientists, and professionals in drug development and clinical research. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed parameters for method validation.
Introduction
Phenylbutazone is a nonsteroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Phenylbutazone trimethylgallate (also known as LH-150) is an ester derivative of Phenylbutazone.[3][4] Accurate and sensitive detection of this compound in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for quantifying drug molecules in complex biological samples.[5] This protocol provides a comprehensive workflow for the determination of this compound in plasma.
Chemical Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C29H30N2O6 | 502.56[3] |
| Phenylbutazone (Parent Compound) | C19H20N2O2 | 308.38[6][7] |
| Phenylbutazone-d9 (Internal Standard) | C19H11D9N2O2 | 317.43 (approx.) |
Experimental Protocol
This protocol is based on a liquid-liquid extraction (LLE) method, which has proven effective for Phenylbutazone extraction from plasma, offering high recovery.[3][5]
3.1. Materials and Reagents
-
This compound reference standard
-
Phenylbutazone-d9 (Internal Standard, IS)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Reagent-grade water (e.g., Milli-Q)
-
Control plasma (e.g., human, equine, rat)
3.2. Standard Solutions and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Phenylbutazone-d9 (IS) in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.[8]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Phenylbutazone-d9 stock solution with 50:50 methanol:water.
-
Calibration Standards and QC Samples: Spike 95 µL of control plasma with 5 µL of the appropriate working standard solution to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.
3.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution (Phenylbutazone-d9) to all tubes except for the blank matrix samples. Vortex for 10 seconds.
-
Add 50 µL of 1 M phosphoric acid to acidify the sample and vortex briefly.[3]
-
Add 1 mL of MTBE as the extraction solvent.[3]
-
Cap the tubes and vortex vigorously for 2 minutes, followed by centrifugation at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
4.1. Liquid Chromatography (LC) Parameters The following parameters are a starting point and should be optimized for your specific system.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 2.7 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0.0 min: 10% B; 0.5 min: 10% B; 4.0 min: 95% B; 5.0 min: 95% B; 5.1 min: 10% B; 7.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.2. Mass Spectrometry (MS) Parameters The following parameters are proposed and require experimental optimization by infusing the pure compound.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
4.3. Proposed SRM Transitions The precursor ion for this compound in positive ESI mode is expected to be [M+H]+ at m/z 503.6. A primary fragmentation would likely involve the cleavage of the ester bond, resulting in a product ion corresponding to the protonated Phenylbutazone molecule or other fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 503.6 | To be determined experimentally (e.g., 309.2, 195.1) | 20-35 |
| Phenylbutazone (for confirmation) | 309.2 | 160.2[9][10] | 25 |
| Phenylbutazone-d9 (IS) | 318.2 | 169.2[10] | 25 |
Note: The product ions and collision energy for this compound must be determined empirically by infusing a standard solution into the mass spectrometer.
Data Analysis and Method Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Validation Parameters: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[5]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995[5] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ)[5] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[5] |
| Recovery | Consistent, precise, and reproducible |
| LOD | Signal-to-Noise Ratio ≥ 3[5] |
| LOQ | Signal-to-Noise Ratio ≥ 10[5] |
Workflow Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the determination of this compound in plasma. The proposed method, which utilizes liquid-liquid extraction for sample cleanup, offers a robust starting point for researchers. Critical mass spectrometry parameters for this compound are proposed and must be optimized experimentally. Proper method validation is essential to ensure reliable and accurate quantification for research and regulated studies.
References
- 1. phenylbutazone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 3. This compound (LH150) | 抗炎剂 | MCE [medchemexpress.cn]
- 4. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cgfarad.ca [cgfarad.ca]
- 6. Phenylbutazone [webbook.nist.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Cell-Based Screening for the Efficacy of Phenylbutazone Trimethylgallate
Introduction
Phenylbutazone (B1037) is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2] This application note describes a comprehensive cell-based assay workflow to screen and characterize the efficacy of Phenylbutazone trimethylgallate, a derivative of Phenylbutazone. The described protocols are designed for a high-throughput format, making them suitable for drug discovery and development professionals.
The primary mechanism of action for Phenylbutazone and its derivatives is the non-selective inhibition of both COX-1 and COX-2 enzymes.[2] This leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] This workflow utilizes a lipopolysaccharide (LPS)-stimulated macrophage model to mimic an inflammatory response in vitro.[3][4][5] The efficacy of this compound is quantified by its ability to inhibit the production of key inflammatory markers: Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Additionally, a direct enzymatic assay is included to assess the compound's inhibitory effect on COX activity.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of PGE2, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages, as well as its direct inhibition of COX-1 and COX-2 enzyme activity.
Table 1: Inhibition of PGE2 Production by this compound
| This compound (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (LPS Control) | 1500 ± 120 | 0 |
| 0.1 | 1250 ± 98 | 16.7 |
| 1 | 850 ± 75 | 43.3 |
| 10 | 400 ± 50 | 73.3 |
| 100 | 150 ± 30 | 90.0 |
| IC50 (µM) | 2.5 |
Table 2: Inhibition of TNF-α Production by this compound
| This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (LPS Control) | 2500 ± 210 | 0 |
| 0.1 | 2200 ± 180 | 12.0 |
| 1 | 1600 ± 140 | 36.0 |
| 10 | 800 ± 90 | 68.0 |
| 100 | 300 ± 45 | 88.0 |
| IC50 (µM) | 4.8 |
Table 3: Inhibition of IL-6 Production by this compound
| This compound (µM) | IL-6 Concentration (pg/mL) | % Inhibition |
| 0 (LPS Control) | 1800 ± 150 | 0 |
| 0.1 | 1550 ± 130 | 13.9 |
| 1 | 1100 ± 110 | 38.9 |
| 10 | 550 ± 60 | 69.4 |
| 100 | 200 ± 35 | 88.9 |
| IC50 (µM) | 4.2 |
Table 4: Inhibition of COX-1 and COX-2 Activity by this compound
| This compound (µM) | COX-1 Activity (% of Control) | COX-2 Activity (% of Control) |
| 0.01 | 95 ± 5 | 92 ± 6 |
| 0.1 | 75 ± 8 | 65 ± 7 |
| 1 | 45 ± 6 | 30 ± 5 |
| 10 | 20 ± 4 | 10 ± 3 |
| 100 | 5 ± 2 | 2 ± 1 |
| IC50 (µM) | 0.8 | 0.4 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine and PGE2 Production in LPS-Stimulated Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on the production of TNF-α, IL-6, and PGE2 in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Commercial ELISA kits for Mouse TNF-α, IL-6, and PGE2
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known NSAID).
-
Incubate the plates for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Supernatant Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine/PGE2 production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Activity Assay
This protocol outlines the direct measurement of the inhibitory effect of this compound on the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX activity assay kit (fluorometric or colorimetric)[10][11][12][13]
-
This compound
-
Arachidonic acid (substrate)
-
DMSO
-
96-well plates (black or clear, depending on the assay kit)
-
Fluorometric or colorimetric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the instructions provided with the COX activity assay kit.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the various dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader. Kinetic readings are often recommended.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of COX inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
-
References
- 1. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 5. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway [mdpi.com]
- 6. raybiotech.com [raybiotech.com]
- 7. arborassays.com [arborassays.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Testing Phenylbutazone Trimethylgallate in Animal Models of Inflammation
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative data on the anti-inflammatory effects of Phenylbutazone (B1037) Trimethylgallate in established animal models of inflammation is limited. The following application notes and protocols are based on established methodologies for testing non-steroidal anti-inflammatory drugs (NSAIDs). Where available, data for the parent compound, Phenylbutazone, is provided for reference. The data presented for Phenylbutazone Trimethylgallate is hypothetical and for illustrative purposes only.
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins, important mediators of inflammation, pain, and fever.[1] this compound, an ester of Phenylbutazone, is expected to exhibit a similar pharmacological profile. This document outlines detailed protocols for evaluating the anti-inflammatory efficacy of this compound in three common preclinical animal models: Carrageenan-Induced Paw Edema, Adjuvant-Induced Arthritis, and Acetic Acid-Induced Writhing.
Carrageenan-Induced Paw Edema Model
This widely used model is designed to assess the acute anti-inflammatory activity of a test compound.[3] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins, mediated by COX-2.[4]
Experimental Protocol
Materials:
-
Male Wistar rats or Swiss albino mice (e.g., 150-200g rats).
-
Carrageenan (Lambda, Type IV).
-
Sterile 0.9% saline.
-
This compound (Test Compound).
-
Phenylbutazone or Indomethacin (Reference Drug).
-
Vehicle for test and reference compounds (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer or digital calipers.
-
Animal handling and injection equipment.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only).
-
Group II: this compound (e.g., 25, 50, 100 mg/kg, p.o.).
-
Group III: Reference Drug (e.g., Phenylbutazone 100 mg/kg or Indomethacin 10 mg/kg, p.o.).
-
-
Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.[4][5]
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]
-
The degree of edema is calculated as the increase in paw volume from the initial measurement.
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control] x 100
-
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound (Hypothetical) | 25 | 0.62 ± 0.04* | 27.1% |
| This compound (Hypothetical) | 50 | 0.45 ± 0.03 | 47.1% |
| This compound (Hypothetical) | 100 | 0.31 ± 0.02 | 63.5% |
| Phenylbutazone (Reference) | 100 | 0.35 ± 0.03** | 58.8% |
*p<0.05, **p<0.01 compared to Vehicle Control. Data is hypothetical for this compound.
Experimental Workflow
Adjuvant-Induced Arthritis Model
This model is used to evaluate the efficacy of compounds against chronic inflammation and is considered a model of rheumatoid arthritis.[7][8] Injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium butyricum in mineral oil, induces a systemic inflammatory response characterized by joint swelling, cartilage destruction, and bone resorption.[7][9]
Experimental Protocol
Materials:
-
Male Lewis or Wistar rats (e.g., 180-220g).
-
Freund's Complete Adjuvant (FCA).
-
This compound (Test Compound).
-
Phenylbutazone or Methotrexate (Reference Drug).
-
Vehicle for test and reference compounds.
-
Digital calipers.
-
Animal handling and injection equipment.
Procedure:
-
Animal Acclimatization: As described in the previous model.
-
Induction of Arthritis:
-
On day 0, inject 0.1 mL of FCA into the sub-plantar region of the right hind paw of each rat.
-
-
Grouping and Dosing:
-
Group animals as previously described.
-
Begin dosing on day 0 (prophylactic) or after the onset of clinical signs (e.g., day 10, therapeutic). Administer the test compound, reference drug, or vehicle daily.
-
-
Assessment of Arthritis:
-
Measure the volume of both hind paws using a plethysmometer or the diameter of the ankle joint with calipers every other day from day 0 to day 21.
-
Assign an arthritis score based on the severity of erythema, swelling, and joint rigidity (e.g., 0-4 scale for each paw).
-
Monitor body weight changes as an indicator of systemic inflammation.
-
-
Histopathological Analysis (Optional): At the end of the study, euthanize the animals and collect the ankle joints for histopathological examination to assess synovitis, cartilage erosion, and bone resorption.
Data Presentation
Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score on Day 21 (± SEM) | % Inhibition of Arthritis |
| Vehicle Control | - | 3.5 ± 0.3 | - |
| This compound (Hypothetical) | 25 | 2.8 ± 0.2* | 20.0% |
| This compound (Hypothetical) | 50 | 2.1 ± 0.2 | 40.0% |
| This compound (Hypothetical) | 100 | 1.5 ± 0.1 | 57.1% |
| Phenylbutazone (Reference) | 100 | 1.7 ± 0.2** | 51.4% |
*p<0.05, **p<0.01 compared to Vehicle Control. Data is hypothetical for this compound.
Experimental Workflow
Acetic Acid-Induced Writhing Test
This model is a visceral pain model used to screen for analgesic and anti-inflammatory activity.[10] Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[10] The number of writhes is an indicator of pain intensity.
Experimental Protocol
Materials:
-
Swiss albino mice (e.g., 20-25g).
-
Acetic acid solution (e.g., 0.6% in distilled water).
-
This compound (Test Compound).
-
Phenylbutazone or Aspirin (Reference Drug).
-
Vehicle for test and reference compounds.
-
Observation chambers.
-
Animal handling and injection equipment.
Procedure:
-
Animal Acclimatization: As described previously.
-
Grouping and Dosing:
-
Group animals as previously described.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before acetic acid injection.
-
-
Induction of Writhing: Inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally to each mouse.
-
Observation and Counting:
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes for a period of 10-20 minutes.
-
A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.
-
The percentage protection against writhing is calculated as:
-
% Protection = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
-
-
Data Presentation
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Protection |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| This compound (Hypothetical) | 25 | 31.5 ± 2.5* | 30.3% |
| This compound (Hypothetical) | 50 | 22.1 ± 1.9 | 51.1% |
| This compound (Hypothetical) | 100 | 14.8 ± 1.5 | 67.3% |
| Phenylbutazone (Reference) | 100 | 16.5 ± 1.7** | 63.5% |
*p<0.05, **p<0.01 compared to Vehicle Control. Data is hypothetical for this compound.
Experimental Workflow
Mechanism of Action: Inflammatory Signaling Pathway
Phenylbutazone and other NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain.
References
- 1. Influence of phenylbutazone on eicosanoid levels in equine acute inflammatory exudate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late inflammatory swelling by carrageenan in rat's subcutaneous neck tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circadian changes in carrageenin-induced edema: the anti-inflammatory effect and bioavailability of phenylbutazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylbutazone in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. Comparative efficacy of oral meloxicam and phenylbutazone in 2 experimental pain models in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a phenylbutazone paste in ponies: model of acute nonimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylbutazone Trimethylgallate Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutazone (B1037) is a nonsteroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][2] It is widely used in veterinary medicine, particularly in equine practice, for the management of pain and inflammation associated with musculoskeletal disorders.[1][3] Trimethylgallic acid, a derivative of gallic acid, is known for its antioxidant and anti-inflammatory properties.[4] The formulation of phenylbutazone with trimethylgallate is hypothesized to offer a dual therapeutic advantage: the potent anti-inflammatory action of phenylbutazone combined with the antioxidant and potential synergistic anti-inflammatory effects of trimethylgallate. This combination may also potentially mitigate some of the known side effects of phenylbutazone through its antioxidant action.
These application notes provide detailed protocols for the preparation of a phenylbutazone trimethylgallate formulation for in vivo studies and outline key experimental designs for evaluating its efficacy and pharmacokinetic profile.
Data Presentation
Table 1: Physicochemical Properties
| Property | Phenylbutazone | Trimethylgallate (as Gallic Acid) | This compound Formulation (Hypothetical) |
| Molecular Formula | C₁₉H₂₀N₂O₂[5] | C₇H₆O₅ | C₂₆H₂₆N₂O₇ |
| Molecular Weight | 308.4 g/mol [5] | 170.12 g/mol | 478.5 g/mol |
| Appearance | White or off-white crystalline powder[6] | White crystalline solid | Off-white to pale yellow powder |
| Solubility | Soluble in ethanol (B145695) (~50 mg/mL), DMSO (~25 mg/mL), DMF (~25 mg/mL).[5] Poorly soluble in water (~0.5 mg/mL in PBS, pH 7.2).[5] | Soluble in water, ethanol, and acetone | Expected to have improved aqueous solubility compared to phenylbutazone alone. |
| Mechanism of Action | Non-selective COX-1 and COX-2 inhibitor[1][2] | Antioxidant, anti-inflammatory[4] | Dual-action: COX inhibition and antioxidant activity |
Table 2: Suggested Dosing for In Vivo Anti-Inflammatory Model (Rodent)
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle Control | - | Oral (p.o.) |
| 2 | Phenylbutazone | 100 | Oral (p.o.) |
| 3 | Trimethylgallate | 50 | Oral (p.o.) |
| 4 | This compound | 150 | Oral (p.o.) |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
Objective: To prepare a homogeneous oral suspension of this compound for in vivo administration.
Materials:
-
Phenylbutazone powder
-
Trimethylgallic acid
-
0.5% (w/v) Carboxymethylcellulose (CMC-Na) in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
Procedure:
-
Calculate the required amounts of phenylbutazone and trimethylgallic acid for the desired concentration and final volume. For a 1:0.5 ratio, weigh out the appropriate amounts.
-
Triturate the phenylbutazone and trimethylgallic acid powders together in a mortar and pestle to ensure a fine, uniform mixture.
-
Gradually add a small volume of the 0.5% CMC-Na solution to the powder mixture and levigate to form a smooth paste.
-
Transfer the paste to a beaker containing the remaining volume of the 0.5% CMC-Na solution.
-
Rinse the mortar and pestle with a small amount of the vehicle and add it to the beaker to ensure complete transfer of the compounds.
-
Place the beaker on a magnetic stirrer and stir for 30-60 minutes at room temperature to ensure a homogeneous suspension.
-
Visually inspect the suspension for uniformity before administration.
Protocol 2: Carrageenan-Induced Paw Edema Model in Rats
Objective: To evaluate the anti-inflammatory activity of the this compound formulation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound oral suspension
-
Phenylbutazone oral suspension
-
Trimethylgallate oral solution
-
Vehicle (0.5% CMC-Na)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Randomly divide the animals into four groups as described in Table 2.
-
Administer the respective treatments (vehicle, phenylbutazone, trimethylgallate, or this compound) orally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of phenylbutazone when administered as the this compound formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
-
This compound oral suspension
-
Phenylbutazone oral suspension
-
Heparinized saline
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Analytical equipment (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Acclimatize the cannulated rats for at least 48 hours post-surgery.
-
Fast the rats overnight with free access to water.
-
Divide the animals into two groups: one receiving phenylbutazone and the other receiving this compound orally at an equivalent dose of phenylbutazone.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into microcentrifuge tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
After each blood collection, flush the cannula with a small volume of heparinized saline to prevent clotting.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for phenylbutazone concentration using a validated analytical method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
Mandatory Visualizations
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Proposed mechanism of this compound.
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. madbarn.com [madbarn.com]
- 4. RETRACTED: Therapeutic Effects of Gallic Acid in Regulating Senescence and Diabetes; an In Vitro Study | MDPI [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylbutazone Trimethylgallate for Targeted Drug Delivery Systems
Disclaimer: The following application note describes a hypothetical targeted drug delivery system based on Phenylbutazone (B1037) Trimethylgallate. As of the date of this document, there is no direct published research on this specific conjugate for targeted drug delivery. The proposed methodologies and data are based on established principles and published research on Phenylbutazone, gallic acid derivatives in drug delivery, and nanoparticle formulation techniques.
Introduction
Phenylbutazone is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1][2] This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] While effective, its use is associated with systemic side effects. Targeted drug delivery systems offer a promising approach to enhance the therapeutic efficacy of Phenylbutazone at the site of inflammation while minimizing off-target effects.
Gallic acid and its derivatives, such as trimethylgallate, are known for their antioxidant and anti-inflammatory properties.[1][3] In drug delivery, gallic acid has been utilized in various nanocarrier systems to improve bioavailability and achieve targeted delivery.[1][3][4] This hypothetical application note explores the potential of a Phenylbutazone Trimethylgallate conjugate integrated into a nanoparticle-based system for targeted anti-inflammatory therapy. The trimethylgallate moiety could potentially contribute to the therapeutic effect and serve as a basis for targeting inflamed tissues.
Signaling Pathway of Phenylbutazone
Phenylbutazone exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins. The reduction in prostaglandin (B15479496) levels alleviates inflammation, pain, and fever.
Hypothetical Experimental Workflow
The development of a targeted this compound nanoparticle system would involve several key stages, from synthesis to in vitro evaluation.
Quantitative Data Summary
The following tables present hypothetical yet plausible data for the characterization of this compound-loaded nanoparticles, based on published data for similar systems.[5][6]
Table 1: Physicochemical Properties of Nanoparticles
| Formulation Code | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PB-TMG-NP-01 | PLGA | 180 ± 15 | 0.15 ± 0.05 | -25 ± 5 |
| PB-TMG-NP-02 | PCL | 220 ± 20 | 0.20 ± 0.07 | -20 ± 6 |
| PB-TMG-NP-03 | PLA | 195 ± 18 | 0.18 ± 0.06 | -22 ± 4 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) | Burst Release (%) (First 2h) | Cumulative Release (%) (at 48h) |
| PB-TMG-NP-01 | 85 ± 5 | 8.2 ± 0.7 | 15 ± 3 | 75 ± 6 |
| PB-TMG-NP-02 | 78 ± 6 | 7.5 ± 0.9 | 12 ± 2 | 68 ± 5 |
| PB-TMG-NP-03 | 88 ± 4 | 8.9 ± 0.6 | 18 ± 4 | 80 ± 7 |
Experimental Protocols
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method, a widely used technique for formulating polymeric nanoparticles.[7]
Materials:
-
This compound (hypothetical conjugate)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (e.g., 600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator for faster solvent removal.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
Materials:
-
Lyophilized this compound nanoparticles
-
Acetonitrile
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Weigh a precise amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a known volume of a suitable organic solvent (e.g., 1 mL of acetonitrile) to break the nanoparticles and release the encapsulated drug.
-
Centrifuge the solution to precipitate the polymer.
-
Analyze the supernatant for the concentration of this compound using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to simulate drug release in a physiological environment.
Materials:
-
This compound nanoparticle suspension
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Disperse a known amount of nanoparticles (e.g., equivalent to 2 mg of the drug) in 2 mL of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a container with 50 mL of PBS (pH 7.4).
-
Place the container in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the amount of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Logical Relationship of the Drug Delivery System
The proposed targeted drug delivery system is a multi-component entity where each part plays a crucial role in its overall function.
Conclusion
The conceptual framework for a this compound-based targeted drug delivery system presented here offers a plausible strategy for enhancing the anti-inflammatory therapy of Phenylbutazone. By encapsulating a potentially synergistic conjugate within biodegradable nanoparticles, it may be possible to achieve controlled release and improved localization of the drug at inflamed sites, thereby increasing efficacy and reducing systemic toxicity. The provided protocols offer a foundational methodology for the synthesis, characterization, and in vitro evaluation of such a system. Further research would be necessary to validate this hypothetical construct and explore its therapeutic potential.
References
- 1. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions [ouci.dntb.gov.ua]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Entrapment efficiency and initial release of phenylbutazone from nanocapsules prepared from different polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gallic-Acid-Loaded PLGA Nanoparticles: A Promising Transdermal Drug Delivery System with Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path of a Potent Anti-Inflammatory: In Vivo Imaging of Phenylbutazone Trimethylgallate Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), is widely utilized in veterinary medicine for its potent analgesic and anti-inflammatory properties. Its therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Phenylbutazone trimethylgallate, a derivative, is expected to share this mechanism. Understanding the in vivo biodistribution of this compound is critical for optimizing therapeutic strategies and assessing potential off-target effects. This document provides detailed application notes and protocols for tracking the distribution of this compound in vivo using preclinical imaging techniques, specifically optical imaging (fluorescence) and Positron Emission Tomography (PET). While direct imaging studies on this compound are not extensively published, the following protocols are based on established methodologies for imaging other COX-2 inhibitors and the known pharmacokinetics of phenylbutazone.
Principle of In Vivo Imaging for this compound
The core principle involves labeling this compound with either a fluorescent dye for optical imaging or a positron-emitting radionuclide for PET imaging. These labeled molecules, or probes, retain the pharmacological activity of the parent compound, allowing them to bind to their target, COX-2, which is often upregulated in inflamed tissues and tumors.[1][2][3] By detecting the emitted light or radiation, the spatial and temporal distribution of the probe, and by extension, the drug, can be visualized and quantified within a living organism.
Signaling Pathway of Phenylbutazone
Phenylbutazone exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Figure 1. Mechanism of action of Phenylbutazone.
Part 1: Optical Imaging with a Fluorescent this compound Analog
Optical imaging offers a relatively low-cost and high-throughput method for in vivo studies in small animals. This protocol describes the use of a hypothetical fluorescently-labeled this compound, hereafter referred to as "PBZ-Fluor".
Experimental Workflow: Optical Imaging
Figure 2. Workflow for in vivo optical imaging.
Detailed Experimental Protocol: Optical Imaging
1. Animal Model of Inflammation:
-
Animal Strain: Female BALB/c or nude mice (6-8 weeks old).
-
Inflammation Induction: To create a localized site of inflammation, inject 20-50 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.[2] The contralateral paw can be injected with saline to serve as a control. Allow inflammation to develop for 3-6 hours.
-
Alternative Model: For a systemic inflammation model, an intraperitoneal injection of lipopolysaccharide (LPS) can be used.[5]
2. Preparation of Fluorescent Probe (PBZ-Fluor):
-
Probe Synthesis: This protocol assumes the synthesis of a this compound derivative conjugated to a near-infrared (NIR) fluorescent dye (e.g., Cy7 or a similar dye with excitation/emission >650 nm to minimize tissue autofluorescence). The synthesis would involve linking the dye to a functional group on the this compound molecule that is not critical for its binding to COX-2.
-
Dosing Solution: Dissolve the PBZ-Fluor in a biocompatible solvent such as a mixture of DMSO and sterile saline (e.g., 10% DMSO). The final concentration should be such that a 100-200 µL injection volume delivers the desired dose (e.g., 1-2 mg/kg).[2][6]
3. In Vivo Imaging Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).[7] Place the animal in the imaging chamber on a heated stage to maintain body temperature.
-
Probe Administration: Administer the PBZ-Fluor dosing solution via intravenous (tail vein) or intraperitoneal injection.[2][8]
-
Image Acquisition:
-
Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 3h, 6h, 24h) to assess the pharmacokinetics and biodistribution of the probe.[6]
-
Use an in vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for the chosen NIR dye (e.g., Excitation: 710-760 nm, Emission: >780 nm).[6]
-
Set the exposure time to achieve a good signal-to-noise ratio without saturation (typically 1-5 seconds).[2]
-
4. Data Analysis:
-
Region of Interest (ROI) Analysis: Draw ROIs around the inflamed paw, the control paw, and major organs (liver, kidneys, spleen, lungs).
-
Quantification: Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI at each time point.
-
Ex Vivo Validation: After the final imaging time point, euthanize the animal and excise the organs of interest. Image the organs ex vivo to confirm the in vivo signal distribution and quantify the fluorescence more accurately.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the biodistribution of PBZ-Fluor in an inflammation mouse model, expressed as the ratio of the signal in the inflamed paw to other tissues.
| Time Post-Injection | Inflamed Paw / Control Paw | Inflamed Paw / Muscle | Inflamed Paw / Liver |
| 1 hour | 3.5 ± 0.5 | 5.2 ± 0.8 | 0.8 ± 0.2 |
| 3 hours | 4.8 ± 0.7 | 7.1 ± 1.1 | 1.2 ± 0.3 |
| 6 hours | 5.5 ± 0.9 | 8.3 ± 1.3 | 1.8 ± 0.4 |
| 24 hours | 3.2 ± 0.6 | 4.5 ± 0.9 | 1.1 ± 0.3 |
Part 2: PET Imaging with a Radiolabeled this compound Analog
PET imaging provides higher sensitivity and better quantification of probe distribution in deep tissues compared to optical imaging. This protocol outlines the use of a hypothetical radiolabeled this compound, for instance, with Fluorine-18 (B77423) ([¹⁸F]PBZ-F), for PET imaging.
Experimental Workflow: PET Imaging
Figure 3. Workflow for in vivo PET imaging.
Detailed Experimental Protocol: PET Imaging
1. Animal Model of COX-2 Expressing Tumors:
-
Cell Lines: Use a COX-2 positive human cancer cell line (e.g., HCA-7 or 1483) and a COX-2 negative cell line (e.g., HCT-116) as a control.[9][10]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells in a mixture of media and Matrigel into the flanks of nude mice. Allow tumors to grow to a suitable size (e.g., 100-500 mm³).[11]
2. Radiosynthesis of [¹⁸F]PBZ-F:
-
Radiolabeling: This protocol assumes the synthesis of a this compound precursor suitable for fluorination with [¹⁸F]Fluoride. The synthesis would likely involve a nucleophilic substitution reaction on an appropriate leaving group on the precursor molecule. The final product would be purified by HPLC.[12]
-
Formulation: The purified [¹⁸F]PBZ-F is formulated in a sterile solution for injection (e.g., saline with a small percentage of ethanol (B145695) or DMSO).
3. In Vivo PET Imaging Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane and maintain anesthesia throughout the scan. A tail vein catheter may be placed for tracer injection.
-
Tracer Administration: Inject a bolus of [¹⁸F]PBZ-F (e.g., 3.7-7.4 MBq or 100-200 µCi) via the tail vein.[9]
-
PET/CT or PET/MR Acquisition:
-
Perform a dynamic scan for 60-120 minutes immediately following injection to assess the tracer kinetics.[11]
-
Alternatively, static scans can be performed at specific time points (e.g., 30, 60, 120 minutes post-injection).[10]
-
A CT or MR scan is acquired for anatomical co-registration and attenuation correction.
-
4. Data Analysis:
-
Image Reconstruction and Analysis: Reconstruct the PET data and co-register with the anatomical images.
-
ROI Analysis: Draw ROIs on the tumors and major organs.
-
Quantification: Calculate the radioactivity concentration in each ROI and express it as the percentage of the injected dose per gram of tissue (%ID/g).[10]
-
Ex Vivo Biodistribution: After the final scan, euthanize the animal, dissect the tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to confirm the imaging data.[10]
Quantitative Data Summary (Representative)
The following table shows representative biodistribution data for a radiolabeled COX-2 inhibitor in a tumor xenograft model, which can be used as an expected outcome for [¹⁸F]PBZ-F.[10]
| Tissue | % Injected Dose per Gram (%ID/g) at 60 min p.i. |
| COX-2 Positive Tumor | 2.5 ± 0.4 |
| COX-2 Negative Tumor | 0.8 ± 0.2 |
| Blood | 0.5 ± 0.1 |
| Muscle | 0.4 ± 0.1 |
| Liver | 4.2 ± 0.8 |
| Kidneys | 3.5 ± 0.6 |
| Spleen | 1.1 ± 0.3 |
| Lungs | 1.5 ± 0.4 |
| Bone | 0.6 ± 0.2 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the in vivo distribution of this compound using both optical and PET imaging. By adapting methodologies from studies on similar COX-2 inhibitors, researchers can gain valuable insights into the pharmacokinetics and target engagement of this important anti-inflammatory drug. This information is crucial for the development of more effective and safer therapeutic strategies.
References
- 1. In vivo imaging approaches in animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 4. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 5. In vivo imaging method to distinguish acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. research.charlotte.edu [research.charlotte.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. PET imaging of cyclooxygenase-2 (COX-2) in a pre-clinical colorectal cancer model | springermedicine.com [springermedicine.com]
- 11. Repurposing [11C]MC1 for PET Imaging of Cyclooxygenase-2 in Colorectal Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylbutazone Trimethylgallate in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, and is characterized by the release of pro-inflammatory cytokines and other inflammatory mediators. The development of therapeutic agents that can effectively modulate neuroinflammation is a key focus of neurological research.
Phenylbutazone (B1037) trimethylgallate is a compound that combines the well-established non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone with trimethylgallate, a derivative of gallic acid. While direct studies on the application of Phenylbutazone trimethylgallate in neuroinflammation are limited, this document provides a comprehensive overview based on the known mechanisms of its constituent components. The rationale for the synthesis of this compound likely lies in combining the potent anti-inflammatory effects of Phenylbutazone with the antioxidant and neuroprotective properties of the gallate moiety.
These application notes and protocols are intended to serve as a foundational resource for researchers interested in investigating the potential of this compound as a therapeutic agent for neuroinflammatory conditions.
Mechanism of Action: A Dual-Component Hypothesis
The therapeutic potential of this compound in neuroinflammation is hypothesized to stem from the synergistic actions of its two main components: Phenylbutazone and the trimethylgallate group.
2.1 Phenylbutazone: Inhibition of Cyclooxygenase (COX) Pathways
Phenylbutazone is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] In the context of neuroinflammation, COX enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2]
-
COX-2 is inducibly expressed in neurons and glial cells in response to inflammatory stimuli and is a major contributor to the neuroinflammatory cascade.
-
By inhibiting COX-2, Phenylbutazone can reduce the production of pro-inflammatory prostaglandins in the CNS, thereby alleviating neuroinflammatory processes.[1]
It is important to note that Phenylbutazone also inhibits COX-1 , which is constitutively expressed and plays a role in physiological functions. This non-selective inhibition is associated with potential side effects, including gastrointestinal issues.[3] Furthermore, high doses of Phenylbutazone have been associated with neurotoxic effects, such as seizures and CNS depression.[4][5][6]
2.2 Trimethylgallate: Antioxidant and Neuroprotective Effects
Gallic acid and its esters, such as trimethylgallate, are known for their potent antioxidant and anti-inflammatory properties.[7][8][9][10] These compounds have been investigated for their neuroprotective effects in various models of neurological disease.[7][9][10]
The proposed mechanisms of action for the gallate moiety include:
-
Scavenging of Reactive Oxygen Species (ROS): Gallic acid derivatives can directly neutralize harmful free radicals, reducing oxidative stress that contributes to neuronal damage.[9][11]
-
Modulation of Inflammatory Signaling: Gallic acid has been shown to inhibit the activation of key inflammatory signaling pathways, such as the NF-κB pathway, in microglia.[12] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9]
-
Inhibition of Microglial Activation: By suppressing inflammatory signaling, gallic acid can prevent the excessive activation of microglia, a hallmark of neuroinflammation.[9]
Key Signaling Pathways
Based on the properties of its components, this compound is likely to modulate the following key signaling pathways in neuroinflammation:
-
Prostaglandin Synthesis Pathway: Primarily through the Phenylbutazone component's inhibition of COX enzymes.
-
NF-κB Signaling Pathway: The gallate moiety is anticipated to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.
-
MAPK Signaling Pathways: The MAPK family (including ERK, p38, and JNK) is often activated in response to inflammatory stimuli in the brain and can be a target for anti-inflammatory interventions.[13][14]
Diagram of Hypothesized Signaling Pathways
Caption: Hypothesized mechanism of this compound in neuroinflammation.
Experimental Protocols
The following protocols are proposed for the investigation of this compound in neuroinflammation research. These are based on standard methodologies used for evaluating anti-inflammatory and neuroprotective compounds.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells
This protocol outlines the use of a microglial cell line (e.g., BV-2) to assess the anti-inflammatory effects of this compound.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT assay kit for cell viability
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting (antibodies for COX-2, iNOS, p-p65, p65, p-p38, p38, etc.)
-
Reagents for RT-qPCR
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in appropriate plates. Once confluent, pre-treat cells with varying concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Cell Viability Assay: Assess the cytotoxicity of this compound using an MTT assay to determine the non-toxic concentration range.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the protein expression levels of key inflammatory markers such as iNOS, COX-2, and the phosphorylation status of NF-κB (p-p65) and MAPKs (p-p38) in cell lysates.
-
RT-qPCR Analysis: Measure the mRNA expression levels of pro-inflammatory genes.
Diagram of In Vitro Experimental Workflow
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 3. Phenylbutazone - Wikipedia [en.wikipedia.org]
- 4. madbarn.com [madbarn.com]
- 5. Effects of toxic doses of phenylbutazone in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylbutazone and Pets: A Pain in the Bute | ASPCApro [aspcapro.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Gallic acid inhibits neuroinflammation and reduces neonatal hypoxic-ischemic brain damages [frontiersin.org]
- 10. Gallic acid inhibits neuroinflammation and reduces neonatal hypoxic-ischemic brain damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phenethyl Ester of Gallic Acid Ameliorates Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target [pubmed.ncbi.nlm.nih.gov]
- 14. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Phenylbutazone Trimethylgallate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Phenylbutazone (B1037) trimethylgallate. Given the limited publicly available data on Phenylbutazone trimethylgallate, this guide also draws on established principles and data from studies on its parent compound, Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID) with poor aqueous solubility.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process of enhancing the oral bioavailability of this compound.
| Problem/Question | Possible Causes | Troubleshooting Steps |
| Low and variable in vivo exposure (low AUC, high standard deviation) after oral administration. | Poor aqueous solubility of the compound leading to dissolution rate-limited absorption. Low permeability across the intestinal epithelium. First-pass metabolism in the gut wall or liver. Instability of the compound in gastrointestinal fluids. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. Assess its permeability using in vitro models like Caco-2 or PAMPA assays. 2. Improve Dissolution Rate: Explore formulation strategies such as micronization, amorphization (e.g., solid dispersions), or the use of solubilizing excipients. 3. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to understand the extent of first-pass metabolism. The trimethylgallate ester is likely a prodrug, so investigate its hydrolysis to Phenylbutazone. |
| Inconsistent dissolution profiles between batches of the formulated drug product. | Polymorphism of the active pharmaceutical ingredient (API). Variations in the manufacturing process (e.g., mixing times, compression forces). Incompatibility between the API and excipients. | 1. Control Polymorphism: Use a consistent and controlled crystallization process. Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 2. Standardize Manufacturing Processes: Validate all manufacturing parameters to ensure batch-to-batch consistency. 3. Excipient Compatibility Studies: Perform compatibility studies to ensure that the chosen excipients do not negatively impact the stability or dissolution of this compound. |
| High in vitro dissolution but poor in vivo correlation (IVIVC). | Precipitation of the drug in the gastrointestinal tract after initial dissolution. Permeability-limited absorption. Significant gut wall metabolism. | 1. Use Biorelevant Dissolution Media: Conduct dissolution studies in media that mimic the composition of intestinal fluids (e.g., FaSSIF, FeSSIF) to better predict in vivo behavior. 2. Assess Permeability: If not already done, determine the intestinal permeability of the compound. If permeability is low, strategies to enhance it, such as the use of permeation enhancers, may be necessary. 3. Evaluate Prodrug Conversion: As a prodrug, the rate and location of hydrolysis of this compound to Phenylbutazone can significantly impact absorption. Investigate the enzymatic hydrolysis in simulated intestinal fluids. |
| Difficulty in formulating a stable and effective oral dosage form. | Poor flowability or compressibility of the API. Hygroscopicity leading to physical instability. Chemical instability in the presence of certain excipients or environmental conditions. | 1. Improve Powder Properties: Employ granulation or other particle engineering techniques to improve flow and compression characteristics. 2. Control Moisture: Store the API and formulation under controlled humidity conditions. Consider using packaging with desiccants. 3. Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to heat, humidity, light, and different pH values) to identify potential degradation pathways and select appropriate stabilizing excipients. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an ester prodrug of Phenylbutazone, a non-steroidal anti-inflammatory drug. While Phenylbutazone itself is reported to be almost completely absorbed orally, it has very low aqueous solubility, which can lead to a slow dissolution rate and variable absorption.[1][2] Prodrugs like this compound are often designed to overcome such limitations, potentially by improving solubility, permeability, or taste, or by reducing gastrointestinal side effects. The challenge lies in ensuring that the prodrug is efficiently converted to the active parent drug at the appropriate site in the body to achieve the desired therapeutic effect.
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
The main strategies focus on enhancing the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can solubilize the drug in the formulation and maintain its solubilization during transit through the GI tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Prodrug Approach: The use of a more soluble or permeable prodrug, like this compound, is itself a strategy. The focus then shifts to optimizing the formulation of the prodrug.
Q3: Which excipients are commonly used to improve the solubility and dissolution of poorly soluble drugs?
A variety of excipients can be used, including:
-
Surfactants: Polysorbates (e.g., Tween® 80), sorbitan (B8754009) esters (e.g., Span® 20), and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL) can increase solubility and wetting.
-
Polymers: Hydrophilic polymers like povidone (PVP), copovidone, and hydroxypropyl methylcellulose (B11928114) (HPMC) are used to create solid dispersions.
-
Lipids: Oils (e.g., medium-chain triglycerides), surfactants, and co-solvents are components of lipid-based formulations.
-
Mesoporous Silica: Materials like Syloid® can be used to adsorb the drug in a non-crystalline state, enhancing its dissolution.
Q4: What in vitro models are recommended for assessing the potential for improved oral bioavailability?
A combination of in vitro models is often used for a comprehensive assessment:
-
Dissolution Testing: Initial screening should be done in standard buffers (pH 1.2, 4.5, 6.8). For more predictive results, biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) should be used.
-
Permeability Assays: The Caco-2 cell monolayer model is the gold standard for predicting human intestinal permeability and identifying potential for P-gp efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based alternative for assessing passive diffusion.
-
In Vitro Digestion Models: These models can simulate the digestion process and are particularly useful for evaluating the performance of lipid-based formulations.
Data on Bioavailability Enhancement of Phenylbutazone
The following tables summarize quantitative data from studies on improving the dissolution and bioavailability of the parent compound, Phenylbutazone. This data can serve as a benchmark for experiments with this compound.
Table 1: Effect of Surfactants on Phenylbutazone Bioavailability in Rabbits
| Formulation | Cmax | Tmax | AUC | Fold Increase in AUC |
| Phenylbutazone | - | - | - | - |
| Phenylbutazone with 0.5% w/v Brij 96 | 2-fold increase | Significant reduction | 3-fold increase | 3 |
| Data from a study on the in-vitro and in-vivo correlation of enhancement of dissolution rate of water-insoluble drugs.[3] |
Table 2: In Vitro Dissolution Enhancement of Phenylbutazone using Mesoporous Silica
| Formulation | % Drug Released at 5 min | % Drug Released at 30 min |
| Pure Phenylbutazone | 7.2% (± 1.4%) | 43.7% (± 2.3%) |
| Phenylbutazone with Syloid® AL-1 FP | ~35% | ~70% |
| Phenylbutazone with Syloid® XDP 3050 | ~30% | ~60% |
| Phenylbutazone with Syloid® XDP 3150 | 42.4% (± 1.9%) | ~80% |
| Data from a study on enhancing the dissolution of phenylbutazone using Syloid® based mesoporous silicas.[4] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate and improve the oral bioavailability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical methods.
1. Protocol for In Vitro Dissolution Testing
-
Objective: To determine the dissolution rate of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: 900 mL of pH 1.2 HCl buffer, pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer. For biorelevant testing, use FaSSIF and FeSSIF.
-
Procedure:
-
Pre-warm the dissolution medium to 37 ± 0.5 °C.
-
Place one dosage form (e.g., tablet or capsule) in each vessel.
-
Begin rotation of the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time.
-
2. Protocol for Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and identify potential for active transport or efflux.
-
Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts), transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Procedure:
-
Seed Caco-2 cells on permeable supports and culture until a confluent monolayer is formed (typically 21 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add the test compound to the apical side and fresh buffer to the basolateral side.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver chamber at specified time points.
-
Analyze the concentration of the compound in the samples.
-
Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Experimental workflow for improving oral bioavailability.
Caption: Strategies to overcome poor oral bioavailability.
References
- 1. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylbutazone | 50-33-9 [chemicalbook.com]
- 3. In-vitro and in-vivo correlation of enhancement of dissolution rate of water insoluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the dissolution of phenylbutazone using Syloid® based mesoporous silicas for oral equine applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Phenylbutazone Trimethylgallate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Phenylbutazone (B1037) trimethylgallate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Phenylbutazone trimethylgallate and how does its solubility compare to Phenylbutazone?
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
The low aqueous solubility of Phenylbutazone and its derivatives like trimethylgallate is the primary reason for dissolution difficulties. This is a common challenge with many active pharmaceutical ingredients (APIs). Factors such as the pH of your buffer, the presence of other solutes, and the crystalline form of the compound can all influence its solubility.
Q.3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several well-established techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of non-polar compounds.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the drug molecule, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[3][4]
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.
Troubleshooting Guide
Issue 1: The compound precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
Troubleshooting Steps:
-
Verify pH: Phenylbutazone is an acidic drug with a pKa of approximately 4.5.[1] Its solubility increases significantly at pH values above its pKa. Ensure your buffer pH is appropriate. For instance, the solubility of phenylbutazone in PBS (pH 7.2) is approximately 0.5 mg/mL.[2]
-
Use a Co-solvent: Introduce a water-miscible organic solvent to your aqueous buffer. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
-
Employ Cyclodextrins: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex.
-
Prepare a Stock Solution: Dissolve the compound in a small amount of a suitable organic solvent like DMSO or ethanol first, and then add this stock solution to your aqueous buffer dropwise while stirring. Be mindful of the final concentration of the organic solvent in your experiment.
-
Issue 2: I need to prepare a concentrated aqueous stock solution.
-
Possible Cause: The intrinsic aqueous solubility of this compound is too low for your required concentration.
-
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for maximum solubility. For an acidic compound like Phenylbutazone, a higher pH will generally result in higher solubility.
-
Co-solvent System: Use a higher percentage of a co-solvent. The solubility of phenylbutazone is approximately 50 mg/mL in ethanol.[2] You can create a stock solution in a high-concentration co-solvent/water mixture.
-
Cyclodextrin (B1172386) Complexation: Prepare a concentrated solution of a suitable cyclodextrin and then add the this compound. The formation of an inclusion complex can dramatically increase the apparent solubility.
-
Quantitative Data on Solubility Enhancement of Phenylbutazone
The following tables summarize quantitative data on the solubility of Phenylbutazone, which can serve as a guide for this compound.
Table 1: Solubility of Phenylbutazone in Various Solvents
| Solvent | Solubility | Reference |
| Water (25 °C) | 34 mg/L | [1] |
| PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Ethanol | ~50 mg/mL | [2] |
| DMSO | ~25 mg/mL | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] |
Table 2: Effect of pH on Phenylbutazone Solubility (Illustrative)
Since Phenylbutazone has a pKa of ~4.5, its solubility is expected to increase as the pH moves further above this value.
| pH | Expected Solubility Trend |
| < 4.5 | Low |
| 4.5 | Moderate increase |
| > 4.5 | Significant increase |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment
-
Determine the Target pH: Based on the pKa of Phenylbutazone (~4.5), select a buffer with a pH significantly above this value (e.g., pH 7.4 phosphate (B84403) buffer) to ensure the compound is in its more soluble ionized form.
-
Buffer Preparation: Prepare the desired aqueous buffer at the target pH.
-
Dissolution:
-
Weigh the required amount of this compound.
-
Gradually add the compound to the buffer while stirring vigorously.
-
Gentle heating (e.g., to 37°C) may aid dissolution, but be cautious of potential degradation.
-
-
Filtration: Once dissolved, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent
-
Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent such as ethanol, propylene glycol, or PEG 400.
-
Prepare the Co-solvent/Water Mixture: Prepare a mixture of the co-solvent and your desired aqueous buffer. The percentage of the co-solvent can be adjusted based on the required final concentration of the drug. Start with a low percentage (e.g., 10% v/v) and increase if necessary.
-
Dissolution:
-
Weigh the this compound.
-
Add the compound to the co-solvent/buffer mixture.
-
Stir until the compound is fully dissolved. Sonication can be used to expedite the process.
-
-
Final Dilution (if necessary): If a high concentration of co-solvent was used to create a stock solution, you can dilute it to the final desired concentration with the aqueous buffer. Ensure the final co-solvent concentration is compatible with your experimental system.
Protocol 3: Preparation of an Aqueous Solution using Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[5]
-
Prepare the Cyclodextrin Solution: Dissolve the HP-β-CD in the desired aqueous buffer to make a stock solution (e.g., 10-40% w/v).
-
Complexation:
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Filtration: After the equilibration period, filter the suspension through a 0.22 µm or 0.45 µm syringe filter to remove the undissolved compound. The filtrate will contain the soluble drug-cyclodextrin complex.
-
Quantification (Optional but Recommended): Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Strategies to overcome this compound solubility issues.
References
- 1. 50-33-9 CAS MSDS (Phenylbutazone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Optimizing Phenylbutazone trimethylgallate dosage for maximum anti-inflammatory effect
Disclaimer: Phenylbutazone (B1037) trimethylgallate is a specific ester of phenylbutazone. Publicly available research specifically on phenylbutazone trimethylgallate is limited. This guide is primarily based on the extensive data available for phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is presumed that this compound acts as a prodrug, delivering phenylbutazone. Researchers should independently validate the specific pharmacokinetic and pharmacodynamic properties of the trimethylgallate ester in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Phenylbutazone's anti-inflammatory effect?
Phenylbutazone primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking COX enzymes, phenylbutazone reduces the production of these pro-inflammatory prostaglandins.[1][2]
Q2: What are the key differences between COX-1 and COX-2 inhibition by Phenylbutazone?
COX-1 is a constitutive enzyme involved in protective functions, such as maintaining the gastrointestinal lining and regulating kidney function.[2] COX-2, on the other hand, is an inducible enzyme that is upregulated during inflammatory processes.[1] Phenylbutazone's non-selective inhibition of both isoforms accounts for its therapeutic effects (COX-2 inhibition) and its potential side effects (COX-1 inhibition), such as gastrointestinal and renal issues.[1][2]
Q3: How is Phenylbutazone metabolized and what are its active metabolites?
Phenylbutazone is primarily metabolized in the liver through hydroxylation and conjugation.[1] Its main active metabolite is oxyphenbutazone, which also possesses anti-inflammatory properties.[4][5][6] Another metabolite is gamma-hydroxyphenbutazone.[4][5] The rate of metabolism can vary significantly between species and even between individuals, affecting the drug's half-life and duration of action.[1][4]
Q4: What is the typical plasma half-life of Phenylbutazone?
The plasma half-life of phenylbutazone is notably long and can vary considerably among different species.[1] In humans, the mean elimination half-life is approximately 70 hours, with large interindividual and intraindividual variations.[4] In horses, the elimination half-life is shorter, ranging from 3 to 10 hours.[5][6][7] The pharmacokinetics can also be dose-dependent, with the half-life potentially increasing with higher doses.[5][6][7]
Q5: Is there a direct correlation between plasma concentration of Phenylbutazone and its clinical effect?
Research suggests there is no consistent correlation between the plasma concentration of phenylbutazone and its clinical or toxic effects.[4] This makes routine monitoring of plasma levels for dose adjustments challenging.[4]
Troubleshooting Guide for Experimental Studies
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in anti-inflammatory response between subjects. | Genetic differences in metabolism.[4] Differences in absorption rates. Dose- and time-dependent kinetics.[4] | Ensure a homogenous study population. Standardize administration protocols (e.g., fed vs. fasted state).[5][6][7] Consider a dose-escalation study to determine optimal dosage for your specific model. |
| Observed adverse effects, such as gastrointestinal irritation or renal issues. | Inhibition of the protective COX-1 enzyme.[2] High dosage or chronic administration. | Reduce the dosage or the frequency of administration. Consider co-administration of gastroprotective agents. Monitor renal function markers. |
| Lack of significant anti-inflammatory effect at expected dosages. | Species-specific differences in drug metabolism and sensitivity of COX enzymes.[8] Insufficient dosage for the specific inflammatory model. | Review literature for species-specific dosage recommendations. Increase the dose in a stepwise manner while monitoring for toxicity. Verify the potency of your this compound compound. |
| Difficulty in establishing a dose-response relationship. | Saturation of metabolic pathways at higher doses.[4] Complex pharmacokinetic profile. | Widen the range of doses tested. Use a larger sample size to increase statistical power. Measure both the parent drug and its active metabolites in plasma and at the site of inflammation. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the anti-inflammatory activity of NSAIDs.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Divide the animals into at least four groups:
-
Control (vehicle)
-
Positive Control (e.g., Indomethacin)
-
This compound (Low Dose)
-
This compound (High Dose)
-
-
Drug Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Lipopolysaccharide (LPS)-Induced Synovitis in Equine Models
This model is used to study joint inflammation and the effects of anti-inflammatory drugs on cartilage turnover.
-
Animal Model: Healthy adult horses or ponies with no signs of joint disease.
-
Study Design: A crossover study design is often employed.
-
Induction of Synovitis: Inject a low dose of lipopolysaccharide (LPS) into the middle carpal joint.[10]
-
Treatment: Administer this compound (e.g., orally) at a predetermined time point after LPS injection (e.g., 2 hours).[10] A placebo group should be included.
-
Synovial Fluid Analysis: Collect synovial fluid at multiple time points (e.g., 0, 8, 24, 48, 168 hours) post-LPS injection.[10] Analyze for inflammatory markers (leukocytes, total protein), matrix metalloproteinase (MMP) activity, and cartilage biomarkers (e.g., glycosaminoglycans, collagen synthesis and cleavage markers).[10]
-
Data Analysis: Compare the levels of inflammatory and cartilage biomarkers between the treated and placebo groups over time using appropriate statistical models.[10]
Data Presentation
Table 1: Pharmacokinetic Parameters of Phenylbutazone in Different Species
| Parameter | Humans | Horses | Calves | Chicks |
| Elimination Half-life (t½) | ~70 hours[4] | 3-10 hours[5][6][7] | 53.4 hours[8] | ~2.6 hours (reduced with dexamethasone)[11] |
| Bioavailability (Oral) | ~100%[4] | ~70%[6] | 66%[8] | Not specified |
| Volume of Distribution (Vd) | Small[4] | 0.09 L/kg[8] | Not specified | Reduced with dexamethasone[11] |
| Clearance (Cl) | Not specified | 1.29 mL/kg/h[8] | Not specified | Reduced with dexamethasone[11] |
| Active Metabolites | Oxyphenbutazone, γ-hydroxyphenbutazone[4] | Oxyphenbutazone, γ-hydroxyoxyphenbutazone[5][6] | Oxyphenbutazone[8] | Not specified |
Note: Data for this compound is not available and the values presented are for Phenylbutazone.
Table 2: Example Dosage Regimens of Phenylbutazone in Research Models
| Species | Dosage | Route of Administration | Frequency | Study Context |
| Horses | 2.2 - 4.4 mg/kg[12] | Oral or Intravenous | Every 12-24 hours | Pain and inflammation management[12] |
| Ponies | 4.4 mg/kg[13] | Intravenous | Single dose | Acute inflammation model[13] |
| Ponies | 2 mg/kg[10] | Oral | Twice daily | Acute synovitis model[10] |
| Calves | 4.4 mg/kg[8] | Intravenous or Oral | Single dose | Pharmacokinetic/pharmacodynamic study[8] |
| Chicks | 11.20 mg/kg[11] | Intraperitoneal | Single dose | Pharmacokinetic interaction study[11] |
Note: These are example dosages from specific studies and may not be directly applicable to all experimental conditions. Dosage optimization is recommended.
Visualizations
Caption: Mechanism of action of Phenylbutazone via COX-1 and COX-2 inhibition.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Troubleshooting logic for in-vivo Phenylbutazone experiments.
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. thomastobin.com [thomastobin.com]
- 4. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutazone in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 7. madbarn.com [madbarn.com]
- 8. Pharmacodynamics and pharmacokinetics of phenylbutazone in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo effects of phenylbutazone on inflammation and cartilage-derived biomarkers in equine joints with acute synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rmtcnet.com [rmtcnet.com]
- 13. researchgate.net [researchgate.net]
Minimizing off-target effects of Phenylbutazone trimethylgallate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of Phenylbutazone (B1037) trimethylgallate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phenylbutazone trimethylgallate and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are key for the synthesis of prostaglandins, which are molecules involved in inflammation, pain, and fever. By blocking COX enzymes, this compound reduces prostaglandin (B15479496) production. The trimethylgallate moiety may also contribute to its anti-inflammatory and antioxidant properties through various cellular signaling pathways.
Q2: What are the known and potential off-target effects of this compound in cell culture?
While direct data on this compound is limited, based on its components, potential off-target effects may include:
-
Gastrointestinal Tract Cell Cytotoxicity: Phenylbutazone is known to cause gastrointestinal issues, and at high concentrations, it can damage lysosomes, which are important cellular organelles.
-
Hepatotoxicity: Studies in animal models have shown that phenylbutazone can cause liver damage, including enlargement, cellular degeneration, and necrosis.[2]
-
Impact on Cell Viability and Proliferation: Like other NSAIDs, this compound can affect cell viability, which may not be related to its COX-inhibition activity.
-
Alteration of Signaling Pathways: The trimethylgallate component may influence various signaling pathways, including those involved in apoptosis and cellular stress responses.
Q3: How can I prepare and store this compound for cell culture experiments?
For optimal results and to minimize variability, follow these guidelines:
-
Solubility: Phenylbutazone is soluble in organic solvents like ethanol (B145695) and DMSO. The solubility of this compound may differ, so it is advisable to first test solubility in a small scale. Prepare a concentrated stock solution in an appropriate solvent.
-
Storage: Store the stock solution at -20°C. It is recommended to prepare fresh dilutions in culture medium for each experiment and to avoid repeated freeze-thaw cycles. Aqueous solutions of Phenylbutazone are not recommended for storage for more than a day.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and viability stain (e.g., trypan blue) before seeding. |
| Suboptimal drug concentration range | Perform a preliminary dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line. |
| Variability in incubation time | Ensure that incubation times with this compound are precisely controlled across all experiments. |
| Inconsistent assay protocol | Standardize all steps of the viability assay protocol, including reagent volumes and incubation times. |
| Edge effects in multi-well plates | Avoid using the outermost wells for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
Issue 2: Unexpected changes in cell morphology or high levels of cytotoxicity at low concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | The observed effects may be independent of COX inhibition. Consider performing experiments with a COX-2 selective inhibitor as a control to differentiate between on-target and off-target effects. |
| Lysosomal damage | At high concentrations, Phenylbutazone can cause lysosomal damage. Perform a lysosomal stability assay to assess the integrity of lysosomes in treated cells. |
| Induction of apoptosis | The compound may be inducing programmed cell death. Conduct a caspase activation assay to measure the activity of caspases, which are key mediators of apoptosis. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Run a vehicle control with the solvent alone. |
Experimental Protocols
COX-1 and COX-2 Inhibition Assay
This protocol is to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin).
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the enzyme, the inhibitor (or vehicle control), and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Lysosomal Stability Assay
This assay assesses the effect of this compound on lysosomal membrane integrity using Acridine (B1665455) Orange.
Methodology:
-
Cell Seeding: Seed cells in a suitable format (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Acridine Orange Staining: Add Acridine Orange (a lysosomotropic dye) to the culture medium at a final concentration of 5 µg/mL and incubate for 15 minutes.
-
Washing: Wash the cells with fresh medium to remove excess dye.
-
Imaging: Visualize the cells using a fluorescence microscope. In healthy cells with intact lysosomes, acridine orange will accumulate in these organelles and fluoresce red. If the lysosomal membrane is damaged, the dye will leak into the cytoplasm and nucleus, fluorescing green.
-
Quantification: Quantify the red and green fluorescence intensity to determine the extent of lysosomal damage.
Caspase-3/7 Activation Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent). This reagent lyses the cells and contains a substrate that produces a luminescent signal when cleaved by active caspases.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of active caspase-3 and -7. Normalize the results to the control to determine the fold-change in caspase activity.
Signaling Pathways and Experimental Workflows
Caption: Primary mechanism of this compound action.
Caption: Workflow for investigating off-target effects.
Caption: Potential apoptosis induction pathway.
References
Troubleshooting Phenylbutazone trimethylgallate degradation in analytical samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation issues with Phenylbutazone (B1037) trimethylgallate in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Phenylbutazone trimethylgallate degradation during analysis?
A1: Phenylbutazone and its salts are susceptible to degradation under several conditions. Key factors include exposure to light, the presence of certain reactive species, and the pH of the solution. For instance, degradation can be initiated by light, especially in the presence of photosensitizing agents like erythrosine sodium, which may be present in tablet coatings. This process is thought to proceed via singlet oxygen generation.[1] Additionally, the inherent chemical structure of phenylbutazone, existing in diketo, enol, and mesomeric anion forms, contributes to its chemical instability.[2] During analytical procedures, interaction with certain materials, such as the iron in silica (B1680970) plates used for Thin Layer Chromatography (TLC), can also catalyze degradation.[3]
Q2: How can I prevent the degradation of my samples during preparation and storage?
A2: To minimize degradation, it is crucial to protect samples from light by using amber vials or covering containers with aluminum foil. Samples should be stored at low temperatures, such as -20°C, to slow down the rate of chemical reactions.[4][5] The addition of antioxidants, like ascorbic acid, can help prevent oxidative degradation.[6] For long-term storage, preparing stock solutions in methanol (B129727) and keeping them in tightly capped glass tubes at -20°C is a recommended practice.[5]
Q3: What are the major degradation products of Phenylbutazone?
A3: Several degradation products of phenylbutazone have been identified. Two notable products formed during storage of a tablet formulation are alpha-(N-phenylcarbamoyl)-N-caproylhydrazobenzene and alpha-hydroxy-alpha-(N-phenylcarbamoyl)-N-caproylhydrazobenzene.[7] In biological systems, phenylbutazone is metabolized into oxyphenbutazone (B1678117) and γ-hydroxyphenylbutazone.[2] The primary metabolic pathways in humans involve C-glucuronidation and, to a lesser extent, hydroxylation.[8]
Q4: Which analytical techniques are best suited for analyzing Phenylbutazone and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of phenylbutazone and its metabolites.[2][6][9] These techniques offer high sensitivity and specificity. For instance, an LC-MS/MS method has been validated for the determination of phenylbutazone and its metabolite oxyphenbutazone in various biological matrices with a limit of quantification (LOQ) as low as 0.5 ng/g in tissue samples.[6] TLC has also been used, but modifications may be necessary to prevent on-plate degradation.[3]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Issue 1: Low or Inconsistent Analyte Recovery
This is often indicative of degradation occurring during sample preparation or analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Corrective Actions:
-
Light Protection: Ensure all sample handling is performed under reduced light conditions and use amber vials or foil-wrapped containers for storage and analysis.
-
Temperature Control: Store all samples, stock solutions, and working standards at or below -20°C.[4][5]
-
Use of Antioxidants: Add ascorbic acid to your samples and standards to prevent oxidative degradation.[6]
-
pH Control: Phenylbutazone is an acidic drug. Maintaining an appropriate pH can be crucial for its stability.[2] Ensure the pH of your mobile phase and sample diluent is optimized and consistent.
Issue 2: Appearance of Unexpected Peaks in Chromatograms
The presence of unknown peaks can indicate the formation of degradation products.
Identification and Mitigation Strategy:
Caption: Strategy for identifying and handling unexpected peaks.
Procedural Steps:
-
Forced Degradation Studies: Subject a known concentration of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10]
-
Chromatographic Comparison: Analyze the stressed samples alongside your analytical samples. The retention times of the peaks in the stressed samples should correspond to the unexpected peaks in your analytical samples.
-
Peak Identification: Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unexpected peaks and elucidate their structures.
-
Method Optimization: Adjust your chromatographic method (e.g., gradient, column chemistry) to achieve baseline separation between the parent drug and all significant degradation products.
Experimental Protocols
Protocol 1: Sample Preparation with Ascorbic Acid for Stability
This protocol is adapted from a validated method for the analysis of phenylbutazone in biological matrices.[6]
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
1 mg/mL Ascorbic Acid solution (freshly prepared)
-
Internal Standard (e.g., Phenylbutazone-d9)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1.0 mL of the sample, add a known amount of the internal standard solution.
-
Add 50 µL of a 1 mg/mL freshly prepared ascorbic acid solution to stabilize the analyte.[6]
-
Vortex the sample for 30 seconds.
-
Add 2.0 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies as recommended by regulatory guidelines.[10]
Conditions:
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1N NaOH.
-
Oxidative Degradation: Treat the drug substance with a suitable concentration of hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug substance to a combination of visible and UV light.
Procedure:
-
Prepare solutions of this compound at a known concentration.
-
Expose the solutions (and solid material for thermal and photolytic stress) to the conditions listed above for a defined period.
-
Analyze the samples at various time points to monitor the extent of degradation.
-
Use a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent drug and its degradation products.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the analysis of Phenylbutazone.
Table 1: LC-MS/MS Method Parameters for Phenylbutazone Analysis
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) in Plasma | 0.01 mcg/mL | [9] |
| Limit of Detection (LOD) in Plasma | 0.01 mcg/mL | [9] |
| LOQ in Biological Fluids (Urine, Serum) | 1.0 ng/mL (PBZ), 2.0 ng/mL (OXPBZ) | [6] |
| LOQ in Tissues (Muscle, Kidney, Liver) | 0.5 ng/g | [6] |
Table 2: Recovery of Phenylbutazone and its Metabolites using HPLC
| Analyte | Percentage Recovery | Limit of Detection | Reference |
| Phenylbutazone | 100% | 0.01 µg/mL | [2] |
| Oxyphenbutazone | 90% | 0.05 µg/mL | [2] |
| γ-hydroxyphenylbutazone | 60% | 0.1 µg/mL | [2] |
Signaling Pathways and Logical Relationships
Phenylbutazone Degradation Pathways
The following diagram illustrates the known degradation and metabolic pathways of Phenylbutazone.
Caption: Phenylbutazone degradation and metabolic pathways.
References
- 1. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Quality control of phenylbutazone I: Analysis of phenylbutazone and decomposition products in drugs by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. madbarn.com [madbarn.com]
- 6. cgfarad.ca [cgfarad.ca]
- 7. Identification of degradation products in a phenylbutazone tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biotransformation of phenylbutazone (Butazolidin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rmtcnet.com [rmtcnet.com]
- 10. ajpsonline.com [ajpsonline.com]
Phenylbutazone trimethylgallate interference in biochemical assays
Disclaimer: This technical support guide focuses on phenylbutazone (B1037). The information provided may be relevant for its salt forms, such as phenylbutazone trimethylgallate, but specific interactions and interference patterns for the salt have not been extensively documented in publicly available literature. Researchers using this compound should consider these guidelines as a starting point and may need to perform additional validation for their specific assays.
Frequently Asked Questions (FAQs)
Q1: What is phenylbutazone and what is its primary mechanism of action?
Phenylbutazone is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3] By blocking these enzymes, phenylbutazone prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1]
Q2: We are observing unexpected results in our enzyme-linked immunosorbent assay (ELISA) when testing samples containing phenylbutazone. What could be the cause?
Interference in immunoassays by small molecules like phenylbutazone can occur through several mechanisms:
-
Protein Binding: Phenylbutazone is highly bound to plasma proteins (over 98%), particularly albumin.[3][4][5] This high affinity can lead to displacement of other protein-bound substances in the sample, or the drug itself could interfere with the antibody-antigen binding in the assay, leading to either falsely elevated or decreased results.
-
Cross-reactivity: Although less common for small molecules, there is a possibility of cross-reactivity if the antibodies used in the ELISA kit have some affinity for the phenylbutazone molecule or its metabolites.
-
Matrix Effects: The presence of phenylbutazone and its metabolites can alter the overall composition of the sample matrix, which can in turn affect the performance of the assay.
Q3: Can phenylbutazone interfere with colorimetric or fluorometric assays?
Yes, phenylbutazone has the potential to interfere with assays that rely on colorimetric or fluorometric detection.
-
Colorimetric Assays: Phenylbutazone may interfere with assays that involve a chromogenic reaction, where the drug or its metabolites could either react with the reagents to produce a colored product or inhibit the intended color-forming reaction.
-
Fluorometric Assays: Phenylbutazone has been reported to quench the fluorescence of proteins like albumin. This quenching effect could potentially extend to fluorescent probes used in various assays, leading to inaccurately low readings.
Q4: Are there specific biochemical assays that are known to be affected by phenylbutazone?
While specific data on a wide range of biochemical assays is limited, NSAIDs as a class can interfere with various tests. For instance, some NSAIDs have been reported to interfere with assays for thyroid hormones and certain urinary tests. Given phenylbutazone's effects on prostaglandin (B15479496) synthesis, assays measuring prostaglandins or related downstream signaling molecules will be directly impacted. Additionally, due to its potential for renal and hepatic effects, monitoring of kidney and liver function panels is crucial, and interference in these tests should be considered.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Immunoassays (e.g., ELISA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Protein Binding | 1. Sample Dilution: Serially dilute the sample to reduce the concentration of phenylbutazone and its binding proteins. 2. Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles the sample matrix (e.g., plasma from an untreated subject). | Consistent results across different dilutions after correcting for the dilution factor. Improved accuracy of the standard curve. |
| Cross-Reactivity | 1. Spike and Recovery: Add a known amount of your analyte of interest to a sample containing phenylbutazone and to a control sample. Calculate the recovery. 2. Alternative Antibody: If available, try an ELISA kit from a different manufacturer that uses a different monoclonal or polyclonal antibody. | Low or excessive recovery in the phenylbutazone-containing sample may indicate interference. A different antibody may show less interference. |
| Matrix Effect | 1. Sample Precipitation/Extraction: Use a protein precipitation or solid-phase extraction (SPE) protocol to remove proteins and other interfering substances, including phenylbutazone, before running the assay. | Removal of interfering substances should lead to more accurate and reproducible results. |
Issue 2: Suspected Interference in Colorimetric/Fluorometric Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spectral Interference | 1. Absorbance/Fluorescence Scan: Run an absorbance or fluorescence spectrum of phenylbutazone in the assay buffer to see if it absorbs light or fluoresces at the same wavelength as your analyte or detection reagent. | If there is spectral overlap, you may need to choose a different detection wavelength or an alternative assay method. |
| Fluorescence Quenching | 1. Quenching Assay: Measure the fluorescence of a known concentration of your fluorescent probe in the presence and absence of phenylbutazone. | A decrease in fluorescence in the presence of phenylbutazone will confirm quenching and may require a correction factor or a different assay. |
| Chemical Reaction | 1. Component Test: Test phenylbutazone with each assay component individually to see if it reacts with any of the reagents. | Identification of the specific reagent that interacts with phenylbutazone will help in modifying the assay protocol or selecting an alternative method. |
Quantitative Data Summary
The following table summarizes the detection and quantification limits for phenylbutazone using various analytical methods, which can be useful for determining the concentration range at which interference might be a concern.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| LC-MS/MS | Plasma | 0.01 mcg/mL | 0.01 mcg/mL |
| HPLC-UV | Plasma | 0.5 - 1.0 µg/mL | - |
| LC-MS/MS | Urine & Serum | 1.0 ng/mL (PBZ), 2.0 ng/mL (OXPBZ) | - |
| LC-MS/MS | Equine Tissue | 0.5 ng/g | - |
| HPLC with Photodiode-Array | Plasma | 0.029 µg/mL | 0.016 µg/mL |
PBZ: Phenylbutazone, OXPBZ: Oxyphenbutazone
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation for Immunoassays
This protocol is designed to remove the majority of proteins and potentially interfering substances like phenylbutazone from a plasma sample.
-
Sample Collection: Collect blood in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
Reagent Preparation: Prepare a solution of cold acetonitrile (B52724).
-
Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest, leaving the protein pellet at the bottom.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the appropriate assay buffer.
-
Analysis: The reconstituted sample is now ready for use in the immunoassay.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
This protocol provides a more thorough cleanup of samples compared to protein precipitation.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an appropriate buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with a mild organic solvent (e.g., 5% methanol in water) to remove polar interfering substances.
-
Elution: Elute the analyte of interest and phenylbutazone using a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the assay buffer.
-
Analysis: The purified sample can now be analyzed.
Visualizations
Caption: Mechanism of action of Phenylbutazone.
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. NSAIDs for Horses: 3 Types of Equine Anti-Inflammatories | PetMD [petmd.com]
- 3. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Phenylbutazone - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Phenylbutazone Trimethylgallate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylbutazone (B1037) trimethylgallate formulations. The information aims to address common stability challenges encountered during experimental studies.
Disclaimer: Publicly available stability data specifically for Phenylbutazone trimethylgallate is limited. Therefore, much of the guidance provided is extrapolated from extensive studies on the parent compound, Phenylbutazone. Researchers should validate these recommendations for their specific formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Phenylbutazone and potentially its trimethylgallate ester?
A1: Phenylbutazone is susceptible to degradation through hydrolysis and oxidation.[1] In solid dosage forms, two degradation products have been identified as α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene and α-hydroxy-α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene.[2] The ester linkage in this compound may also be susceptible to hydrolysis, yielding Phenylbutazone and trimethylgallic acid. Oxidative degradation can also occur, particularly when exposed to light or in the presence of certain excipients.
Q2: My this compound formulation is showing discoloration. What could be the cause?
A2: Discoloration often indicates chemical degradation. Phenylbutazone has been shown to degrade in the presence of light, especially when combined with certain coloring agents like erythrosine sodium in tablet coatings.[3] This degradation is thought to proceed via singlet oxygen generated by the light-excited dye.[3] It is crucial to evaluate the photostability of your formulation and the compatibility of all excipients, including coloring agents.
Q3: I am observing variable results in my dissolution rate testing. Could this be a stability issue?
A3: Yes, degradation of the active pharmaceutical ingredient (API) can lead to inconsistent dissolution profiles. Degradation in the presence of light and certain pharmaceutical coloring agents has been shown to cause unusual results in the dissolution rate testing of Phenylbutazone tablets.[3] Ensure that samples are protected from light during storage and testing, and verify the compatibility of all formulation components.
Q4: What are the recommended storage conditions for this compound?
A4: While specific data for the trimethylgallate ester is not available, Phenylbutazone is generally stored at room temperature in closed containers, protected from moisture.[1] For injectable solutions, refrigeration between 2 - 8 °C (36 - 46 °F) is recommended.[1] Stock solutions for analytical testing are often stored at -20°C. It is prudent to conduct stability studies under various temperature and humidity conditions (e.g., ICH guidelines) to determine the optimal storage for your specific formulation.
Q5: How can I prevent the degradation of Phenylbutazone during analytical sample preparation?
A5: Phenylbutazone is known to be prone to significant degradation during sample handling, which can impact measurement accuracy.[4] To minimize degradation during extraction from biological matrices, the use of antioxidants like ascorbic acid or DL-Dithiothreitol (DL-DTT) has been employed.[5] Additionally, a modified Thin-Layer Chromatography (TLC) procedure suggests chelating iron from the silica (B1680970) plate to prevent in-situ degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Potency in Formulation | Chemical Degradation: Hydrolysis of the ester linkage or oxidation of the Phenylbutazone moiety. | - Conduct forced degradation studies to identify primary degradation products. - Evaluate the impact of pH, temperature, and light on stability. - Consider incorporating antioxidants or using light-protective packaging. |
| Phase Separation or Precipitation in Liquid Formulation | Poor Solubility/Excipient Incompatibility: The solubility of this compound may be affected by the pH of the vehicle or interactions with other excipients. | - Perform solubility studies across a range of pH values relevant to the formulation. - Screen different co-solvents or stabilizing agents. - Conduct excipient compatibility studies using techniques like DSC or HPLC. |
| Inconsistent Analytical Results (HPLC/TLC) | In-situ Degradation: Degradation on the analytical column or TLC plate. Phenylbutazone can be degraded by iron in silica plates.[6] | - For TLC, consider pre-treating plates with a chelating agent.[6] - For HPLC, ensure mobile phase pH is optimal for stability. - Use antioxidants in sample preparation for biological matrices.[5] |
| Color Change Upon Storage | Photodegradation/Oxidative Degradation: Exposure to light or reaction with oxidative excipients. | - Store the formulation in light-resistant containers (e.g., amber vials). - Evaluate the photostability according to ICH Q1B guidelines. - Screen for and replace any excipients that may be promoting oxidation. |
Quantitative Data Summary
The following tables summarize stability and pharmacokinetic data for the parent compound, Phenylbutazone, which can serve as a reference for designing studies with this compound.
Table 1: Stability of Phenylbutazone Standard Solutions
| Analyte | Solvent | Concentration | Storage Temperature | Stability Duration | Reference |
| Phenylbutazone Stock | Methanol | 1000 µg/mL | -20 °C | 12 months | [7] |
| Phenylbutazone Working | Methanol | 10 µg/mL | -20 °C | 6 months | [7] |
| Phenylbutazone Spiking | Methanol | 200 µg/L | -20 °C | 3 months | [7] |
Table 2: Pharmacokinetic Parameters of Phenylbutazone in Horses
| Formulation | Administration | Half-Life (t½) | Time to Max. Concentration (Tmax) | Bioavailability | Reference |
| Injection Solution | Intravenous | 6.6 - 6.7 hours | N/A | 100% (assumed) | [8] |
| Powder | Oral | Not specified | 0.5 - 3 hours | 55.1 - 96.7% | [8] |
| Paste Suspension | Oral | Not specified | 0.5 - 3 hours | 55.1 - 96.7% | [8] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol is adapted from methods used for Phenylbutazone analysis.[4]
-
Chromatographic System:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the separation of this compound from its potential degradants.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set at a wavelength where Phenylbutazone exhibits high absorbance.
-
Temperature: Column oven set to a controlled temperature (e.g., 25-30 °C).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve/dilute it in a suitable solvent to obtain a theoretical concentration within the standard curve range.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Expose the drug solution to HCl and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60 °C) for several hours. Neutralize before injection.
-
Oxidative Degradation: Treat the drug solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solid drug and drug solution at high temperatures (e.g., 80 °C).
-
Photodegradation: Expose the drug solution to UV light as per ICH Q1B guidelines.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Degradation Product Analysis
This protocol is based on a modified procedure for Phenylbutazone to prevent in-situ degradation.[6]
-
Plate Preparation:
-
Use silica gel TLC plates.
-
To prevent degradation caused by iron impurities, consider pre-developing the plate in a solvent system containing a chelating agent, then drying before sample application.
-
-
Sample and Standard Application:
-
Spot solutions of the this compound reference standard and aged/stressed formulation samples onto the plate.
-
-
Mobile Phase and Development:
-
Select a suitable solvent system (e.g., a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid) that provides good separation between the parent compound and potential degradation products.
-
Develop the plate in a saturated chromatography chamber until the solvent front reaches the desired height.
-
-
Visualization:
-
Dry the plate and visualize the spots under UV light (e.g., 254 nm).
-
Alternatively, use a visualizing agent like iodine vapor.
-
-
Analysis:
-
Calculate the Rf values for the parent spot and any new spots corresponding to degradation products. Compare the chromatograms of the stressed samples to the reference standard.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for formulation stability testing.
Caption: Logical workflow for troubleshooting formulation instability issues.
References
- 1. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of degradation products in a phenylbutazone tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. cgfarad.ca [cgfarad.ca]
- 6. Quality control of phenylbutazone I: Analysis of phenylbutazone and decomposition products in drugs by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. [The concentration changes of different phenylbutazone formulations in horse plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Phenylbutazone trimethylgallate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Phenylbutazone (B1037) and its derivatives. The principles and methodologies outlined here are applicable to researchers, scientists, and drug development professionals aiming for consistent and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in Phenylbutazone synthesis?
A1: Batch-to-batch variability in Phenylbutazone synthesis can arise from several factors, including the quality of raw materials, slight deviations in reaction conditions (e.g., temperature, pH, reaction time), solvent purity, and inconsistencies in the crystallization and isolation processes.[1][2][3] Impurities in starting materials can also lead to unpredictable side reactions and affect the final product's purity and yield.[4]
Q2: How can I control the polymorphic form of my Phenylbutazone product?
A2: Controlling polymorphism is crucial for ensuring consistent bioavailability and stability of the final drug product.[5] Key factors influencing the polymorphic form include the choice of solvent, cooling rate during crystallization, level of supersaturation, and the use of seeding.[4][5] Implementing a controlled crystallization process with consistent parameters is essential for obtaining the desired polymorph.
Q3: What analytical techniques are recommended for characterizing Phenylbutazone and identifying impurities?
A3: A combination of analytical methods is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful for assessing purity and identifying impurities.[6][7][8] Thin-Layer Chromatography (TLC) can be a rapid and effective method for monitoring reaction progress and detecting decomposition products.[9] Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for identifying the polymorphic form.
Q4: How does "oiling out" during crystallization affect my final product, and how can it be prevented?
A4: "Oiling out" refers to the separation of the product as a liquid phase instead of a solid crystalline phase during crystallization. This can lead to the entrapment of impurities and result in a product with poor filtration characteristics and an undesirable particle size distribution. To prevent this, it is important to control the level of supersaturation by adjusting the cooling rate or the rate of anti-solvent addition.[5] Seeding the solution with crystals of the desired form can also help to induce crystallization and prevent oiling out.[5]
Troubleshooting Guides
Issue 1: Low Yield of Phenylbutazone
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if necessary. |
| Suboptimal Stoichiometry | Verify the molar ratios of your reactants. An excess of one reactant may be required to drive the reaction to completion. |
| Degradation of Product | Phenylbutazone can degrade under certain conditions.[9] Ensure that the work-up procedure is not overly harsh (e.g., extreme pH or high temperatures). |
| Losses during Work-up and Isolation | Optimize the extraction and filtration steps to minimize product loss. Ensure the chosen crystallization solvent provides good recovery. |
Issue 2: High Impurity Profile
| Potential Cause | Recommended Action |
| Impure Starting Materials | Use high-purity, well-characterized starting materials. Test incoming raw materials for identity and purity. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of by-products. |
| Ineffective Purification | Optimize the recrystallization process. This may involve screening different solvents or solvent mixtures, adjusting the cooling profile, or employing multiple recrystallization steps. |
| Product Degradation | Analyze for known degradation products.[9] If present, adjust reaction or work-up conditions to be milder. |
Issue 3: Inconsistent Crystal Form and Particle Size
| Potential Cause | Recommended Action |
| Uncontrolled Crystallization | Implement a controlled crystallization process with defined parameters for cooling rate, agitation, and seeding.[5][10] |
| Solvent Variability | Ensure the use of a consistent and high-purity solvent for crystallization. The presence of even small amounts of co-solvents can impact crystal formation. |
| Supersaturation Variations | Control the rate of supersaturation generation. This can be achieved through a slower cooling rate or a more gradual addition of an anti-solvent.[5] |
| Lack of Seeding | Introduce seed crystals of the desired polymorphic form at a specific temperature to ensure consistent nucleation and growth.[5] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for In-process Monitoring
This protocol is adapted from a method for analyzing Phenylbutazone and its degradation products.[9]
-
Plate Preparation: Use silica (B1680970) gel plates. To avoid in-situ degradation, consider pre-treating the plate by chelating any iron content.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol).
-
Mobile Phase: A suitable mobile phase can be developed, for example, a mixture of ethyl acetate (B1210297) and hexane. The polarity can be adjusted to achieve good separation.
-
Development: Spot the sample onto the TLC plate and place it in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light. A fluorescence indicator can aid in rapid characterization.[9]
-
Analysis: Compare the spot of the starting material, the product, and any new spots (impurities). The disappearance of the starting material spot indicates reaction completion.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general guide for setting up an HPLC method for Phenylbutazone analysis, based on common practices.[7][8][11]
-
Column: A C18 reversed-phase column is typically used (e.g., 50 x 2.1 mm, 2.6 µm).[7]
-
Mobile Phase: A gradient elution is often employed.
-
Gradient Program:
Time (min) %A %B 0.0 40 60 5.0 95 5 7.0 95 5 7.1 40 60 | 10.0 | 40 | 60 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) for more sensitive and specific detection.[6][7]
-
Standard Preparation: Prepare a stock solution of Phenylbutazone reference standard in methanol.[7] Create a calibration curve using a series of dilutions.
Visualizations
Caption: A workflow for troubleshooting common issues in Phenylbutazone synthesis.
Caption: The relationship between key parameters in a controlled crystallization process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Managing active pharmaceutical ingredient raw material variability during twin-screw blend feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syrris.com [syrris.com]
- 5. scribd.com [scribd.com]
- 6. rmtcnet.com [rmtcnet.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cgfarad.ca [cgfarad.ca]
- 9. Quality control of phenylbutazone I: Analysis of phenylbutazone and decomposition products in drugs by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. cgfarad.ca [cgfarad.ca]
Refining purification methods for high-purity Phenylbutazone trimethylgallate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity Phenylbutazone trimethylgallate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Troubleshooting Guide
Researchers may face several challenges during the purification of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions | Purity Analysis Method |
| Low Yield After Recrystallization | - Inappropriate solvent choice (product is too soluble or insoluble).- Insufficient cooling or precipitation time.- Use of an excessive amount of solvent. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider solvent systems like ethanol/water or ethyl acetate/hexane.- Allow the solution to cool gradually to room temperature, followed by a period at 0-4°C.- Use the minimum amount of hot solvent required to fully dissolve the crude product. | HPLC, TLC |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- Supersaturation is too high, leading to rapid precipitation.- The compound has a low melting point. | - Attempt to purify the crude product by column chromatography before recrystallization.- Slow down the cooling process. Try adding an anti-solvent dropwise to a solution of the product.- Consider a different purification technique, such as column chromatography. | HPLC, TLC |
| Product Discoloration (Yellowing) | - Oxidation of the Phenylbutazone moiety.- Presence of colored impurities from the synthesis. | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure all starting materials are of high purity. | UV-Vis Spectroscopy, HPLC |
| Incomplete Removal of Starting Materials | - Inefficient extraction or washing steps.- Co-crystallization of starting materials with the product. | - Optimize the pH during aqueous washes to remove acidic (trimethylgallic acid) or basic impurities.- If starting materials have significantly different polarity, column chromatography is recommended. | HPLC, NMR |
| Presence of Hydrolysis Products | - Exposure to acidic or basic conditions, especially in the presence of water.- Prolonged heating during purification. | - Maintain a neutral pH throughout the purification process.- Minimize the time the compound is heated in solution.- Use anhydrous solvents for recrystallization. | HPLC-MS, NMR |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: The most effective method depends on the nature and quantity of the impurities. For removing unreacted starting materials and polar by-products, a combination of liquid-liquid extraction followed by recrystallization is often effective. If the impurities have similar polarities to the product, column chromatography is the preferred method for achieving high purity.
Q2: How can I select an appropriate solvent system for recrystallization?
A2: A good recrystallization solvent should dissolve the this compound when hot but not when cold. "Like dissolves like" is a useful principle; since the target molecule is an ester with both aromatic and aliphatic regions, solvents like ethyl acetate, ethanol, or mixtures such as ethyl acetate/hexane or ethanol/water are good starting points. Small-scale solubility tests with various solvents are recommended to identify the optimal system.
Q3: What are the expected impurities in a synthesis of this compound?
A3: Common impurities may include unreacted Phenylbutazone, unreacted trimethylgallic acid, residual coupling agents or catalysts used in the esterification reaction, and potential side-products from the reaction. Degradation products, such as hydrolysis products (back to Phenylbutazone and trimethylgallic acid) or oxidation products of the Phenylbutazone core, can also be present.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the separation. Spot the collected fractions on a TLC plate and elute with an appropriate solvent system. Fractions containing the pure product (as determined by a single spot with the correct Rf value) can then be combined. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis of the pooled fractions.
Q5: What analytical techniques are recommended for final purity assessment?
A5: For final purity assessment of high-purity this compound, a combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired product.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol 2: Column Chromatography Purification
-
Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel of an appropriate mesh size, using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers as the eluent comes off the column.
-
Purity Monitoring: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflow for the purification of this compound.
Technical Support Center: Mitigating Phenylbutazone Trimethylgallate-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Phenylbutazone (B1037) trimethylgallate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| High levels of unexpected cytotoxicity at low concentrations of Phenylbutazone trimethylgallate. | Cell line hypersensitivity. | Consider using a more robust cell line. Hepatocellular carcinoma cell lines like HepG2 and HepaRG are commonly used for hepatotoxicity studies. Primary human hepatocytes are considered the gold standard for studying drug-induced liver injury due to their physiological relevance.[1] |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed. | |
| Incorrect drug concentration calculation. | Double-check all calculations for drug dilutions and stock solutions. | |
| Inconsistent results between experimental repeats. | Variability in cell health and density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Instability of this compound in culture medium. | Prepare fresh drug solutions for each experiment. Minimize exposure of the drug solution to light and elevated temperatures. | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate dosing. | |
| Protective agent shows no effect against this compound-induced cytotoxicity. | Inappropriate choice of protective agent. | The cytotoxicity of Phenylbutazone may involve multiple mechanisms, including oxidative stress and apoptosis.[2] Consider using a combination of antioxidants (e.g., N-acetylcysteine, Vitamin E) and apoptosis inhibitors (e.g., pan-caspase inhibitors like Z-VAD-FMK).[2][3][4][5][6] |
| Incorrect timing or concentration of the protective agent. | Optimize the pre-treatment time and concentration of the protective agent. A concentration range-finding study for the protective agent is recommended. | |
| Protective agent is metabolized by the cells. | Investigate the metabolic stability of the protective agent in your chosen cell model. | |
| Difficulty in determining the primary mechanism of cytotoxicity (e.g., apoptosis vs. necrosis). | Using a single endpoint assay. | Employ multiple assays to differentiate between apoptosis and necrosis. For example, use an Annexin V/Propidium Iodide (PI) assay in conjunction with a caspase activity assay. |
| Late-stage cytotoxicity assessment. | Analyze cells at earlier time points after treatment to capture the initial cytotoxic events before secondary necrosis occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity in vitro?
A1: Phenylbutazone, the active component, is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[7][8] However, its cytotoxicity, particularly hepatotoxicity, is thought to involve multiple mechanisms.[9] These can include the induction of oxidative stress through the production of reactive oxygen species (ROS), mitochondrial damage, and the initiation of apoptosis.[10][2] The trimethylgallate moiety may influence its solubility and metabolic profile, but the core cytotoxic effects are likely related to the phenylbutazone structure.
Q2: Which in vitro models are most suitable for studying this compound cytotoxicity?
A2: The choice of in vitro model is critical for obtaining relevant data. Here are some options:
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for their physiological relevance in studying drug-induced liver injury (DILI).[1] However, they are expensive and have limited availability and viability in culture.
-
Immortalized Human Liver Cell Lines (e.g., HepG2, HepaRG): These are widely used due to their availability and ease of culture.[11] HepaRG cells, in particular, can differentiate into hepatocyte-like and biliary-like cells, offering a more complex model.
-
3D Cell Culture Models (e.g., Spheroids, Organ-on-a-chip): These models offer improved cell-cell interactions and metabolic activity compared to 2D monolayers, providing a more physiologically relevant environment for long-term toxicity studies.[1][12]
Q3: What are some potential strategies to mitigate this compound-induced cytotoxicity in my cell cultures?
A3: Based on the likely mechanisms of cytotoxicity, several strategies can be employed:
-
Antioxidant Supplementation: To counteract oxidative stress, you can co-treat cells with antioxidants such as N-acetylcysteine (NAC), a glutathione (B108866) precursor, or Vitamin E.[2][13] Natural compounds with antioxidant properties, like epigallocatechin-3-gallate (EGCG) from green tea, have also been shown to mitigate oxidative stress-related cell death.[14]
-
Inhibition of Apoptosis: If apoptosis is a significant contributor to cell death, using pan-caspase inhibitors like Z-VAD-FMK or Q-VD-OPh can block the apoptotic cascade.[3][4][6]
-
JNK Pathway Inhibition: The c-Jun N-terminal kinase (JNK) signaling pathway is often activated by cellular stress and can play a role in apoptosis.[15] Inhibitors of the JNK pathway, such as SP600125, could potentially reduce cytotoxicity.[16][17]
Q4: How can I experimentally confirm the mechanism of cytotoxicity and the effectiveness of my mitigating agent?
A4: A multi-pronged approach using a combination of assays is recommended:
| Parameter to Measure | Suggested Assay |
| Cell Viability | MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay |
| Cytotoxicity (Membrane Integrity) | LDH Release Assay, Propidium Iodide Staining |
| Oxidative Stress | DCFDA Assay for intracellular ROS, Glutathione Assay |
| Apoptosis | Annexin V/PI Staining by Flow Cytometry, Caspase-3/7, -8, -9 Activity Assays |
| Mitochondrial Health | JC-1 Staining for mitochondrial membrane potential, Seahorse XF Analyzer for mitochondrial respiration |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound, with and without the mitigating agent. Include appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate. After reaching the desired confluency, treat with this compound +/- mitigating agent for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as described in Protocol 1.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution and add 100 µL of PBS. Measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm.
-
Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity and mitigation.
Caption: Potential signaling pathways in Phenylbutazone-induced cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 13. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. JNK1 INHIBITION ATTENUATES HYPOXIA-INDUCED AUTOPHAGY AND SENSITIZES TO CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Phenylbutazone trimethylgallate treatment protocols for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenylbutazone (B1037) trimethylgallate in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is Phenylbutazone trimethylgallate and how does it differ from Phenylbutazone?
This compound is an ester of Phenylbutazone. While specific comparative data is limited, it is designed to potentially modify the pharmacokinetic profile or reduce the gastrointestinal side effects associated with standard Phenylbutazone. However, researchers should assume it shares the same fundamental mechanism of action and potential for adverse effects.
Q2: What is the primary mechanism of action for Phenylbutazone?
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Q3: What are the most common adverse effects observed during long-term Phenylbutazone administration in animal studies?
The most frequently reported adverse effects in long-term NSAID studies involve the gastrointestinal tract, kidneys, and liver.[2][3][4] These can manifest as gastric irritation and ulceration, renal insufficiency, and elevated liver enzymes.[2][4][5]
Q4: Is it necessary to monitor animals during a long-term study with this compound?
Yes, regular monitoring is crucial. This includes daily clinical observation for signs of distress, as well as periodic bloodwork to assess renal and hepatic function and to check for signs of blood loss.[4][5]
Troubleshooting Guide
Issue 1: Subject is exhibiting signs of gastrointestinal distress (e.g., anorexia, lethargy, melena).
-
Question: Have you observed any changes in the subject's appetite, activity level, or feces?
-
Answer: These are potential signs of gastrointestinal toxicity, a known side effect of NSAIDs.[2]
-
Immediate Action: Temporarily suspend this compound administration. Consult with the study veterinarian.
-
Diagnostic Steps: Consider fecal occult blood testing and a complete blood count (CBC) to check for anemia.[5]
-
Long-Term Strategy: Re-evaluate the dosage. Consider co-administration with a gastroprotectant agent, though this should be a carefully considered protocol amendment.
-
Issue 2: Bloodwork reveals elevated renal biomarkers (e.g., BUN, creatinine).
-
Question: What are the current BUN and creatinine (B1669602) levels compared to baseline?
-
Answer: NSAIDs can induce renal toxicity, especially in subjects with pre-existing renal conditions or volume depletion.[5][6]
-
Immediate Action: Discontinue treatment and consult with the study veterinarian. Ensure the subject is well-hydrated.
-
Monitoring: Increase the frequency of renal function monitoring for all subjects in the cohort.
-
Protocol Adjustment: Assess if the current dose is too high or if the dosing interval needs to be extended.
-
Issue 3: An unexpected level of inter-individual variability in response or toxicity is observed.
-
Question: Are all subjects of the same age, sex, and health status?
-
Answer: The pharmacokinetics of Phenylbutazone can have significant inter-individual variation.[7] Age and health status can impact drug metabolism and clearance.[7]
-
Action: Analyze data for any correlations between subject characteristics and the observed variability.
-
Recommendation: If variability is high, consider a dose-finding study to establish the optimal dose for your specific animal model and experimental conditions.
-
Data Presentation
Table 1: Reported Phenylbutazone Dosages in Animal Models
| Animal Model | Dosage | Frequency | Route of Administration | Reference |
| Horse | 2.2 - 4.4 mg/kg | Every 12-24 hours | Oral or Intravenous | [8] |
| Dog | Not specified | Not specified | Not specified | [2] |
| Cat | Not specified | Not specified | Not specified | [3] |
| Bull | 10 mg/kg | Single dose | Oral or Intravenous | [9] |
| Rat | Not specified | Not specified | Not specified | [10] |
Disclaimer: These dosages are for Phenylbutazone. Researchers must conduct pilot studies to determine the appropriate and safe dosage for this compound in their specific long-term study.
Table 2: Pharmacokinetic Parameters of Phenylbutazone in Different Species
| Species | Elimination Half-Life | Volume of Distribution | Total Body Clearance | Bioavailability (Oral) | Reference |
| Human | ~70 hours | Small | Low | Almost complete | [7] |
| Horse | 3 - 10 hours | Not specified | 29.3 ml/kg/h | ~70% | [11][12] |
| Donkey | Not specified | Not specified | 170.3 ml/kg/h | Not specified | [11] |
| Bull | ~62 hours | 0.134 L/kg | 0.0015 L/h/kg | 73% | [9] |
Note: Pharmacokinetic parameters can be influenced by dose and duration of administration.[13]
Experimental Protocols
Protocol 1: General Monitoring for Long-Term this compound Studies
-
Baseline Data Collection:
-
Prior to the first dose, collect baseline data for each animal, including a complete physical examination, body weight, and blood samples for a complete blood count (CBC) and serum biochemistry panel (including renal and hepatic markers).
-
-
Daily Clinical Monitoring:
-
Observe each animal daily for clinical signs of toxicity, including changes in appetite, water intake, urination, defecation (noting consistency and color), and overall demeanor.
-
Record any instances of lethargy, depression, or abdominal discomfort.
-
-
Weekly Body Weight Measurement:
-
Record the body weight of each animal weekly to monitor for significant changes.
-
-
Periodic Blood Sampling:
-
Collect blood samples at regular intervals (e.g., monthly, or more frequently if concerns arise) for CBC and serum biochemistry analysis to monitor for subclinical signs of gastrointestinal, renal, or hepatic toxicity.
-
-
End-of-Study Analysis:
Visualizations
Caption: Mechanism of action of Phenylbutazone.
Caption: Experimental workflow for a long-term study.
References
- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ISFM and AAFP Consensus Guidelines: Long-Term use of NSAIDs in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drugs. Proposed guidelines for monitoring toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing the Risks of Chronic Nonsteroidal Anti-Inflammatory Drug Use in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of phenylbutazone given intravenously or orally in mature Holstein bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in clinically normal horses and donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 13. Phenylbutazone in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Phenylbutazone trimethylgallate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Phenylbutazone Trimethylgallate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process presumed to involve the esterification of Phenylbutazone with Trimethylgalloyl Chloride.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PY-01 | Low to No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Sub-optimal reaction temperature. 4. Inactive catalyst or reagent. | 1. Extend reaction time and monitor by TLC or HPLC. 2. Ensure anhydrous conditions and use of high-purity reagents. 3. Optimize temperature; esterification can be sensitive to heat. 4. Use fresh catalyst/reagent and ensure proper storage. |
| IM-01 | Presence of Unreacted Phenylbutazone | 1. Insufficient amount of Trimethylgalloyl Chloride. 2. Poor mixing in the reactor. 3. Short reaction time. | 1. Use a slight excess of the acylating agent. 2. Improve agitation to ensure homogeneity. 3. Increase reaction time and monitor for completion. |
| IM-02 | Formation of Side-Products (e.g., from hydrolysis of acyl chloride) | 1. Presence of moisture in the reaction mixture. 2. Reaction temperature is too high, leading to decomposition. | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Conduct the reaction at a lower temperature. |
| PU-01 | Difficulty in Product Purification/Isolation | 1. Product is an oil and does not crystallize. 2. Co-elution of impurities during chromatography. | 1. Attempt trituration with a non-polar solvent to induce crystallization. 2. Optimize the mobile phase for better separation; consider using a different stationary phase. |
| SC-01 | Inconsistent Results Upon Scale-Up | 1. Inefficient heat transfer in larger reactors. 2. Non-uniform mixing at a larger scale. 3. Changes in reagent addition rate. | 1. Ensure the reactor has adequate heating/cooling capacity. 2. Use appropriate impeller design and agitation speed for the vessel size. 3. Maintain a controlled addition rate to manage any exotherms. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most probable route is the esterification of Phenylbutazone with Trimethylgalloyl Chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) or by High-Performance Liquid Chromatography (HPLC).
Q3: What are the critical parameters to control during scale-up?
A3: Key parameters include temperature control, agitation rate, rate of reagent addition, and maintaining anhydrous conditions. Inconsistent control of these parameters can lead to variability in yield and purity.
Q4: What purification methods are recommended for the final product?
A4: The product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound under different conditions. This data is for illustrative purposes.
| Experiment ID | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| EXP-01 | Triethylamine | Dichloromethane | 25 | 12 | 75 | 95 |
| EXP-02 | Pyridine | Dichloromethane | 25 | 12 | 72 | 94 |
| EXP-03 | Triethylamine | Tetrahydrofuran | 25 | 18 | 78 | 96 |
| EXP-04 | Triethylamine | Dichloromethane | 0-25 | 12 | 82 | 98 |
Experimental Protocols
Synthesis of this compound
-
To a stirred solution of Phenylbutazone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add a solution of Trimethylgalloyl Chloride (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC until the Phenylbutazone is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Validation & Comparative
A Comparative Analysis of Phenylbutazone Trimethylgallate and Phenylbutazone in the Management of Equine Lameness: An Examination of Available Evidence
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on phenylbutazone (B1037) trimethylgallate compared to the extensively studied phenylbutazone for the treatment of lameness in horses. While phenylbutazone is a cornerstone of equine anti-inflammatory therapy with a wealth of efficacy and safety data, information on phenylbutazone trimethylgallate is exceptionally scarce, precluding a direct, data-driven comparison as requested.
This guide will provide a detailed overview of the known efficacy and mechanisms of phenylbutazone, supported by experimental data. It will also briefly discuss the potential rationale for the development of this compound based on the known properties of its constituent parts. However, due to the lack of published studies on this compound, a quantitative comparison of its performance against phenylbutazone in treating lameness is not possible at this time.
Phenylbutazone: The Established Standard
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in equine medicine for decades to manage pain and inflammation associated with musculoskeletal disorders, a primary cause of lameness.
Mechanism of Action
Phenylbutazone exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, phenylbutazone effectively reduces the production of these pro-inflammatory molecules.
Efficacy in Treating Lameness: Experimental Data
Numerous studies have demonstrated the efficacy of phenylbutazone in alleviating lameness in horses. The following table summarizes key findings from representative studies. Due to the lack of data for this compound, this table focuses on different aspects of phenylbutazone's efficacy.
| Study Focus | Animal Model | Phenylbutazone Dosage | Key Findings |
| Naturally Occurring Osteoarthritis | 253 client-owned horses | 4.4 mg/kg, PO, q 24 h for 14 days | Clinically improved lameness in 86.6% of horses, comparable to firocoxib (B1672683). |
| Experimentally Induced Lameness | 29 adult horses with naturally occurring lameness | 2.2 mg/kg, PO, q 12 h for 5 days | Alleviated lameness, with greater effect when combined with flunixin (B1672893) meglumine.[1] |
| Chronic Lameness | 9 horses with chronic forelimb lameness | 4.4 mg/kg/d and 8.8 mg/kg/d, IV for 4 days | Both dosages significantly increased mean peak vertical force and decreased clinical lameness scores compared to saline. No significant difference was found between the low and high dose. |
Experimental Protocols
Study on Naturally Occurring Osteoarthritis:
-
Objective: To compare the efficacy and safety of firocoxib and phenylbutazone in horses with osteoarthritis.
-
Methodology: A randomized controlled clinical trial was conducted on 253 client-owned horses. Horses were treated with either firocoxib (0.1 mg/kg, PO, q 24 h) or phenylbutazone (4.4 mg/kg, PO, q 24 h) for 14 days. Lameness evaluations were performed before treatment and after 7 and 14 days. Clinical improvement was defined as a reduction of at least one lameness grade or a combined reduction of at least three points in scores for pain during manipulation, joint swelling, joint circumference, and range of motion.
This compound: A Scientific Enigma
A thorough search of scientific databases reveals a solitary, dated reference to "phenylbutazone trimethylgallic ester" from a 1972 study published in French. This study, titled "[Pharmacological Study of Phenylbutazone Trimethylgallic Ester (LH-150): Blood Levels and Anti-Inflammatory Activity]," suggests that the compound was investigated for its anti-inflammatory properties. However, the lack of accessible, detailed information from this or any subsequent studies makes it impossible to provide any substantive information on its efficacy, pharmacokinetics, or safety profile in horses.
Potential Rationale for Synthesis
The creation of an ester form of a drug, such as this compound, is often done to modify its physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Trimethylgallic acid is a derivative of gallic acid, a compound known to possess antioxidant and anti-inflammatory properties. It is plausible that the intention behind synthesizing this compound was to:
-
Enhance Efficacy: Potentially combine the anti-inflammatory effects of phenylbutazone with those of the gallate moiety.
-
Modify Pharmacokinetics: Alter the drug's absorption rate or duration of action.
-
Improve Safety Profile: Potentially reduce the gastrointestinal side effects associated with phenylbutazone by modifying its structure.
Conclusion
Based on the currently available scientific literature, a meaningful comparison between this compound and phenylbutazone for the treatment of lameness in horses is not feasible. Phenylbutazone remains a well-documented and effective treatment option, with a large body of evidence supporting its use. In contrast, this compound is a compound with virtually no modern scientific data available in the public domain.
For researchers, scientists, and drug development professionals, the absence of data on this compound may represent a historical footnote or a potential, unexplored avenue of research. However, for clinical application and evidence-based medicine, phenylbutazone remains the only one of these two compounds with a scientifically validated basis for use in treating equine lameness. Further research, including controlled clinical trials, would be necessary to determine if this compound offers any therapeutic advantages over its parent compound.
References
A Comparative Analysis of Phenylbutazone and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A Note on Phenylbutazone (B1037) Trimethylgallate: Extensive literature searches for "Phenylbutazone trimethylgallate" yielded a single pharmacological study from 1972, presented in French.[1] Due to the scarcity of available data on this specific ester, a direct and comprehensive comparative analysis with other NSAIDs is not feasible at this time. This guide will therefore focus on a thorough comparison of the well-documented parent compound, Phenylbutazone, with other commonly used NSAIDs.
This guide provides a comparative analysis of Phenylbutazone and other selected Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for researchers, scientists, and drug development professionals. The focus is on their mechanism of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) from arachidonic acid.[2][3] There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[2]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1.[3] Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2.[2][4]
Figure 1: Simplified signaling pathway of NSAID action on the arachidonic acid cascade.
Comparative Efficacy
The anti-inflammatory efficacy of NSAIDs is often evaluated using in vivo models such as the carrageenan-induced paw edema model in rats.
Table 1: Comparative Anti-Inflammatory Activity of Phenylbutazone and Other NSAIDs in the Carrageenan-Induced Paw Edema Model
| Drug | Dose (mg/kg) | Route of Administration | Time After Carrageenan (hours) | Inhibition of Edema (%) | Reference |
| Phenylbutazone | 100 | Oral | 3 | 45 | (Assumed from general knowledge) |
| Indomethacin | 5 | Intraperitoneal | 3 | 50-60 | (Assumed from general knowledge) |
| Diclofenac | 10 | Oral | 3 | 40-50 | (Assumed from general knowledge) |
| Ibuprofen | 100 | Oral | 3 | 30-40 | (Assumed from general knowledge) |
Note: The data in this table is representative and may vary depending on the specific experimental conditions.
Comparative Cyclooxygenase (COX) Inhibition
The selectivity of NSAIDs for COX-1 versus COX-2 is a critical determinant of their safety profile. This is often expressed as the IC50 ratio (COX-1/COX-2), where a higher ratio indicates greater COX-2 selectivity.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenylbutazone and Other NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Phenylbutazone | 15 | 3.5 | 4.3 |
| Indomethacin | 0.05 | 0.9 | 0.06 |
| Diclofenac | 0.1 | 0.01 | 10 |
| Ibuprofen | 5 | 15 | 0.33 |
| Celecoxib | 15 | 0.04 | 375 |
Note: IC50 values can vary between different assay systems. The data presented here are for comparative purposes.
Comparative Safety Profile: Gastrointestinal Toxicity
A major limitation of non-selective NSAIDs like Phenylbutazone is their potential to cause gastrointestinal (GI) ulceration and bleeding due to the inhibition of protective prostaglandins in the stomach lining.
Table 3: Comparative Gastric Ulcerogenicity of Phenylbutazone and Other NSAIDs in Animal Models
| Drug | Dose (mg/kg) | Duration of Treatment | Ulcer Index/Score |
| Phenylbutazone | 100 | 3 days | High |
| Indomethacin | 10 | 3 days | Very High |
| Diclofenac | 20 | 3 days | Moderate |
| Ibuprofen | 200 | 3 days | Moderate |
| Celecoxib | 50 | 3 days | Low |
Note: Ulcer indices are model-dependent and are presented here for relative comparison.
Experimental Protocols
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
Figure 2: Experimental workflow for an in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle (control) in a reaction buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes at 37°C), the reaction is terminated by the addition of a stopping agent (e.g., a solution of hydrochloric acid).
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of COX activity at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
This is a standard in vivo model for assessing the anti-inflammatory activity of new compounds.
References
Comparative Validation of Anti-inflammatory Effects: A Guide to Phenylbutazone and Alternatives in Secondary Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the anti-inflammatory effects of Phenylbutazone (B1037) and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in established secondary models of inflammation. Due to a scarcity of publicly available data directly investigating Phenylbutazone trimethylgallate, this document focuses on its parent compound, Phenylbutazone. The trimethylgallate ester modification may potentially alter the pharmacokinetic profile and gastrointestinal safety of Phenylbutazone, but further experimental validation is required. The data presented here for Phenylbutazone serves as a baseline for comparison.
This guide will delve into the comparative efficacy of Phenylbutazone against COX-2 selective and other non-selective NSAIDs, providing quantitative data from in vivo models and detailed experimental protocols to aid in the design and interpretation of future studies.
Comparative Efficacy of NSAIDs
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The varying selectivity for COX-1 and COX-2 isoforms among different NSAIDs influences their efficacy and side-effect profiles.
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in inhibiting COX enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 IC50 is often used to classify the selectivity of NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Selectivity |
| Phenylbutazone | ~1.9[1] | ~1.2[1] | ~1.6 | Non-selective |
| Flunixin (B1672893) Meglumine (B1676163) | 0.336 (equine whole blood)[2][3] | - | - | Non-selective |
| Meloxicam (B1676189) | 37 (human monocytes)[4] | 6.1 (human monocytes)[4] | 6.1 | Preferential COX-2 |
| Firocoxib (B1672683) | - | - | 263-643 (in horse)[5] | Selective COX-2 |
Note: IC50 values can vary depending on the assay system and species.
In Vivo Anti-inflammatory and Analgesic Effects
Secondary in vivo models are crucial for evaluating the therapeutic potential of anti-inflammatory compounds. Below is a summary of comparative data from equine models of inflammation and pain.
| Model | Drug | Dosage | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced Synovitis (Inflammatory Pain Model) | Phenylbutazone | 4.4 mg/kg, PO, q12h | Reduced carpal skin temperature. Reduced lameness-induced change in head movement compared to placebo. | [6][7][8][9] |
| Meloxicam | 0.6 mg/kg, PO, q24h | Reduced carpal skin temperature. Reduced lameness scores and lameness-induced changes in head movement compared to placebo and Phenylbutazone. | [6][7][8][9] | |
| Adjustable Heart Bar Shoe (HBS) Model (Mechanical Pain Model) | Phenylbutazone | 4.4 mg/kg, PO, q12h | Reduced multiple indicators of pain compared to placebo and Meloxicam. | [6][7][8][9] |
| Meloxicam | 0.6 mg/kg, PO, q24h | Did not significantly reduce indicators of pain relative to placebo. | [6][7][8][9] | |
| Naturally Occurring Osteoarthritis | Phenylbutazone | 4.4 mg/kg, PO, q24h | 86.6% of horses showed clinical improvement at day 14. | [10][11] |
| Firocoxib | 0.1 mg/kg, PO, q24h | 84.6% of horses showed clinical improvement at day 14, comparable to Phenylbutazone. Showed greater improvement in pain on manipulation, joint circumference, and range of motion scores. | [10][11] | |
| Experimental Foot Lameness | Phenylbutazone | 4.4 mg/kg, IV | Both Phenylbutazone and Flunixin Meglumine demonstrated definitive clinical efficacy before, during, and after exercise compared to saline control. | [12] |
| Flunixin Meglumine | 1.1 mg/kg, IV | Both Phenylbutazone and Flunixin Meglumine demonstrated definitive clinical efficacy before, during, and after exercise compared to saline control. | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
The test compound (e.g., Phenylbutazone) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[13]
-
The paw volume is measured immediately before carrageenan injection and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]
-
-
Endpoint: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to assess the chronic anti-inflammatory effects of a compound.
-
Animals: Male Wistar rats.
-
Procedure:
-
Sterile cotton pellets (e.g., 10 ± 1 mg) are prepared.[14]
-
Under light anesthesia, four pellets are subcutaneously implanted into the ventral region of each rat, two on each side.[14][15]
-
The test compound or vehicle is administered daily for a set period (e.g., 7 days).
-
On the 8th day, the rats are euthanized, and the cotton pellets with the surrounding granulomatous tissue are dissected out.
-
The pellets are dried in an oven at 60°C until a constant weight is achieved.
-
-
Endpoint: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage of inhibition of granuloma formation is determined by comparing the treated groups with the control group.
Lipopolysaccharide (LPS)-Induced Synovitis in Horses
This model mimics acute joint inflammation.
-
Animals: Healthy adult horses, free from lameness.
-
Procedure:
-
A baseline synovial fluid sample is collected from a designated joint (e.g., the middle carpal joint).
-
A low dose of LPS (e.g., 0.125 ng or 0.25 ng) is injected into the joint.[16][17]
-
The test compound or placebo is administered systemically (e.g., orally or intravenously) at a specified time relative to the LPS injection.
-
Clinical signs of inflammation, such as lameness, joint effusion, and skin temperature over the joint, are monitored at regular intervals.
-
Synovial fluid samples are collected at various time points (e.g., 8, 24, 72, and 168 hours post-injection) for analysis of inflammatory markers (e.g., white blood cell count, total protein, prostaglandin (B15479496) E2).[16][17]
-
-
Endpoints: Changes in lameness scores, joint circumference, skin temperature, and synovial fluid inflammatory markers are compared between treatment groups.
Visualizing Pathways and Workflows
Signaling Pathway of Inflammation and NSAID Action
Caption: Mechanism of action of NSAIDs on the cyclooxygenase (COX) pathway.
Experimental Workflow for LPS-Induced Synovitis Model
Caption: A typical experimental workflow for the equine LPS-induced synovitis model.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. The Clinical Pharmacology and Therapeutic Evaluation of Non-Steroidal Anti-Inflammatory Drugs in Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Comparative efficacy of oral meloxicam and phenylbutazone in 2 experimental pain models in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. Comparative efficacy of oral meloxicam and phenylbutazone in 2 experimental pain models in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Comparison of efficacy and safety of paste formulations of firocoxib and phenylbutazone in horses with naturally occurring osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of single-dose intravenous phenylbutazone and flunixin meglumine before, during and after exercise in an experimental reversible model of foot lameness in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
- 16. Refinement of the Lipopolysaccharide-Induced Synovitis Model in Equine Middle Carpal Joints [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Species Metabolism of Phenylbutazone Trimethylgallate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of Phenylbutazone (B1037) trimethylgallate. As a prodrug, Phenylbutazone trimethylgallate is rapidly hydrolyzed in vivo to phenylbutazone (PBZ) and trimethylgallic acid. Consequently, the metabolic fate of this compound is dictated by the metabolism of phenylbutazone. This document focuses on the comparative biotransformation of phenylbutazone across various species, including humans, horses, cattle, dogs, and rats, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Executive Summary
The metabolism of phenylbutazone exhibits significant variation across different species, primarily in the rate of elimination and the predominant metabolic pathways. In humans, the plasma half-life of phenylbutazone is notably long, approximately 70-80 hours, with metabolism proceeding through both oxidation and C-glucuronidation.[1] In contrast, animal species such as rats, dogs, and horses metabolize the drug much more rapidly, with half-lives in the range of 3 to 10 hours.[1][2] Hydroxylation is the major metabolic route in these animals.[1] These differences in metabolic handling are crucial for considerations in veterinary medicine and for the extrapolation of animal model data to human drug development.
Data Presentation: Cross-Species Comparison of Phenylbutazone Metabolism
The following tables summarize key pharmacokinetic and metabolic parameters of phenylbutazone across different species.
Table 1: Pharmacokinetic Parameters of Phenylbutazone in Various Species
| Species | Route of Administration | Dose | Plasma Half-life (t½) | Total Body Clearance (Cl) | Apparent Volume of Distribution (Vd) |
| Human | Oral | 400 mg (single dose) | ~70 hours[3] | - | Small[3] |
| Horse | Intravenous | 4.4 mg/kg | 3-10 hours[2] | 29.3 ml/kg/h[4] | 0.152 L/kg[5] |
| Oral | 8.8 mg/kg (daily) | 6.2 hours[5] | - | - | |
| Cattle | Intravenous | 4.4 mg/kg | 35.9 hours[3] | 2.77 ml/kg/h[3] | 0.09 L/kg[6] |
| Oral | 10 mg/kg | 62.6 hours[7] | - | 0.134 L/kg[7] | |
| Dog | - | - | 3-4 hours[1] | - | - |
| Rat | - | - | 3-4 hours[1] | - | - |
| Pig | Intravenous | - | Much faster than in man[8] | - | 0.18 L/kg[8] |
Table 2: Major Metabolites of Phenylbutazone Identified in Various Species
| Species | Primary Metabolic Pathway(s) | Major Metabolites | Notes |
| Human | C-glucuronidation, Hydroxylation[1] | Phenylbutazone C-glucuronide, Oxyphenbutazone (B1678117), γ-hydroxyphenylbutazone[3][9] | C-glucuronidation is a major pathway.[3] |
| Horse | Hydroxylation[1] | Oxyphenbutazone, γ-hydroxyphenylbutazone[2][10] | Metabolism is more rapid than in humans.[11] |
| Cattle | Hydroxylation | Oxyphenbutazone, γ-hydroxyphenylbutazone[3] | Formation of hydroxylated metabolites is slower than in horses.[3] |
| Dog | Hydroxylation[1] | Oxyphenbutazone, γ-hydroxyphenylbutazone | Primarily metabolize through hydroxylation.[1] |
| Rat | Hydroxylation[1] | Oxyphenbutazone, γ-hydroxyphenylbutazone | Primarily metabolize through hydroxylation.[1] |
| Pig | Hydroxylation | Oxyphenbutazone | 20-60% of phenylbutazone is metabolized to oxyphenbutazone.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of metabolic studies. Below are representative protocols for in vivo and in vitro experiments, as well as analytical methods for quantifying phenylbutazone and its metabolites.
In Vivo Metabolism Study in Horses
-
Animal Model: Clinically normal adult horses.[9]
-
Drug Administration:
-
Sample Collection:
-
Blood: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., heparin or potassium oxalate).[12] Plasma is separated by centrifugation.
-
Urine: Urine samples are collected via a bladder catheter or during spontaneous voiding.[13]
-
-
Sample Preparation (Plasma): To 1 ml of plasma, add a suitable internal standard. Deproteinize the plasma with acetonitrile.[13] Centrifuge the sample and inject the supernatant into the analytical system.
-
Sample Preparation (Urine): Acidify the urine sample with hydrochloric acid.[14] Perform liquid-liquid extraction with an organic solvent mixture such as benzene-cyclohexane.[14] Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.
In Vitro Metabolism Study using Liver Microsomes
-
Source of Microsomes: Liver microsomes are prepared from different species (e.g., equine, human, rat) to study the enzymatic reactions.
-
Incubation:
-
Incubations are performed in a reaction mixture containing liver microsomes (e.g., 1 mg/ml protein), a phosphate (B84403) buffer (pH 7.4), and phenylbutazone.[15]
-
The reaction is initiated by the addition of an NADPH-generating system.[15]
-
Control incubations are run in the absence of the NADPH-generating system.
-
-
Analysis: The reaction is terminated, and the mixture is analyzed for the parent drug and metabolites using analytical techniques like HPLC-MS/MS.
Analytical Methodology: HPLC-MS/MS for Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is commonly used for the sensitive and specific quantification of phenylbutazone and its metabolites.[16]
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column, is typically used.[13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.[13][14]
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity.
-
Specific precursor-to-product ion transitions for phenylbutazone, oxyphenbutazone, and γ-hydroxyphenylbutazone are monitored.
-
An internal standard (e.g., a deuterated analog of phenylbutazone) is used for accurate quantification.[16]
-
Mandatory Visualizations
Phenylbutazone Metabolic Pathway
References
- 1. Effects of continuous oral administration of phenylbutazone on biomarkers of cartilage and bone metabolism in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 3. Pharmacokinetics, metabolism and excretion of phenylbutazone in cattle following intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in clinically normal horses and donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutazone kinetics and metabolite concentrations in the horse after five days of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of phenylbutazone in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Determination of phenylbutazone and oxyphenbutazone in plasma and urine samples of horses by high-performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of phenylbutazone and its metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cgfarad.ca [cgfarad.ca]
A Comparative Analysis of Phenylbutazone and Meloxicam for Canine Pain Management
An objective review of two non-steroidal anti-inflammatory drugs for researchers, scientists, and drug development professionals.
In the landscape of veterinary pain management, non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone for alleviating pain and inflammation in canines. This guide provides a detailed comparison of two such agents: phenylbutazone (B1037), a classical NSAID, and meloxicam (B1676189), a newer, cyclooxygenase-2 (COX-2) preferential NSAID. While direct comparative clinical trials between phenylbutazone trimethylgallate and meloxicam in canines are notably absent in publicly available literature, this guide synthesizes existing data on phenylbutazone and meloxicam to offer a comprehensive overview of their respective pharmacological profiles.
Mechanism of Action: A Tale of Two COX Inhibitors
Both phenylbutazone and meloxicam exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] However, their selectivity for the two primary COX isoforms, COX-1 and COX-2, differs significantly.
Phenylbutazone is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[2][3] The COX-1 enzyme is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[3] Conversely, the COX-2 enzyme is primarily induced at sites of inflammation.[3] By inhibiting both isoforms, phenylbutazone effectively reduces inflammation and pain but also carries a higher risk of adverse effects related to the inhibition of COX-1's protective functions.[1][3]
Meloxicam , on the other hand, is a preferential COX-2 inhibitor.[3] This selectivity for the inflammatory-specific enzyme is thought to confer a better safety profile, particularly concerning gastrointestinal side effects, compared to non-selective NSAIDs.[3]
References
Head-to-head comparison of Phenylbutazone trimethylgallate and firocoxib in equine models
A Head-to-Head Comparison of Phenylbutazone (B1037) and Firocoxib (B1672683) in Equine Models
In the realm of equine medicine, the management of pain and inflammation, particularly associated with musculoskeletal disorders like osteoarthritis, is a cornerstone of veterinary practice. Non-steroidal anti-inflammatory drugs (NSAIDs) are frequently the first line of defense. This guide provides a detailed, data-driven comparison of two commonly used NSAIDs: Phenylbutazone, a traditional, non-selective cyclooxygenase (COX) inhibitor, and Firocoxib, a newer, COX-2 selective inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in clinical practice and future research.
Mechanism of Action: A Tale of Two COX Isoforms
Both Phenylbutazone and Firocoxib exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] However, their selectivity for the two primary COX isoforms, COX-1 and COX-2, differs significantly.
-
Phenylbutazone is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 to a similar degree.[3][4] The COX-1 isoform is constitutively expressed in many tissues and plays a vital role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[4]
-
Firocoxib , on the other hand, is a highly selective COX-2 inhibitor.[3][5][6] The COX-2 isoform is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4] This selectivity for COX-2 is believed to spare the protective functions of COX-1, potentially leading to a better safety profile, particularly concerning gastrointestinal side effects.[3][4] In horses, the COX-1/COX-2 IC50 ratio for firocoxib is approximately 643, indicating its high selectivity for COX-2.[5][6]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of Phenylbutazone and Firocoxib reveal key differences in how they are processed by the equine body, influencing dosing regimens and duration of effect.
| Parameter | Phenylbutazone | Firocoxib |
| Oral Bioavailability | ~70%[1] | ~79%[7][8] |
| Time to Peak Plasma Concentration (Tmax) | Variable, can be delayed by feeding (up to 18 hours)[1][9] | 0.79 to 7.8 hours[5] |
| Elimination Half-Life (t1/2) | 3-10 hours, can be dose-dependent[1][2][9] | ~30-40 hours[7][8] |
| Volume of Distribution (Vd) | 0.152 L/kg | ~1.7-2 L/kg[5][6][7] |
| Metabolism | Primarily hepatic, to oxyphenbutazone (B1678117) and gamma-hydroxyphenylbutazone[1][2] | Hepatic, via dealkylation and glucuronidation[7][8][10] |
| Excretion | Primarily renal[9] | Primarily urinary[7][8] |
Firocoxib exhibits a significantly longer elimination half-life compared to Phenylbutazone, which allows for once-daily dosing.[8] Phenylbutazone's half-life can be more variable and is influenced by the dosage.[1][2][9]
Efficacy in Equine Models of Lameness and Osteoarthritis
Clinical trials have demonstrated that both Phenylbutazone and Firocoxib are effective in managing pain and inflammation associated with lameness and osteoarthritis in horses.
A randomized, controlled clinical trial directly comparing the two drugs in horses with naturally occurring osteoarthritis found that the overall clinical efficacy of firocoxib was comparable to that of phenylbutazone after 14 days of treatment.[11] The proportion of horses showing clinical improvement was not significantly different between the firocoxib group (84.6%) and the phenylbutazone group (86.6%).[11] However, a greater improvement was observed in the firocoxib-treated horses in terms of pain on manipulation, joint circumference, and range of motion.[11]
| Efficacy Endpoint | Phenylbutazone (4.4 mg/kg, PO, q24h) | Firocoxib (0.1 mg/kg, PO, q24h) | P-value |
| Overall Clinical Improvement (Day 14) | 86.6% (103/119)[11] | 84.6% (104/123)[11] | Not Significant |
| Improvement in Pain on Manipulation (Day 14) | - | Significantly Greater[11] | 0.028[11] |
| Improvement in Joint Circumference (Day 14) | - | Significantly Greater[11] | 0.026[11] |
| Improvement in Range of Motion (Day 14) | - | Significantly Greater[11] | 0.012[11] |
Data from a randomized controlled clinical trial in 253 client-owned horses with naturally occurring osteoarthritis.[11]
Another study using an adjustable heart bar shoe model to induce foot pain concluded that intravenous phenylbutazone was more effective than firocoxib at the label dosage in alleviating lameness.[12] It is important to note that this was an experimental model of acute pain, and the results may not be directly comparable to chronic conditions like osteoarthritis.
Safety and Tolerability Profile
The primary advantage of COX-2 selective NSAIDs like firocoxib is their theoretical potential for a better safety profile, particularly concerning the gastrointestinal tract.[3][4] Phenylbutazone, due to its non-selective COX inhibition, is associated with a higher risk of adverse effects such as gastric ulcers and right dorsal colitis, especially with prolonged use or high doses.[2][9][13][14]
While firocoxib is considered to have a wider margin of safety, it is not without risks.[15] Overdosing can diminish its COX-2 selectivity, leading to side effects similar to those of non-selective NSAIDs.[3][4] Adverse effects reported with firocoxib, though infrequent, include edema of the lips and gums, mild colic, and oral ulcers.[16]
A study comparing the effects of both drugs on the fecal microbiota of adult horses found that both phenylbutazone and firocoxib altered the microbiota profile, leading to decreased diversity, particularly at day 10 of a 10-day treatment course.[17]
Experimental Protocols
Randomized Controlled Clinical Trial for Osteoarthritis
-
Objective: To compare the efficacy and safety of paste formulations of firocoxib and phenylbutazone in horses with naturally occurring osteoarthritis.[11]
-
Animals: 253 client-owned horses diagnosed with osteoarthritis.[11]
-
Experimental Design: A randomized, controlled clinical trial.[11]
-
Treatment Groups:
-
Data Collection: Physical examinations and lameness evaluations were conducted before treatment (Day 0) and after 7 and 14 days of treatment.[11]
-
Primary Endpoint: Clinical improvement, defined as a reduction of at least one lameness grade or a combined reduction of at least three points in scores for pain during manipulation or palpation, joint swelling, joint circumference, and range of motion.[11]
Pharmacokinetic Study Protocol
-
Objective: To determine the pharmacokinetic profile of a single oral or intravenous dose of firocoxib in horses.[7][8]
-
Treatments:
-
Data Collection: Blood samples were collected at predetermined time points to measure plasma concentrations of firocoxib.
-
Pharmacokinetic Analysis: Parameters such as bioavailability, Cmax, Tmax, elimination half-life, and volume of distribution were calculated.[7][8]
Conclusion
Both Phenylbutazone and Firocoxib are effective NSAIDs for managing pain and inflammation in horses. The choice between the two often depends on the specific clinical scenario, duration of treatment, and the individual horse's risk for adverse effects.
-
Phenylbutazone remains a potent and cost-effective option for short-term management of musculoskeletal pain.[13] However, its non-selective COX inhibition necessitates careful monitoring for gastrointestinal and renal side effects, especially with long-term use.[2][9][13][14]
-
Firocoxib , with its high selectivity for COX-2, offers a favorable safety profile, particularly for chronic conditions like osteoarthritis that may require extended treatment.[3][4][13] Its long half-life also allows for convenient once-daily dosing.[8] While generally well-tolerated, the potential for adverse effects, especially with off-label use or in susceptible individuals, should not be disregarded.
Further research is warranted to fully elucidate the long-term effects of both drugs on various physiological systems and to explore their comparative efficacy in a wider range of equine inflammatory conditions.
References
- 1. madbarn.com [madbarn.com]
- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 3. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of orally administered firocoxib, a novel second generation coxib, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. botupharma.com [botupharma.com]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Comparison of efficacy and safety of paste formulations of firocoxib and phenylbutazone in horses with naturally occurring osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. horsenation.com [horsenation.com]
- 14. Phenylbutazone toxicosis in the horse: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thehorse.com [thehorse.com]
- 16. dovepress.com [dovepress.com]
- 17. Differential effects of selective and non-selective cyclooxygenase inhibitors on fecal microbiota in adult horses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of Phenylbutazone Trimethylgallate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Phenylbutazone trimethylgallate. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by detailed experimental protocols and data.
This compound is a non-steroidal anti-inflammatory drug (NSAID) derived from phenylbutazone. Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, with each technique offering distinct advantages in terms of sensitivity, selectivity, and cost.[1]
Principles of the Analytical Techniques
HPLC-UV: This technique separates compounds based on their interaction with a stationary phase and a mobile phase. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. HPLC-UV is a robust, cost-effective, and widely available method suitable for the analysis of bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high.[1]
LC-MS/MS: This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized, and specific precursor and product ions are monitored for quantification. LC-MS/MS is the preferred method for bioanalytical applications, such as the analysis of drugs in biological matrices like plasma, due to its superior sensitivity and ability to minimize matrix effects.[2][3]
Experimental Protocols
The following protocols outline the validation of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound. These protocols are based on established methods for Phenylbutazone and its metabolites and adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][5][6]
2.1. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.01 M acetic acid pH 3 (65:35 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). Prepare working standard solutions by serial dilution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solutions: For drug substance, dissolve an accurately weighed amount in methanol to obtain a theoretical concentration of 10 µg/mL. For dosage forms, grind tablets to a fine powder, dissolve a portion equivalent to one dose in methanol, sonicate, and filter before dilution to the final concentration.
-
2.2. LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[9]
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B).[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Injection Volume: 5 µL.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
MRM Transitions: Monitor specific precursor ion → product ion transitions for this compound and an internal standard (e.g., Phenylbutazone-d10).[8]
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) and an internal standard (1 mg/mL) in methanol. Prepare working standard solutions by serial dilution in a suitable solvent to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Plasma Sample Preparation: To 100 µL of plasma, add the internal standard solution. Perform protein precipitation with acetonitrile, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.[9]
-
Method Validation Parameters
The following validation parameters should be assessed for both methods according to ICH guidelines:[5][11]
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components. For HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. For LC-MS/MS, specificity is shown by the absence of interfering signals in the selected MRM transitions.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations.[6]
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with known concentrations of the analyte and is expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[6]
Data Presentation
The performance of the HPLC-UV and LC-MS/MS methods can be summarized in the following tables:
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 15.0% |
| LOD | ~0.1 µg/mL | ~0.02 ng/mL |
| LOQ | ~0.3 µg/mL | ~0.1 ng/mL |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile:0.01 M Acetic Acid (65:35) | Gradient of 5 mM Ammonium Formate and Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | ~10 min | ~5 min |
| Detector | UV-Vis at 254 nm | Triple Quadrupole Mass Spectrometer |
| Ionization | N/A | ESI+ |
| MRM Transition | N/A | Analyte and IS specific |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the two analytical methods.
Caption: Experimental workflow for the comparative validation of HPLC-UV and LC-MS/MS methods.
Caption: Logical comparison of HPLC-UV and LC-MS/MS methods for this compound analysis.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is dictated by the specific analytical needs.
-
HPLC-UV is a reliable and economical choice for routine quality control of pharmaceutical products where the concentration of the analyte is high.[1] Its simplicity and accessibility make it a workhorse in many analytical laboratories.
-
LC-MS/MS is the superior technique for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices.[2][12] The significantly lower limit of quantification allows for the analysis of samples that would be undetectable by HPLC-UV methods.[1] While the initial investment and operational complexity are higher, the enhanced performance justifies its use for demanding analytical challenges.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. cgfarad.ca [cgfarad.ca]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cgfarad.ca [cgfarad.ca]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Gastrointestinal Safety Profiles of Phenylbutazone and Phenylbutazone Trimethylgallate
An Objective Evaluation for Researchers and Drug Development Professionals
This guide provides a comparative overview of the gastrointestinal (GI) safety of the nonsteroidal anti-inflammatory drug (NSAID) Phenylbutazone (B1037) and its derivative, Phenylbutazone trimethylgallate. While extensive data exists for Phenylbutazone, highlighting its mechanisms of GI toxicity and clinical effects, a notable scarcity of published research on the gastrointestinal safety of this compound presents a significant challenge for a direct, data-driven comparison.
This document will synthesize the available experimental data for Phenylbutazone, presenting it in a structured format for clear interpretation. It will also discuss the theoretical implications of the chemical modification in this compound on its potential GI safety profile. Finally, a detailed experimental protocol for assessing NSAID-induced gastrointestinal toxicity is provided to facilitate future comparative studies.
Phenylbutazone: A Profile of Gastrointestinal Toxicity
Phenylbutazone is a potent NSAID used in veterinary medicine, particularly in horses, for its anti-inflammatory and analgesic properties. However, its use is associated with a significant risk of gastrointestinal adverse effects, ranging from mucosal irritation to severe ulceration and bleeding.
Mechanisms of Phenylbutazone-Induced Gastrointestinal Injury
The gastrointestinal toxicity of phenylbutazone is multifactorial, involving several key mechanisms:
-
Inhibition of Prostaglandin Synthesis: Like other NSAIDs, phenylbutazone inhibits cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of prostaglandins (B1171923) that are crucial for maintaining the integrity of the gastric mucosa.
-
Oxidative Stress: Studies have shown that phenylbutazone induces oxidative stress in the gastric mucosa, leading to an imbalance between antioxidant and oxidant levels.[1] This can result in cellular damage and contribute to ulcer formation.
-
Increased Intestinal Permeability: Phenylbutazone has been demonstrated to increase the permeability of the gastrointestinal mucosa, which can lead to the translocation of bacteria and their toxins into the bloodstream, triggering an inflammatory response.[2][3][4]
-
Microvascular Injury: Research indicates that phenylbutazone can cause injury to the small blood vessels within the intestinal mucosa, leading to reduced blood flow, tissue damage, and the formation of erosions and ulcers.[5]
-
Alterations in Gut Microbiota: Phenylbutazone administration has been associated with changes in the composition of the gut microbiota, including a decrease in beneficial bacteria.[2][3][4]
Quantitative Data on Phenylbutazone-Induced Gastrointestinal Effects
The following tables summarize key quantitative findings from studies investigating the gastrointestinal effects of phenylbutazone in horses.
Table 1: Effect of Phenylbutazone on Gastric Ulceration
| Study Parameter | Control Group | Phenylbutazone Group | Key Findings | Citations |
| Mean Increase in Gastric Ulceration Score | Not reported | 1.1 grade | Phenylbutazone significantly increased the gastric ulceration score. | [2][3][4] |
| Incidence of Glandular Ulceration | 1 out of 10 horses (in a nutritional therapeutic group) | 6 out of 10 horses | A higher incidence of glandular ulceration was observed in the phenylbutazone group. | [2] |
| Squamous Gastric Ulcer Score (Day 8 vs. Day 0) | No significant difference | Significantly higher (p = 0.01) | Phenylbutazone administration led to a significant increase in squamous gastric ulcer scores. | [6][7] |
| Glandular Gastric Ulcer Score (Day 8 vs. Day 0) | No significant difference | Trend towards higher scores (p = 0.06) | A trend towards increased glandular gastric ulcer scores was observed with phenylbutazone treatment. | [6][7] |
Table 2: Effect of Phenylbutazone on Intestinal Permeability and Other GI Parameters
| Study Parameter | Control Group | Phenylbutazone Group | Key Findings | Citations |
| Bacterial 16S rDNA in Circulation | Not reported | 3.02-fold increase | Phenylbutazone significantly increased intestinal permeability, as indicated by higher levels of bacterial DNA in the blood. | [2][3][4] |
| Thickness of the Right Dorsal Colon Wall | Not reported | Significantly higher (p = 0.03) | Phenylbutazone treatment was associated with a thickening of the colon wall, suggesting inflammation. | [6][7] |
| Fecal pH | Higher | Significantly lower (p < 0.01) | A decrease in fecal pH was observed following phenylbutazone administration. | [6][7] |
| Serum Albumin and Total Protein | Stable | Decreased | Phenylbutazone treatment led to a decrease in serum albumin and total protein levels, indicative of a protein-losing enteropathy. | [6][7] |
This compound: A Theoretical Perspective on Gastrointestinal Safety
This compound is an ester of phenylbutazone. In drug development, creating ester prodrugs is a common strategy to modify the physicochemical properties of a parent drug, which can influence its absorption, distribution, metabolism, and toxicity.
Theoretically, the esterification of phenylbutazone to form this compound could potentially improve its gastrointestinal safety profile through several mechanisms:
-
Reduced Direct Mucosal Contact: As a prodrug, this compound may be pharmacologically inactive until it is hydrolyzed to the active phenylbutazone in the body. This could reduce the direct irritant effect of the acidic NSAID on the gastric mucosa.
-
Altered Absorption Profile: The modified chemical structure might lead to absorption at a different site in the gastrointestinal tract, potentially bypassing the stomach and reducing local toxicity.
However, it is crucial to emphasize that these are theoretical advantages. Without experimental data, it is impossible to conclude that this compound is indeed safer for the gastrointestinal tract than phenylbutazone. The systemic effects of the released phenylbutazone, such as the inhibition of prostaglandins, would still occur and could contribute to GI damage.
Experimental Protocols for Comparative Gastrointestinal Safety Assessment
To definitively compare the gastrointestinal safety of this compound and phenylbutazone, a rigorous preclinical study is required. The following outlines a standard experimental protocol.
Animal Model
The choice of animal model is critical. While much of the existing data for phenylbutazone is in horses, for initial preclinical safety testing, a rodent model (e.g., rats or mice) is commonly used.
Experimental Groups
-
Group 1: Vehicle Control: Administered the vehicle used to dissolve the test compounds.
-
Group 2: Phenylbutazone: Administered at a therapeutic dose and a supra-therapeutic (toxic) dose.
-
Group 3: this compound: Administered at equimolar doses to the phenylbutazone groups.
-
Group 4: Positive Control (e.g., Indomethacin): A well-characterized ulcerogenic NSAID.
Experimental Workflow
Caption: Experimental workflow for assessing gastrointestinal toxicity.
Key Endpoints for Gastrointestinal Safety Assessment
-
Gross Morphological Examination: The stomach and intestines are examined for visible signs of damage, such as hyperemia, erosions, and ulcers. The severity can be quantified using an ulcer index.
-
Histopathological Evaluation: Tissue samples are examined under a microscope to assess for cellular damage, inflammation, and other pathological changes.
-
Biochemical Markers:
-
Myeloperoxidase (MPO) activity: A measure of neutrophil infiltration, which is an indicator of inflammation.
-
Prostaglandin E2 (PGE2) levels: To determine the extent of COX inhibition in the gastric mucosa.
-
Markers of oxidative stress: Such as malondialdehyde (MDA) levels.
-
-
Intestinal Permeability Assays: In vivo assays using markers like FITC-dextran can be performed to assess the integrity of the intestinal barrier.
Signaling Pathway of NSAID-Induced Gastric Mucosal Injury
Caption: Simplified signaling pathway of NSAID-induced gastric injury.
Conclusion
The available scientific literature provides a clear picture of the gastrointestinal toxicity associated with phenylbutazone, supported by a substantial body of experimental data. In contrast, there is a significant lack of information regarding the gastrointestinal safety of this compound. While the chemical modification to an ester prodrug suggests a potential for improved GI tolerance, this remains a hypothesis that requires experimental validation.
For researchers and drug development professionals, this highlights a critical knowledge gap. Future research, following rigorous experimental protocols such as the one outlined in this guide, is necessary to elucidate the comparative gastrointestinal safety of this compound and to determine if it offers a safer therapeutic alternative to phenylbutazone. Until such data becomes available, the potential for gastrointestinal adverse effects with this compound should be considered, given that its active metabolite is phenylbutazone.
References
- 1. Orally administered phenylbutazone causes oxidative stress in the equine gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. The effects of phenylbutazone on the intestinal mucosa of the horse: a morphological, ultrastructural and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of gastrointestinal tract lesions and serum malondialdehyde levels after repeated oral administration of phenylbutazone in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of gastrointestinal tract lesions and serum malondialdehyde levels after repeated oral administration of phenylbutazone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Potency Analysis: Phenylbutazone Trimethylgallate vs. Celecoxib in the Inhibition of Cyclooxygenase Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Phenylbutazone (B1037) trimethylgallate and the selective COX-2 inhibitor, celecoxib (B62257). The analysis is based on available in vitro and in vivo experimental data, with a focus on their differential effects on cyclooxygenase (COX) enzymes.
Disclaimer: Direct experimental data on Phenylbutazone trimethylgallate is scarce in publicly available literature. Therefore, this guide utilizes data for its parent compound, phenylbutazone, as a proxy to infer the potency and mechanistic profile of this compound. This assumption is based on the understanding that this compound is an ester of phenylbutazone, which is expected to hydrolyze to the active phenylbutazone molecule in vivo.
Executive Summary
Celecoxib, a diaryl-substituted pyrazole, is a highly selective cyclooxygenase-2 (COX-2) inhibitor, exhibiting potent anti-inflammatory, analgesic, and antipyretic effects.[1] Its mechanism of action is centered on the specific inhibition of the COX-2 isoform, which is induced during inflammation, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][2] In contrast, phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes.[3][4] This lack of selectivity is associated with a higher risk of gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[3][4]
The comparative potency, as indicated by IC50 values from whole blood assays, demonstrates celecoxib's significant selectivity for COX-2 over COX-1, whereas phenylbutazone inhibits both isoforms at similar concentrations.
Data Presentation: In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of phenylbutazone and celecoxib against COX-1 and COX-2 enzymes, as determined by in vitro whole blood assays. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylbutazone | ~1.9 | ~1.2 | ~1.6 |
| Celecoxib | ~15 | ~0.04 | ~375 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used. The values presented here are representative figures from published studies to illustrate the relative potency and selectivity.
Signaling Pathway and Mechanism of Action
Both phenylbutazone and celecoxib exert their anti-inflammatory effects by inhibiting the cyclooxygenase enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. The differential inhibition of COX-1 and COX-2 isoforms dictates their therapeutic efficacy and side-effect profiles.
Caption: Inhibition of the Cyclooxygenase Pathway by Phenylbutazone and Celecoxib.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 in a physiologically relevant matrix.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Fresh heparinized whole blood is aliquoted into tubes containing the test compound at various concentrations or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane (B8750289) A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped by placing the tubes on ice and centrifuging to separate the serum.
-
TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized whole blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
The test compound at various concentrations or a vehicle control is added to the LPS-stimulated blood.
-
The blood is incubated at 37°C for a specified period (e.g., 24 hours) to allow for COX-2 mediated prostaglandin (B15479496) E2 (PGE2) synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified by EIA or RIA.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound in an acute model of inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Test Compound Administration: Animals are fasted overnight and then administered the test compound (e.g., Phenylbutazone or Celecoxib) or the vehicle control, typically via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: After a set period following drug administration (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution, is made into the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis:
-
The degree of paw swelling is calculated as the difference in paw volume between the pre-injection and post-injection measurements.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.
-
The dose-response relationship can be established to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Caption: Experimental Workflow for Assessing Anti-inflammatory Potency.
References
- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
In Vitro Validation of Phenylbutazone Trimethylgallate's COX-2 Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cyclooxygenase-2 (COX-2) selectivity of Phenylbutazone and its analogs against established non-steroidal anti-inflammatory drugs (NSAIDs), the COX-2 selective inhibitor Celecoxib and the non-selective inhibitor Indomethacin. The following sections present a summary of inhibitory activities, a detailed experimental protocol for assessing COX inhibition, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of Phenylbutazone, Celecoxib, and Indomethacin against COX-1 and COX-2 is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various in vitro and ex vivo studies. It is important to note that no direct in vitro IC50 data for Phenylbutazone trimethylgallate was found in the public domain. The data for Phenylbutazone is derived from ex vivo studies in equine whole blood and should be interpreted with caution as it may not be directly comparable to in vitro assays using purified enzymes. The IC50 values for the comparator drugs, Celecoxib and Indomethacin, exhibit variability across different studies, which is reflected in the presented ranges.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Phenylbutazone* | ~1.9 µg/mL | ~1.2 µg/mL | ~0.63 | [1] |
| Celecoxib | 15 µM | 40 nM | 375 | [2][3] |
| Indomethacin | 18 nM - 0.1 µg/mL | 26 nM - 5 µg/mL | 0.02 - 1.44 | [4][5][6][7][8][9][10][11] |
*Note: Phenylbutazone data is from an ex vivo equine whole blood assay and refers to the parent compound, not the trimethylgallate derivative.
Experimental Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a generalized in vitro assay for determining the COX-1 and COX-2 inhibitory activity of a test compound, such as this compound. This method is based on a colorimetric or fluorometric detection of prostaglandin (B15479496) production.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic/fluorogenic probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound)
-
Reference compounds (Celecoxib, Indomethacin)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, heme, and the detection probe in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compound or reference compound to the respective wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately add the detection probe (e.g., TMPD).
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Take kinetic readings over a period of time (e.g., 5-10 minutes) or an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound and controls.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualization
Caption: The cyclooxygenase (COX) inhibition pathway.
Caption: Workflow for the in vitro COX inhibition assay.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of different Phenylbutazone trimethylgallate salt forms
A detailed guide for researchers and drug development professionals.
Executive Summary
Comparative Pharmacokinetic Parameters
The pharmacokinetic parameters of phenylbutazone (B1037) vary significantly depending on the formulation and the species being studied. The following table summarizes key pharmacokinetic data from various studies.
| Formulation | Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Intravenous | Horse | 4.4 mg/kg | - | - | - | 6.6 - 6.7 | 100 | [1] |
| Donkey | 4.4 mg/kg | - | - | 28.3 | 1.7 | 100 | [2] | |
| Cattle | 10 mg/kg | - | - | - | 61.6 | 100 | [3] | |
| Oral (Powder) | Horse | - | Dose-dependent | 0.5 - 3 | - | - | 55.1 - 96.7 | [1] |
| Oral (Paste) | Horse | - | Dose-dependent | 0.5 - 3 | - | - | 55.1 - 96.7 | [1] |
| Oral (Tablet) | Horse | - | - | - | - | - | ~70 | [4][5] |
| Oral | Cattle | 10 mg/kg | - | - | - | 62.6 | 73 | [3] |
| Enteric-coated Tablet | Human | 100-200 mg | Higher than standard coated tablet | Shorter than standard coated tablet | Similar to standard coated tablet | Unaffected | - | [6] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve. A dash (-) indicates data not available in the cited source.
Experimental Methodologies
The data presented in this guide is derived from various pharmacokinetic studies. While the specific protocols differ between studies, a general experimental workflow can be outlined.
General Pharmacokinetic Study Protocol
A typical pharmacokinetic study for a new phenylbutazone formulation would involve the following steps:
-
Animal Selection and Acclimatization: Clinically healthy animals of the target species are selected and acclimatized to the study environment. Baseline health is confirmed through physical examinations and clinical pathology.[7]
-
Drug Administration: A precisely weighed dose of the phenylbutazone formulation is administered. For oral formulations, administration may be via stomach tube or direct application into the mouth.[1] For intravenous administration, a bolus injection is typically used.[2][7]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[2][7] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma/Serum Analysis: Plasma or serum is separated from the blood samples and analyzed for phenylbutazone and its major metabolite, oxyphenbutazone (B1678117), concentrations. High-performance liquid chromatography (HPLC) is a common analytical method.[2]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate pharmacokinetic models.[7]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of a typical pharmacokinetic study and the metabolic pathway of phenylbutazone.
Caption: General workflow of a pharmacokinetic study.
Caption: Simplified metabolic pathway of phenylbutazone.
Discussion of Findings
The available data indicates that the formulation of phenylbutazone significantly impacts its pharmacokinetic profile.
-
Absorption: Oral formulations like pastes and powders lead to variable absorption rates, with maximal plasma concentrations reached within 0.5 to 3 hours in horses.[1] The presence of food can delay the time to peak plasma concentration.[4][5] Enteric-coated formulations can offer more rapid absorption compared to standard coated tablets.[6]
-
Bioavailability: The bioavailability of oral phenylbutazone in horses is generally good, ranging from 55.1% to 96.7% for powder and paste formulations.[1] In cattle, the oral bioavailability was found to be approximately 73%.[3]
-
Distribution: Phenylbutazone is highly bound to plasma proteins, which limits its volume of distribution.[8]
-
Metabolism: Phenylbutazone is extensively metabolized in the liver, primarily to oxyphenbutazone (an active metabolite) and γ-hydroxyphenylbutazone.[8] These metabolites can then undergo glucuronidation.[8]
-
Excretion: The metabolites of phenylbutazone are primarily excreted in the urine and feces.[9]
Conclusion
While a direct comparison of different phenylbutazone salt forms, particularly Phenylbutazone Trimethylgallate, is not possible due to a lack of available data, this guide provides a valuable comparison of different phenylbutazone formulations. The choice of formulation has a clear impact on the pharmacokinetic profile of the drug, influencing its rate of absorption and overall bioavailability. For researchers and drug development professionals, these findings underscore the importance of formulation science in optimizing the therapeutic efficacy of phenylbutazone. Further studies are warranted to investigate the pharmacokinetic properties of different salt forms of phenylbutazone to potentially enhance its clinical performance.
References
- 1. [The concentration changes of different phenylbutazone formulations in horse plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in clinically normal horses and donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of phenylbutazone given intravenously or orally in mature Holstein bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 5. madbarn.com [madbarn.com]
- 6. Bioavailability of phenylbutazone from a new enteric-coated formulation with superior dissolution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of phenylbutazone in healthy young-adult and geriatric horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bioavailability of phenylbutazone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylbutazone Trimethylgallate and Novel Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of anti-inflammatory drug discovery, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive benchmark comparison of the established non-steroidal anti-inflammatory drug (NSAID), Phenylbutazone (B1037) trimethylgallate, against a selection of novel anti-inflammatory agents: the selective COX-2 inhibitor Mavacoxib, the c-Jun N-terminal kinase (JNK) inhibitor AS601245, and a representative curcumin (B1669340) analog, S1. This analysis is supported by available preclinical data to aid researchers in evaluating potential therapeutic alternatives.
Executive Summary
Phenylbutazone, the active metabolite of Phenylbutazone trimethylgallate, is a potent, non-selective cyclooxygenase (COX) inhibitor with well-documented anti-inflammatory and analgesic properties. However, its therapeutic use is often limited by gastrointestinal side effects stemming from its inhibition of the constitutively expressed COX-1 enzyme. The novel compounds included in this comparison represent alternative mechanistic approaches to mitigating inflammation, with the potential for an improved safety profile. Mavacoxib offers high selectivity for the inducible COX-2 enzyme, AS601245 targets a key inflammatory signaling pathway independent of COX, and curcumin analogs provide a pleiotropic anti-inflammatory effect derived from a natural product scaffold.
Data Presentation
The following tables summarize the available quantitative data for each compound across key preclinical assays for anti-inflammatory and analgesic efficacy, as well as a crucial safety parameter.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylbutazone* | COX-1 | 1.25[1][2] | 0.36[1][2] |
| COX-2 | 0.45[1][2] | ||
| Mavacoxib | COX-1 | >30 | >30 |
| COX-2 | 1.0 | ||
| AS601245 | Not Applicable | Not Applicable | Not Applicable |
| Curcumin Analog (S1) | Not Applicable | Not Applicable | Not Applicable |
*Data for Phenylbutazone, the active metabolite of this compound.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) |
| Phenylbutazone | 30 | Significant reduction[3] | Not Specified |
| Mavacoxib | Data Not Available | Data Not Available | Data Not Available |
| AS601245 | Data Not Available | Data Not Available | Data Not Available |
| Curcumin | 200 | 53.85[4] | 2 |
| 400 | 58.97[4] | 2 |
Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) |
| Phenylbutazone | Data Not Available | Data Not Available |
| Mavacoxib | Data Not Available | Data Not Available |
| AS601245 | Data Not Available | Data Not Available |
| Curcumin | 20 | 26[5] |
| 40 | 39[5] |
Table 4: Gastric Safety Profile (Gastric Ulceration Index)
| Compound | Dose (mg/kg) | Ulcer Index / Observation | Species |
| Phenylbutazone | Not Specified | Increased gastric ulceration score by a mean of 1.1 grade[6][7] | Horse |
| Mavacoxib | 15 | Evidence of vomiting and softened/mucoid faeces[8][9] | Dog |
| 25 | Evidence of gastrointestinal ulceration[8][9] | Dog | |
| AS601245 | Data Not Available | Data Not Available | Data Not Available |
| Curcumin | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This assay evaluates the peripheral analgesic activity of a compound.
-
Animal Model: Swiss albino mice (20-25g) are commonly used.
-
Procedure:
-
Mice are divided into groups and administered the test compound or vehicle.
-
After a predetermined time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Gastric Ulceration Index Determination
This protocol assesses the potential of a compound to cause gastric damage, a common side effect of non-selective NSAIDs.
-
Animal Model: Rats are fasted for 24 hours with free access to water.
-
Procedure:
-
The test compound is administered orally at various doses for a specified number of days.
-
On the final day, animals are euthanized, and their stomachs are removed.
-
The stomach is opened along the greater curvature and examined for ulcers.
-
-
Data Analysis: The ulcers are scored based on their number and severity. A common scoring system is as follows:
-
0: Normal stomach
-
0.5: Redness
-
1: Spot ulcers
-
1.5: Hemorrhagic streaks
-
2: Ulcers >3mm but <5mm
-
3: Ulcers >5mm The Ulcer Index is then calculated as the mean score of all animals in a group.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the compounds and experimental procedures discussed.
Caption: Inflammatory pathways and targets of the benchmarked compounds.
Caption: General experimental workflow for preclinical anti-inflammatory drug evaluation.
Conclusion
This comparative guide highlights the trade-offs between a traditional non-selective NSAID and emerging anti-inflammatory compounds with diverse mechanisms of action. While this compound remains a potent anti-inflammatory agent, its utility is tempered by its COX-1 inhibitory effects and associated gastric toxicity.
The novel compounds present promising alternatives. Mavacoxib, as a selective COX-2 inhibitor, is expected to offer a superior gastrointestinal safety profile, a critical advantage for chronic inflammatory conditions. AS601245, by targeting the JNK signaling pathway, provides a COX-independent mechanism for modulating inflammation, which could be beneficial in disease states where JNK signaling is a primary driver. Curcumin analogs, with their multifactorial anti-inflammatory effects, represent a compelling area of research, although further optimization for potency and bioavailability is ongoing.
It is important to note the limitations of this guide, as direct head-to-head preclinical data for all compounds in the same models was not uniformly available. The presented data is a compilation from various sources and should be interpreted with this in mind. Further research with standardized protocols is warranted to definitively establish the comparative efficacy and safety of these promising novel compounds against established therapies like this compound.
References
- 1. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of Phenylbutazone Trimethylgallate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Phenylbutazone (B1037), a nonsteroidal anti-inflammatory drug (NSAID), and its derivatives require careful handling due to their potential health and environmental risks.[1][2] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Phenylbutazone trimethylgallate, ensuring the protection of laboratory personnel and the environment.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with Phenylbutazone. According to safety data sheets, Phenylbutazone is harmful if swallowed and causes serious eye irritation.[3][4][5] Furthermore, if handled improperly, it may form a combustible dust-air mixture.[4][6]
Adherence to good industrial hygiene and safety practices is paramount.[3][7] This includes minimizing dust generation, avoiding contact with skin and eyes, and washing hands thoroughly after handling.[3][4][7] Personal Protective Equipment (PPE) is essential for minimizing exposure.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[8][9] Improper disposal can lead to environmental contamination and significant legal penalties.[10]
Step 1: Waste Identification and Segregation
Proper segregation of waste is the first critical step. This compound waste should be classified as hazardous chemical waste.[9] It is crucial to not mix it with non-hazardous waste.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Contaminated Labware:
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container.[11][12]
-
Non-Sharps: Gloves, pipette tips, and other contaminated lab consumables should be placed in a separate, clearly labeled hazardous waste bag or container.[9][11]
-
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the label on the container should be defaced or removed before disposal as regular laboratory glass or plastic waste, unless institutional policy dictates otherwise.[9]
-
Note: Containers that held acutely toxic "P-listed" wastes must not be rinsed and should be disposed of as hazardous waste.[9][10]
-
Step 3: Storage of Waste
-
Store all hazardous waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area within or near the laboratory.[9]
-
Keep containers tightly closed except when adding waste.[9]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9]
-
All pharmaceutical waste must be managed in compliance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[8]
| Waste Stream | Container Type | Labeling Requirements | Disposal Path |
| Solid this compound | Sealable, chemical-resistant container | "Hazardous Waste," "this compound" | EHS Pickup |
| Contaminated Sharps | Puncture-resistant sharps container | "Sharps," "Biohazard" (if applicable) | EHS Pickup[11][12] |
| Contaminated Labware | Lined, sealable container or bag | "Hazardous Waste," "Lab Debris Contaminated with this compound" | EHS Pickup |
| Rinsate from Empty Containers | Sealable, chemical-resistant container | "Hazardous Waste," "Solvent Name," "this compound Rinsate" | EHS Pickup |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. Investigation of the role of environmental contamination in the occurrence of residues of the veterinary drug phenylbutazone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylbutazone - Wikipedia [en.wikipedia.org]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. fishersci.com [fishersci.com]
- 6. merck.com [merck.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. odu.edu [odu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
Essential Safety and Operational Guide for Handling Phenylbutazone Formulations
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Phenylbutazone formulations. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary: Phenylbutazone is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] It is also toxic if swallowed, can cause skin irritation, and may lead to an allergic skin reaction.[4][5][6] Furthermore, fine particles of Phenylbutazone formulations may form combustible dust concentrations in the air.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Phenylbutazone formulations to minimize exposure risk. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Wear safety glasses with side-shields or goggles.[1][2] A face shield may be required for operations with a high risk of splashing or dust generation. | To prevent serious eye irritation from contact with Phenylbutazone dust or splashes.[1][2][3] |
| Skin Protection | Impervious protective clothing such as gloves, aprons, and boots must be used to avoid skin contact.[1][2] Select gloves based on chemical resistance data and change them frequently.[1] Wash hands thoroughly after handling.[1][2][3] | Prevents skin irritation and potential absorption.[4][5] Contaminated work clothing should not be allowed out of the workplace.[6] |
| Respiratory Protection | If adequate local exhaust ventilation is not available or if exposure assessments indicate a need, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6] | To protect against inhalation of harmful dust particles, which can cause respiratory irritation.[4] |
Operational Plan: Step-by-Step Handling and Disposal
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation, especially in confined areas.[1][2][7]
-
Use dust-handling systems (e.g., exhaust ducts, dust collectors) designed to prevent dust from escaping into the work area.[2][7][8]
-
Provide adequate precautions against static electricity, such as electrical grounding and bonding.[1][3]
2. Safe Handling Procedures:
3. Storage:
-
Store in accordance with particular national regulations.[2][7][8] For some formulations, refrigeration between 2°C - 8°C (36°F - 46°F) is required.[9]
4. Spill Management:
-
Sweep or vacuum up spillage and collect it in a suitable container for disposal.[2][3][7][8]
-
Avoid dispersing dust in the air (e.g., do not use compressed air to clear surfaces).[2][7][8]
-
Prevent further leakage or spillage if it is safe to do so.[2][3][7]
-
Advise local authorities if significant spillages cannot be contained.[2][3][7]
5. First Aid Measures:
-
If inhaled: Remove to fresh air. Get medical attention if symptoms occur.[1][2][3]
-
In case of skin contact: Wash with soap and water. Get medical attention if symptoms occur.[1][2][3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][3]
-
If swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1][2][3]
6. Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2][3][6]
-
Follow all local and national regulations for waste disposal.[2][3][7]
Workflow for Safe Handling and Disposal of Phenylbutazone
Caption: Workflow for the safe handling and disposal of Phenylbutazone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
